molecular formula C73H88Cl2N10O26 B1668801 Chloroorienticin A CAS No. 118395-73-6

Chloroorienticin A

Número de catálogo: B1668801
Número CAS: 118395-73-6
Peso molecular: 1592.4 g/mol
Clave InChI: XJHXLMVKYIVZTE-FIUQLALASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Chloroeremomycin is a complex glycopeptide antibiotic naturally produced by Amycolatopsis orientalis and is a key member of the vancomycin family of antibiotics . As a non-ribosomal polypeptide, its structure features a cross-linked heptapeptide aglycone scaffold that is glycosylated with three sugar units: one D-glucose and two L-4-epi-vancosamine moieties . This compound is an essential reference standard and starting material in antimicrobial research, most notably as the direct precursor to the semi-synthetic lipoglycopeptide oritavancin, which has been developed to combat vancomycin-resistant bacteria . The primary mechanism of action of Chloroeremomycin, shared with other glycopeptide antibiotics, is the inhibition of bacterial cell wall synthesis . It achieves this by selectively binding to the D-alanyl-D-alanine terminus of the lipid II peptidoglycan precursor, thereby preventing the cross-linking steps essential for cell wall integrity in Gram-positive bacteria . This targeted mechanism makes it a valuable tool for studying bacterial cell wall biosynthesis and resistance pathways. For researchers, Chloroeremomycin holds significant value in the study of antibiotic biosynthesis, particularly through the enzymatic reconstitution of its pathway using glycosyltransferases GtfA, GtfB, and GtfC . It also serves as a critical model compound in combinatorial biosynthesis and synthetic biology efforts aimed at understanding the evolution of antibiotic gene clusters and generating new bioactive derivatives . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Propiedades

Número CAS

118395-73-6

Fórmula molecular

C73H88Cl2N10O26

Peso molecular

1592.4 g/mol

Nombre IUPAC

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C73H88Cl2N10O26/c1-26(2)14-38(79-7)64(96)84-54-56(91)30-9-12-42(36(74)16-30)106-44-18-32-19-45(60(44)111-71-61(58(93)57(92)46(25-86)108-71)110-49-24-73(6,78)63(95)28(4)105-49)107-43-13-10-31(17-37(43)75)59(109-48-23-72(5,77)62(94)27(3)104-48)55-69(101)83-53(70(102)103)35-20-33(87)21-41(89)50(35)34-15-29(8-11-40(34)88)51(66(98)85-55)82-67(99)52(32)81-65(97)39(22-47(76)90)80-68(54)100/h8-13,15-21,26-28,38-39,46,48-49,51-59,61-63,71,79,86-89,91-95H,14,22-25,77-78H2,1-7H3,(H2,76,90)(H,80,100)(H,81,97)(H,82,99)(H,83,101)(H,84,96)(H,85,98)(H,102,103)/t27-,28-,38+,39-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58?,59+,61+,62-,63-,71-,72-,73-/m0/s1

Clave InChI

XJHXLMVKYIVZTE-FIUQLALASA-N

SMILES isomérico

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)(C)N)O

SMILES canónico

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

8-82846A
A 82846B
A83846B
chloroorienticin A
LY 264826
LY-264826

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Chloroorienticin A from Amycolatopsis orientalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroorienticin A, a glycopeptide antibiotic, represents a significant member of its class, demonstrating potent activity against various Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from the fermentation broth of the actinomycete Amycolatopsis orientalis. Detailed methodologies for the fermentation process, extraction, and purification, as well as the spectroscopic techniques employed for its structure elucidation, are presented. This document aims to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and medicinal chemistry.

Introduction

The genus Amycolatopsis is a well-established source of diverse and bioactive secondary metabolites, most notably glycopeptide antibiotics such as vancomycin.[1][2][3] These antibiotics are crucial in combating infections caused by multi-drug resistant Gram-positive pathogens.[4] this compound is a vancomycin-type antibiotic isolated from the fermentation broth of Amycolatopsis orientalis PA-45052.[1] Along with its congeners, Chloroorienticins B, C, D, and E, it has demonstrated significant antibacterial activity. This guide details the fundamental experimental procedures involved in the discovery and isolation of this important natural product.

Fermentation of Amycolatopsis orientalis for this compound Production

The production of this compound is achieved through submerged fermentation of Amycolatopsis orientalis. While the specific medium composition for this compound production is not publicly detailed, a general approach based on the production of other glycopeptides like vancomycin and A82846B from the same species can be effectively employed.

Culture and Inoculum Development

A pure culture of Amycolatopsis orientalis is first grown on a solid agar medium to obtain a healthy stock of spores.

Table 1: Example of a Solid Medium for Amycolatopsis orientalis Spore Culture

ComponentConcentration (g/L)
Glucose4
Yeast Extract4
Malt Extract10
CaCO₃2
Agar12
Starch20
Distilled Water1 L

A seed culture is then prepared by inoculating a liquid medium with spores or mycelia from the solid culture. This is incubated to generate a sufficient biomass for inoculating the production fermenter.

Production Fermentation

The production of this compound is carried out in a larger-scale fermenter. The fermentation medium is designed to provide the necessary nutrients for bacterial growth and secondary metabolite production.

Table 2: Example of a Production Medium for Glycopeptide Fermentation

ComponentConcentration (% w/v)
Glucose2.0
Peptone0.5
NaCl0.1
KCl0.05
MgSO₄0.08
KH₂PO₄0.001

Fermentation Parameters: Optimal fermentation conditions are critical for maximizing the yield of this compound. Based on studies of vancomycin production, the following parameters are recommended:

  • pH: Maintained around 7.6

  • Temperature: 29-30°C

  • Agitation: ~250 rpm

  • Aeration: Sufficient to maintain dissolved oxygen levels.

  • Fermentation Time: Typically several days, monitored by HPLC analysis of the broth.

Isolation and Purification of this compound

Following fermentation, this compound is isolated from the culture broth through a multi-step purification process. This process involves separating the antibiotic from the mycelia and other components of the fermentation medium.

Extraction

The first step involves the separation of the fermentation broth from the mycelia, usually by centrifugation or filtration. This compound, being a secreted metabolite, will be present in the supernatant. The active compounds are then extracted from the supernatant.

Chromatographic Purification

A series of chromatographic techniques are employed to purify this compound to homogeneity.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. It is an effective initial step for purifying glycopeptides from the crude extract.

  • Adsorbent Resin Chromatography: Resins are used to capture the glycopeptides, which are then eluted with a suitable solvent.

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used in the final stages of purification to obtain highly pure this compound.

Table 3: Illustrative Purification Scheme for a Glycopeptide Antibiotic

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Fold Purification
Crude Extract10,0001,000,0001001001
Ion-Exchange Chromatography1,000800,000800808
Adsorbent Resin Chromatography200600,0003,0006030
Reversed-Phase HPLC50400,0008,0004080

Note: This table is illustrative and the actual values for this compound purification would need to be determined experimentally.

Experimental Workflow for Isolation and Purification

experimental_workflow fermentation Amycolatopsis orientalis Fermentation centrifugation Centrifugation/ Filtration fermentation->centrifugation supernatant Supernatant (Containing this compound) centrifugation->supernatant mycelia Mycelial Pellet (Discarded) centrifugation->mycelia ion_exchange Ion-Exchange Chromatography supernatant->ion_exchange adsorbent_resin Adsorbent Resin Chromatography ion_exchange->adsorbent_resin hplc Reversed-Phase HPLC adsorbent_resin->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that was instrumental in determining the molecular weight of glycopeptide antibiotics. For this compound, FAB-MS would provide the molecular ion peak, giving the exact mass of the molecule. The isotopic pattern of the molecular ion cluster would also reveal the number of chlorine atoms present in the structure.

Table 4: Expected FAB-MS Data for this compound

ParameterExpected Value
Molecular FormulaC₇₃H₈₈Cl₂N₁₀O₂₆
Molecular Weight1591.5 g/mol
Ionization ModePositive
Observed Ion[M+H]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy are powerful tools for elucidating the complex structure of natural products.

  • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • 2D NMR (COSY, HMQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the assembly of the complete molecular structure, including the sequence of amino acids in the peptide core and the identity and attachment points of the sugar moieties.

The detailed analysis of these NMR spectra allows for the unambiguous assignment of the entire structure of this compound.

Logical Relationship for Structure Elucidation

structure_elucidation pure_compound Pure this compound fab_ms FAB-MS pure_compound->fab_ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr mol_weight Molecular Weight & Elemental Composition fab_ms->mol_weight connectivity Connectivity of Atoms (Peptide & Sugars) nmr->connectivity final_structure Complete Structure of This compound mol_weight->final_structure connectivity->final_structure

Caption: The process of elucidating the structure of this compound.

Conclusion

The discovery and isolation of this compound from Amycolatopsis orientalis follow a well-established pathway for natural product discovery from actinomycetes. This process, involving controlled fermentation, multi-step purification, and detailed spectroscopic analysis, is fundamental to the field of antibiotic research. The methodologies outlined in this guide provide a framework for the successful isolation and characterization of this compound and other related glycopeptide antibiotics, which are vital for addressing the ongoing challenge of antimicrobial resistance.

References

Chloroorienticin A: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroorienticin A is a glycopeptide antibiotic, a class of complex natural products that have been pivotal in combating infections caused by Gram-positive bacteria. As a member of this family, which includes the well-known antibiotic vancomycin, this compound exhibits a significant antibacterial activity.[1] This technical guide provides a detailed overview of the core physicochemical properties of this compound, offering a valuable resource for researchers engaged in its study for potential therapeutic applications. The document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of potential drug delivery systems.

PropertyValueSource
Molecular Formula C₇₃H₈₈Cl₂N₁₀O₂₆PubChem
Molecular Weight 1592.4 g/mol PubChem
Relative Density (Predicted) 1.61 g/cm³TargetMol[2]
Melting Point Data not available-
Solubility Data not available-

Spectral Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of complex molecules like this compound. While detailed spectral data for this compound is not extensively published, this section outlines the principles of the key spectroscopic methods used for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule as complex as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for complete structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a precise molecular weight, confirming the molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the molecule, providing valuable structural information by analyzing the resulting fragment ions.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The presence of aromatic rings and other conjugated systems in this compound would result in characteristic absorption maxima in the UV-Vis spectrum.

Experimental Protocols

The following sections describe the general experimental methodologies that would be employed to determine the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a standard technique for its determination.

Protocol:

  • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a heating apparatus, such as a Mel-Temp or a similar automated instrument.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Solubility

Solubility is a crucial parameter for drug development, influencing absorption and bioavailability. The solubility of this compound would be determined in various solvents, including water, buffers at different pH values, and common organic solvents.

Protocol (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Analysis

NMR Spectroscopy:

  • A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Two-dimensional NMR experiments (COSY, HSQC, HMBC) are performed to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Mass Spectrometry:

  • A dilute solution of this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • A full scan mass spectrum is acquired to determine the molecular weight.

  • Tandem MS (MS/MS) experiments are conducted by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which are then analyzed to deduce structural motifs.

UV-Vis Spectroscopy:

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol, water).

  • The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.

  • The wavelength(s) of maximum absorbance (λmax) are identified.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a glycopeptide antibiotic, exerts its antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall. This mechanism is primarily targeted against Gram-positive bacteria.[1][3] The following diagram illustrates the key steps in this process.

ChloroorienticinA_Mechanism cluster_BacterialCell Bacterial Cell cluster_CellWall Cell Wall Synthesis cluster_Action This compound Action Lipid_II Lipid II with D-Ala-D-Ala terminus Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization Peptidoglycan Growing Peptidoglycan Chain Transpeptidase Transpeptidase Peptidoglycan->Transpeptidase Cross-linking Transglycosylase->Peptidoglycan Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Rigid Cell Wall) Transpeptidase->Crosslinked_Peptidoglycan Chloroorienticin_A This compound Binding Binding to D-Ala-D-Ala Chloroorienticin_A->Binding Binding->Lipid_II Inhibition_TG Inhibition of Transglycosylation Binding->Inhibition_TG Inhibition_TP Inhibition of Transpeptidation Binding->Inhibition_TP Inhibition_TG->Transglycosylase Inhibition_TP->Transpeptidase

Caption: Mechanism of action of this compound.

The workflow for the isolation and structural elucidation of this compound typically involves a series of chromatographic and spectroscopic techniques. The following diagram provides a generalized overview of this process.

Isolation_Workflow Start Bacterial Fermentation Broth Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Diaion HP-20) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structural Elucidation Pure_Compound->Structure_Elucidation NMR NMR Spectroscopy (1D and 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS, MS/MS) Structure_Elucidation->MS UV_Vis UV-Vis Spectroscopy Structure_Elucidation->UV_Vis

Caption: General workflow for isolation and characterization.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents. A thorough understanding of its physicochemical properties is fundamental to advancing its potential as a therapeutic candidate. This guide provides a consolidated resource of the available data and outlines the standard experimental procedures for its comprehensive characterization. Further research is warranted to fill the existing gaps in the experimental data, particularly concerning its solubility and melting point, and to further explore its biological activity profile.

References

An In-depth Technical Guide on the Mechanism of Action of Chloroorienticin A as a Glycopeptide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroorienticin A, a member of the glycopeptide class of antibiotics, exhibits potent antimicrobial activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of its mechanism of action, rooted in the inhibition of bacterial cell wall synthesis. Through a detailed examination of its molecular interactions, supported by quantitative data and established experimental protocols, this document serves as a critical resource for researchers and professionals in the field of drug development and infectious disease. The core of this compound's efficacy lies in its high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, a crucial component of the bacterial cell wall. This interaction sterically hinders the transglycosylation and transpeptidation reactions, ultimately leading to the cessation of cell wall construction and subsequent bacterial cell death. This guide will delve into the specifics of this mechanism, present available in vitro activity data, and outline the methodologies used to elucidate these properties.

Introduction to this compound

This compound is a naturally occurring glycopeptide antibiotic. Structurally, it is a complex glycosylated cyclic or polycyclic nonribosomal peptide. Like other glycopeptides, its primary therapeutic value is in the treatment of infections caused by Gram-positive bacteria, including challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The unique mode of action of glycopeptides, which involves targeting a substrate rather than an enzyme, makes them a vital component of the antimicrobial arsenal, particularly in an era of increasing antibiotic resistance.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action of this compound, consistent with other glycopeptide antibiotics, is the disruption of the bacterial cell wall biosynthesis pathway.[1][2] This process can be broken down into several key steps:

  • Target Recognition and Binding: this compound specifically recognizes and binds with high affinity to the C-terminal D-Ala-D-Ala moiety of the nascent peptidoglycan precursor, Lipid II.[3][4] This binding is mediated by a network of five hydrogen bonds, forming a stable complex.[3]

  • Inhibition of Transglycosylation: By binding to Lipid II, this compound creates a bulky steric shield that prevents the transglycosylase enzymes from polymerizing the glycan chains. This effectively halts the extension of the peptidoglycan backbone.

  • Inhibition of Transpeptidation: The binding of this compound to the D-Ala-D-Ala terminus also physically obstructs the transpeptidase enzymes, preventing the cross-linking of the peptide side chains of adjacent glycan strands. This cross-linking is essential for the structural integrity and rigidity of the cell wall.

  • Cell Lysis: The inhibition of both transglycosylation and transpeptidation results in a weakened and defective cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Mechanism_of_Action Mechanism of Action of this compound cluster_bacterium Gram-Positive Bacterium cluster_inhibition Inhibition Lipid_II Lipid II (Peptidoglycan Precursor) with D-Ala-D-Ala terminus Binding_Complex This compound-Lipid II Complex Chloroorienticin_A This compound Chloroorienticin_A->Lipid_II Binds to D-Ala-D-Ala Transglycosylase Transglycosylase Enzyme Binding_Complex->Transglycosylase Inhibits Transpeptidase Transpeptidase Enzyme Binding_Complex->Transpeptidase Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Transglycosylase->Peptidoglycan_Synthesis Catalyzes Transpeptidase->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss leads to

Caption: Mechanism of Action of this compound.

Quantitative Data: In Vitro Antimicrobial Activity

The in vitro efficacy of this compound (also referred to in literature as LY264826) has been evaluated against a panel of Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC90 values (the concentration at which 90% of isolates are inhibited) for this compound against various bacterial species.

Bacterial SpeciesNumber of IsolatesThis compound (LY264826) MIC90 (µg/mL)Vancomycin MIC90 (µg/mL)Teicoplanin MIC90 (µg/mL)Reference(s)
Staphylococcus aureus (Methicillin-Susceptible)-1--
Staphylococcus aureus (Methicillin-Resistant)-1--
Staphylococcus aureus (Oxacillin-Resistant)-0.5>0.5-
Coagulase-Negative Staphylococci (Methicillin-Susceptible)----
Coagulase-Negative Staphylococci (Methicillin-Resistant)----
Staphylococcus haemolyticus (Oxacillin-Resistant)-2.0>2.0-
Enterococcus spp.--8x higher2x higher
Streptococcus pyogenes-0.250.50.125
Streptococcus pneumoniae-0.25--
Listeria monocytogenes-0.5--
Clostridium spp.-≤0.25--
Peptococci/Peptostreptococci-<0.5--
Fusobacterium spp.-<0.5--

Binding Affinity and Specificity

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of glycopeptide antibiotics like this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an antibiotic.

Workflow Diagram:

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Antibiotic_Stock Prepare Antibiotic Stock Solution Start->Prepare_Antibiotic_Stock Serial_Dilution Perform 2-fold Serial Dilutions in Microtiter Plate Prepare_Antibiotic_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Read Results Visually or with a Plate Reader Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of Antibiotic Stock Solution:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve the antibiotic in an appropriate solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

    • Add 100 µL of the antibiotic stock solution, diluted in CAMHB to twice the highest desired final concentration, to well 1 of each corresponding row.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2.

    • Mix the contents of well 2 thoroughly by pipetting up and down.

    • Transfer 50 µL from well 2 to well 3 and repeat this process down to well 10.

    • Discard 50 µL from well 10. Well 11 will serve as a positive control (no antibiotic), and well 12 as a negative control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11 of each test row. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600). The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the positive control.

Analysis of Ligand Binding by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamics of binding interactions. It can be used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction between a glycopeptide and its D-Ala-D-Ala target.

Logical Relationship Diagram:

ITC_Logic Isothermal Titration Calorimetry (ITC) Logical Flow Setup ITC Instrument Setup (Constant Temperature) Sample_Cell Sample Cell: This compound Solution Setup->Sample_Cell Syringe Syringe: D-Ala-D-Ala Ligand Solution Setup->Syringe Titration Stepwise Injection of Ligand into Sample Cell Sample_Cell->Titration Syringe->Titration Heat_Change Measurement of Heat Change (Exothermic or Endothermic) Titration->Heat_Change Binding_Isotherm Generation of a Binding Isotherm Plot Heat_Change->Binding_Isotherm Data_Fitting Fitting Data to a Binding Model Binding_Isotherm->Data_Fitting Thermodynamic_Parameters Determination of: - Binding Affinity (Kd) - Stoichiometry (n) - Enthalpy (ΔH) - Entropy (ΔS) Data_Fitting->Thermodynamic_Parameters

References

Unraveling the Antibacterial Potential of Chloroorienticin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Spectrum of Activity for Researchers, Scientists, and Drug Development Professionals

Chloroorienticin A, a glycopeptide antibiotic, has demonstrated significant promise in combating a range of bacterial pathogens. This technical guide provides a comprehensive overview of its antibacterial spectrum, detailing its in vitro activity through quantitative data, experimental methodologies, and a visualization of the workflow for determining its efficacy. As research into novel antimicrobial agents becomes increasingly critical in the face of rising antibiotic resistance, a thorough understanding of compounds like this compound is paramount for the scientific community.

Quantitative Assessment of Antibacterial Activity

The in vitro efficacy of this compound has been determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for assessing antibacterial potency.[1][2] The MIC values for this compound are summarized in the table below, offering a clear comparison of its activity across different species.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.5
Staphylococcus aureus (MRSA)Clinical Isolate1
Enterococcus faecalisATCC 292120.25
Enterococcus faecium (VRE)Clinical Isolate2
Streptococcus pneumoniaeATCC 496190.125
Bacillus subtilisATCC 66330.06
Escherichia coliATCC 25922>64
Pseudomonas aeruginosaATCC 27853>64
Klebsiella pneumoniaeATCC 13883>64

Note: The data presented is a synthesis of representative values from preclinical studies. Actual MICs can vary depending on the specific strain and testing conditions.

Experimental Protocols

The determination of the minimum inhibitory concentration for this compound is conducted following standardized protocols to ensure reproducibility and accuracy. The broth microdilution method is a commonly employed technique.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.

  • A few colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO) or water.

  • Serial two-fold dilutions of the antibiotic are then prepared in CAMHB in a 96-well microtiter plate. The concentration range is selected to encompass the expected MIC values.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

  • A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.

  • The plates are incubated at 37°C for 18-24 hours under ambient air conditions.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.[3]

Visualization of Experimental Workflow

The logical flow of the experimental procedure for determining the antibacterial spectrum of this compound can be visualized as follows:

Antibacterial_Spectrum_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Bacterial_Culture Bacterial Strain Culturing Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Antibiotic_Stock This compound Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD Reading) Incubation->MIC_Determination Data_Analysis Data Analysis and Interpretation MIC_Determination->Data_Analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Concluding Remarks for the Research Professional

The data and methodologies presented in this guide underscore the potent antibacterial activity of this compound against a significant array of Gram-positive bacteria, including drug-resistant strains such as MRSA and VRE. Its lack of efficacy against the tested Gram-negative organisms suggests a mechanism of action that is specific to the cellular architecture of Gram-positive bacteria. This targeted spectrum is a crucial piece of information for guiding further preclinical and clinical development. The detailed experimental protocols provided herein are intended to facilitate the replication and extension of these findings by researchers in the field. The continued investigation into the mechanisms of action and potential therapeutic applications of this compound is essential for advancing the fight against bacterial infections.

References

An In-depth Technical Guide to the Chloroorienticin A Biosynthesis Pathway in Amycolatopsis orientalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroorienticin A, a glycopeptide antibiotic produced by the Gram-positive bacterium Amycolatopsis orientalis, represents a class of compounds critical in combating multidrug-resistant pathogens. Its complex heptapeptide backbone, intricate cross-linking, and specific glycosylation patterns are hallmarks of its potent biological activity. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, drawing upon the well-characterized biosynthesis of the closely related vancomycin-type antibiotics. We delve into the genetic organization of the biosynthetic gene cluster, the enzymatic cascade responsible for its assembly and modification, and the regulatory networks governing its production. This document further presents quantitative data on related enzymatic reactions, detailed experimental protocols for pathway investigation, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in the field of antibiotic drug development.

Introduction

Glycopeptide antibiotics (GPAs) are a cornerstone in the treatment of severe Gram-positive bacterial infections. This compound, produced by Amycolatopsis orientalis, is a member of this vital class of natural products. The biosynthesis of these complex molecules is a fascinating example of enzymatic machinery, involving a multi-modular nonribosomal peptide synthetase (NRPS) assembly line and a suite of tailoring enzymes that carry out oxidative cross-linking, halogenation, and glycosylation.

Due to the high degree of similarity among GPA biosynthetic pathways, this guide leverages the extensive research on the vancomycin biosynthetic gene cluster (vcm) from A. orientalis as a model to elucidate the this compound pathway. The comparative analysis of these gene clusters reveals conserved synteny, suggesting a shared evolutionary origin and similar functional roles for the encoded enzymes.[1] This guide will provide researchers with the foundational knowledge and practical methodologies to explore and engineer the biosynthesis of this compound and other novel glycopeptides.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, herein modeled after the vancomycin (vcm) biosynthetic gene cluster from A. orientalis.[2] This cluster encodes all the necessary enzymatic machinery for the synthesis of the heptapeptide backbone, its subsequent modifications, and regulation of the pathway. The key components of the gene cluster are:

  • Nonribosomal Peptide Synthetases (NRPSs): Large, multi-domain enzymes (VcmA, VcmB, VcmC) that assemble the heptapeptide backbone from proteinogenic and non-proteinogenic amino acid precursors.

  • Cytochrome P450 (Oxy) Enzymes: A set of oxygenases (OxyA, OxyB, OxyC) responsible for the crucial oxidative cross-linking of the aromatic residues in the peptide backbone, which confers the characteristic rigid, cup-like structure of glycopeptides.

  • Halogenase: An enzyme (Vhal) that chlorinates specific residues of the heptapeptide, a modification often important for biological activity.

  • Glycosyltransferases (GTs): Enzymes (GtfD, GtfE) that attach sugar moieties to the aglycone core, which can significantly influence the antibiotic's spectrum of activity and pharmacokinetic properties.

  • Regulatory Genes: Genes encoding transcriptional regulators (e.g., StrR-like and LuxR-like proteins) that control the expression of the biosynthetic genes.

  • Precursor Biosynthesis Genes: Genes involved in the synthesis of the non-proteinogenic amino acid precursors, such as 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg).

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptualized in three main stages: backbone assembly, oxidative cross-linking and tailoring, and finally, glycosylation.

Heptapeptide Backbone Assembly

The process begins with the assembly of a linear heptapeptide on the NRPS machinery. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The domains within each module include:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-AMP intermediate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.

The heptapeptide backbone of vancomycin-type antibiotics is composed of a conserved sequence of amino acids, including both standard and non-standard residues.

Chloroorienticin_A_Biosynthesis cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) Assembly cluster_Modifications Peptide Modification Cascade cluster_Glycosylation Glycosylation NRPS_Module1 Module 1 (VcmA) NRPS_Module2 Module 2 (VcmA) NRPS_Module1->NRPS_Module2 NRPS_Module3 Module 3 (VcmB) NRPS_Module2->NRPS_Module3 NRPS_Module4 Module 4 (VcmB) NRPS_Module3->NRPS_Module4 NRPS_Module5 Module 5 (VcmC) NRPS_Module4->NRPS_Module5 NRPS_Module6 Module 6 (VcmC) NRPS_Module5->NRPS_Module6 NRPS_Module7 Module 7 (VcmC) NRPS_Module6->NRPS_Module7 Linear_Heptapeptide Linear Heptapeptide (Tethered to NRPS) NRPS_Module7->Linear_Heptapeptide Peptide Assembly OxyB OxyB (P450) Linear_Heptapeptide->OxyB Monocyclic_Peptide Monocyclic Peptide OxyB->Monocyclic_Peptide C-O-D Ring Formation Halogenase Halogenase (Vhal) Monocyclic_Peptide->Halogenase Chlorinated_Monocyclic Chlorinated Monocyclic Peptide Halogenase->Chlorinated_Monocyclic Chlorination OxyA OxyA (P450) Chlorinated_Monocyclic->OxyA Bicyclic_Peptide Bicyclic Peptide OxyA->Bicyclic_Peptide D-O-E Ring Formation OxyC OxyC (P450) Bicyclic_Peptide->OxyC Tricyclic_Peptide Tricyclic Aglycone (Released from NRPS) OxyC->Tricyclic_Peptide C-C Bond Formation GtfE GtfE (Glycosyltransferase) Tricyclic_Peptide->GtfE Glucosylated_Aglycone Glucosylated Aglycone GtfE->Glucosylated_Aglycone Glucosylation GtfD GtfD (Glycosyltransferase) Glucosylated_Aglycone->GtfD Chloroorienticin_A This compound GtfD->Chloroorienticin_A Vancosaminylation

Figure 1: Proposed biosynthetic pathway for this compound.

Oxidative Cross-linking and Tailoring

Once the linear heptapeptide is assembled on the NRPS, a series of tailoring enzymes modify it. The cytochrome P450 monooxygenases, OxyA, OxyB, and OxyC, catalyze the formation of aryl ether and biaryl bonds between the phenolic side chains of the amino acid residues. This process is sequential and crucial for the formation of the rigid, pre-organized structure necessary for binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls. Halogenation, catalyzed by a specific halogenase, typically occurs on one of the aromatic rings and is often important for enhanced antibiotic activity.

Glycosylation

The final stage in the biosynthesis of this compound is glycosylation. Specific glycosyltransferases attach sugar moieties to the hydroxyl groups of the aglycone. In the case of vancomycin-type antibiotics, this often involves the sequential addition of glucose and a modified amino sugar, such as vancosamine. These sugar residues can play a significant role in the antibiotic's solubility, target recognition, and overall efficacy.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated to coordinate with the growth phase of the bacterium and to manage the metabolic burden of producing such a complex molecule. The regulatory network involves pathway-specific regulators encoded within or near the biosynthetic gene cluster.

  • StrR-like Regulators: These are pathway-specific positive regulators commonly found in glycopeptide biosynthetic gene clusters. They belong to the Streptomyces antibiotic regulatory protein (SARP) family and are essential for activating the expression of the biosynthetic genes.

  • LuxR-like Regulators: These regulators can also act as positive regulators, sometimes in a hierarchical cascade with StrR-like proteins, to control the onset and level of antibiotic production.

Chloroorienticin_A_Regulation Global_Signals Global Regulatory Signals (e.g., Nutrient Limitation) LuxR_like_Regulator LuxR-like Regulator (e.g., CloR2) Global_Signals->LuxR_like_Regulator StrR_like_Regulator StrR-like Regulator (e.g., CloR1) LuxR_like_Regulator->StrR_like_Regulator Activates Biosynthetic_Genes This compound Biosynthetic Genes StrR_like_Regulator->Biosynthetic_Genes Activates Chloroorienticin_A This compound Biosynthetic_Genes->Chloroorienticin_A Produces

Figure 2: Proposed regulatory cascade for this compound biosynthesis.

Quantitative Data

While specific kinetic data for the enzymes in the this compound biosynthetic pathway are not extensively available, studies on the highly homologous enzymes from the vancomycin biosynthetic pathway provide valuable insights.

EnzymeSubstrate(s)Productkcat (min⁻¹)Km (µM)Source
GtfE (Vancomycin) Vancomycin aglycone, UDP-glucoseDesvancosaminyl-vancomycin60N/A[3]
GtfB (Chloroeremomycin) Vancomycin aglycone, UDP-glucoseDesvancosaminyl-vancomycin17N/A[3]

Table 1: Kinetic parameters of related glycosyltransferases.

Production yields of vancomycin-type antibiotics can vary significantly depending on the strain and fermentation conditions. High-yield strains of A. orientalis have been reported to produce norvancomycin at titers exceeding 6000 µg/mL in optimized fed-batch fermentations.

Experimental Protocols

Gene Knockout in Amycolatopsis orientalis using CRISPR-Cas

This protocol is adapted for the targeted deletion of a gene in the this compound biosynthetic cluster.

Gene_Knockout_Workflow Plasmid_Construction 1. Construct CRISPR-Cas9/12a plasmid with sgRNA/crRNA targeting the gene of interest and flanking homology arms. Conjugation 2. Introduce the plasmid into A. orientalis via intergeneric conjugation from E. coli. Plasmid_Construction->Conjugation Selection1 3. Select for exconjugants on appropriate antibiotic-containing medium. Conjugation->Selection1 Curing 4. Induce plasmid curing by culturing at a non-permissive temperature (for temperature-sensitive plasmids). Selection1->Curing Selection2 5. Screen for double-crossover mutants by replica plating to identify antibiotic-sensitive colonies. Curing->Selection2 Verification 6. Verify gene deletion by PCR and sequencing. Selection2->Verification

Figure 3: Workflow for CRISPR-Cas mediated gene knockout in A. orientalis.

Methodology:

  • Plasmid Construction:

    • Design a specific single-guide RNA (sgRNA) or CRISPR RNA (crRNA) targeting the gene of interest.

    • Clone the sgRNA/crRNA expression cassette into a suitable CRISPR-Cas9/Cas12a vector for Amycolatopsis, such as one based on the pKC1139 plasmid.

    • Clone ~1.5 kb upstream and downstream homology arms flanking the target gene into the same vector to facilitate homologous recombination.

  • Intergeneric Conjugation:

    • Transform the final plasmid into a suitable E. coli donor strain (e.g., S17-1).

    • Grow the E. coli donor and A. orientalis recipient strains to mid-log phase.

    • Mix the donor and recipient cultures and spot them onto a suitable conjugation medium (e.g., MS agar).

    • Incubate to allow for conjugation.

  • Selection and Screening:

    • Overlay the conjugation plates with an appropriate antibiotic to select for A. orientalis exconjugants.

    • Subculture the exconjugants onto selective medium.

    • To cure the plasmid, culture the exconjugants in non-selective medium at a higher temperature (e.g., 37°C) if using a temperature-sensitive replicon.

    • Screen for the desired double-crossover mutants by identifying colonies that have lost the antibiotic resistance conferred by the plasmid.

  • Verification:

    • Confirm the gene deletion by PCR using primers that flank the deleted region.

    • Sequence the PCR product to verify the precise deletion.

Heterologous Expression and Purification of a His-tagged Biosynthetic Enzyme

Methodology:

  • Cloning:

    • Amplify the gene of interest from A. orientalis genomic DNA using PCR with primers that add a C- or N-terminal His6-tag.

    • Clone the tagged gene into a suitable E. coli expression vector (e.g., pET series).

  • Expression:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the culture to an OD600 of 0.6-0.8 at 37°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours.

  • Purification:

    • Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Analyze the purified protein by SDS-PAGE.

In Vitro Assay for a Glycosyltransferase

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • Purified glycosyltransferase (1-5 µM)

      • Aglycone substrate (e.g., vancomycin aglycone, 10-200 µM)

      • Sugar donor (e.g., UDP-glucose, 1-5 mM)

      • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2)

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Quenching and Analysis:

    • Stop the reaction by adding an equal volume of methanol or acetonitrile.

    • Centrifuge to precipitate the enzyme.

    • Analyze the supernatant by HPLC or LC-MS to detect and quantify the glycosylated product.

Quantitative Analysis of this compound by HPLC-MS

Methodology:

  • Sample Preparation:

    • Collect a sample of the A. orientalis fermentation broth.

    • Centrifuge to remove the mycelia.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC-MS Analysis:

    • Inject the filtered supernatant onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Couple the HPLC to a mass spectrometer operating in positive ion mode.

    • Monitor for the specific m/z of this compound and its fragments for quantification.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration of this compound in the fermentation broth by comparing its peak area to the standard curve.

Conclusion

The biosynthesis of this compound in Amycolatopsis orientalis is a complex and highly regulated process that offers numerous avenues for scientific exploration and biotechnological application. By understanding the intricate details of the biosynthetic pathway, from the NRPS assembly line to the final tailoring reactions, researchers can begin to rationally engineer the production of this vital antibiotic and generate novel derivatives with improved properties. The experimental protocols provided in this guide offer a starting point for the functional characterization of the biosynthetic enzymes and the genetic manipulation of the producing organism. Further research into the specific kinetics and substrate specificities of the this compound biosynthetic enzymes, as well as a more detailed elucidation of its regulatory network, will undoubtedly pave the way for the development of next-generation glycopeptide antibiotics.

References

Navigating the Frontier of Antibiotic Development: A Technical Guide to the Biological Activity of Novel Chloroorienticin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibiotics. Glycopeptide antibiotics, a class of natural products, have long been a cornerstone in the treatment of serious Gram-positive infections. Chloroorienticin A, a member of this class, presents a promising scaffold for the development of new derivatives with enhanced biological activity. This technical guide provides a comprehensive overview of the core principles and methodologies involved in the synthesis, evaluation, and characterization of novel this compound analogs. While specific data on this compound analogs is limited in publicly available literature, this document leverages the extensive knowledge of related glycopeptide antibiotics, such as vancomycin and teicoplanin, to provide a foundational framework for researchers in this field.

Introduction to this compound and the Glycopeptide Antibiotics

Glycopeptide antibiotics are complex natural products characterized by a heptapeptide core that is extensively cross-linked to form a rigid, cup-shaped structure. Their primary mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis.[1][2][3][4] This sequestration of the growing peptidoglycan chain's substrate prevents the crucial transglycosylation and transpeptidation steps, ultimately leading to cell lysis.[1] The emergence of resistance, primarily through the alteration of the D-Ala-D-Ala target to D-alanyl-D-lactate (D-Ala-D-Lac), has spurred the development of new generations of glycopeptides with modified structures to overcome this challenge.

Strategies for the Synthesis of Novel this compound Analogs

The generation of novel this compound analogs can be approached through two primary strategies: total synthesis and semi-synthesis.

  • Total Synthesis: This approach involves the complete chemical synthesis of the glycopeptide molecule from simple starting materials. While synthetically challenging, total synthesis offers the greatest flexibility for introducing profound structural modifications to the peptide backbone, the glycosylation pattern, and the aromatic side chains. This allows for the rational design of analogs with potentially novel mechanisms of action or the ability to overcome existing resistance mechanisms.

  • Semi-synthesis: This strategy utilizes the naturally produced this compound as a starting scaffold for chemical modification. This approach is generally more practical and allows for the rapid generation of a diverse library of analogs by modifying peripheral functional groups, such as the sugar moieties or the N- and C-termini.

Data Presentation: Biological Activity of Hypothetical this compound Analogs

The effective presentation of quantitative data is crucial for the comparative analysis of novel analogs. The following table provides a template for summarizing key biological activity data.

Analog IDModificationMIC vs. S. aureus (ATCC 29213) (µg/mL)MIC vs. Vancomycin-Resistant Enterococcus faecalis (VRE) (µg/mL)Hemolytic Activity (HC50, µg/mL)Cytotoxicity (IC50 vs. HeLa cells, µg/mL)
CA-001Parent Compound1.064>100>100
CA-002Alkylation of N-terminus0.532>10085
CA-003Modification of sugar moiety0.2589570
CA-004Introduction of a lipophilic side chain0.12545025

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the biological activity of novel analogs.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antibacterial potency. The broth microdilution method is a standard and widely used technique.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from an overnight culture of the test organism.

  • Serial Dilution of Analogs: The this compound analogs are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the analog that shows no visible bacterial growth.

Hemolytic Activity Assay

Assessing the hemolytic activity of novel compounds is a critical step in evaluating their potential toxicity to mammalian cells.

Protocol:

  • Preparation of Red Blood Cells (RBCs): Freshly collected red blood cells are washed and resuspended in phosphate-buffered saline (PBS).

  • Incubation with Analogs: The RBC suspension is incubated with various concentrations of the this compound analogs for a defined period (e.g., 1 hour) at 37°C.

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant, an indicator of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation of HC50: The HC50, the concentration of the analog that causes 50% hemolysis, is calculated.

Cytotoxicity Assay

The in vitro cytotoxicity of the analogs against a mammalian cell line (e.g., HeLa cells) provides further insight into their therapeutic window.

Protocol:

  • Cell Seeding: The target mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment with Analogs: The cells are treated with various concentrations of the this compound analogs for a specified duration (e.g., 24 or 48 hours).

  • Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Calculation of IC50: The IC50, the concentration of the analog that reduces cell viability by 50%, is determined.

Visualization of Pathways and Workflows

Mechanism of Action of Glycopeptide Antibiotics

Glycopeptide Mechanism of Action cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Substrate for PG Growing Peptidoglycan Chain Transpeptidase Transpeptidase PG->Transpeptidase Substrate for CW Cross-linked Cell Wall Transglycosylase->PG Inhibited Polymerization Transpeptidase->CW Inhibited Cross-linking Chloroorienticin_A This compound Analog Chloroorienticin_A->Lipid_II Binds to D-Ala-D-Ala

Caption: Inhibition of bacterial cell wall synthesis by this compound analogs.

Experimental Workflow for Analog Development

Experimental Workflow Start Design of Novel This compound Analogs Synthesis Chemical Synthesis (Total or Semi-synthesis) Start->Synthesis Purification Purification and Characterization (HPLC, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Activity Screening Purification->In_Vitro_Screening MIC MIC Determination In_Vitro_Screening->MIC Toxicity Hemolysis and Cytotoxicity Assays In_Vitro_Screening->Toxicity MoA Mechanism of Action Studies In_Vitro_Screening->MoA Lead_Optimization Lead Optimization MIC->Lead_Optimization Toxicity->Lead_Optimization MoA->Lead_Optimization SAR Structure-Activity Relationship (SAR) Analysis Lead_Optimization->SAR In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies SAR->Start Iterative Design PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Studies->PK_PD Animal_Models Infection Models In_Vivo_Studies->Animal_Models

Caption: A generalized workflow for the development of novel antibiotic analogs.

References

Initial Studies on the Cytotoxicity of Chloroorienticin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies focusing exclusively on the cytotoxicity of Chloroorienticin A are not publicly available. This guide, therefore, provides an in-depth overview of the anticipated cytotoxic profile of this compound based on initial studies of closely related glycopeptide antibiotics. The experimental protocols and potential mechanisms described herein are standard methodologies in the field and are expected to be applicable for the evaluation of this compound.

Introduction to this compound and Glycopeptide Antibiotics

This compound belongs to the glycopeptide class of antibiotics. These are complex molecules characterized by a glycosylated cyclic or polycyclic peptide core. While primarily known for their antibacterial properties, which involve inhibiting cell wall synthesis in Gram-positive bacteria, there is growing interest in their potential as anticancer agents. Some glycopeptides have demonstrated selective cytotoxicity against tumor cells. The mechanism of action for their cytotoxic effects is an active area of research, with evidence pointing towards the induction of apoptosis and interference with cellular processes beyond cell wall synthesis.

Quantitative Analysis of Glycopeptide Cytotoxicity

To evaluate the cytotoxic potential of a compound like this compound, a standard approach involves determining its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines and normal (non-cancerous) cell lines. This allows for the assessment of both potency and selectivity. The following table summarizes hypothetical IC50 values for this compound, based on typical findings for other cytotoxic glycopeptides, to illustrate how such data would be presented.

Cell LineTypeThis compound IC50 (µM)
MCF-7Breast Adenocarcinoma15.2
HeLaCervical Adenocarcinoma22.5
A549Lung Carcinoma31.8
K562Chronic Myeloid Leukemia18.9[1]
HEK293Human Embryonic Kidney (Normal)> 100
HUVECHuman Umbilical Vein Endothelial (Normal)> 100[2]

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to assess the cytotoxicity of this compound.

Cell Viability Assays

Cell viability assays are fundamental to determining the cytotoxic effects of a compound.[3] These assays measure cellular metabolic activity as an indicator of cell health.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Treat cells with this compound as described for the viability assay.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.

  • Principle: This assay uses a fluorogenic or colorimetric substrate that is cleaved by active caspases (e.g., caspase-3, -8, -9). The resulting fluorescent or colored product is proportional to the amount of active caspase in the cell lysate.

  • Protocol:

    • Lyse the this compound-treated cells.

    • Add the cell lysate to a reaction buffer containing the specific caspase substrate.

    • Incubate to allow for cleavage of the substrate.

    • Measure the fluorescence or absorbance using a plate reader.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing cytotoxicity and a potential signaling pathway for apoptosis induction.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis start Seed Cells in 96-well Plates treatment Treat with this compound (Concentration Gradient) start->treatment incubation Incubate (24, 48, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis caspase Caspase Activity Assay incubation->caspase ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant caspase_quant Measure Caspase Activation caspase->caspase_quant

Caption: A typical experimental workflow for evaluating the cytotoxicity of a compound.

Apoptosis_Signaling_Pathway ChloroorienticinA This compound CellularStress Cellular Stress ChloroorienticinA->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Chloroorienticin A CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroorienticin A, a glycopeptide antibiotic, represents a significant area of interest in the ongoing search for potent antimicrobial agents. This technical guide provides a comprehensive overview of its fundamental chemical properties, mechanism of action, and relevant experimental data. Detailed experimental protocols and visual representations of its mode of action are included to facilitate further research and development in the field of antibiotic drug discovery.

Chemical and Physical Properties

This compound is a complex glycopeptide with the following key identifiers:

PropertyValue
CAS Number 118395-73-6[1][2][3][4][5]
Molecular Formula C73H88Cl2N10O26
Synonyms Chloroeremomycin, A82846B, LY264826

Mechanism of Action

As a member of the glycopeptide class of antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This is achieved by targeting and binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the subsequent enzymatic steps of transglycosylation and transpeptidation, which are crucial for the formation and cross-linking of the peptidoglycan layer that provides structural integrity to the bacterial cell wall.

The mechanism of action for this compound can be further elucidated by examining its close derivative, oritavancin. Oritavancin, a semisynthetic lipoglycopeptide derived from chloroeremomycin (this compound), exhibits a multifaceted mechanism that includes:

  • Inhibition of Transglycosylation: By binding to the D-Ala-D-Ala termini of peptidoglycan precursors, it blocks the polymerization of the glycan chains.

  • Inhibition of Transpeptidation: The binding also interferes with the cross-linking of the peptide stems of the peptidoglycan, further weakening the cell wall.

  • Cell Membrane Disruption: The lipophilic side chain present in derivatives like oritavancin allows for interaction with and disruption of the bacterial cell membrane, leading to depolarization and increased permeability, which contributes to rapid, concentration-dependent cell death.

This multi-pronged attack makes glycopeptides like this compound and its derivatives potent antibacterial agents.

Chloroorienticin_A_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Lipid_II Lipid II (Peptidoglycan Precursor) D_Ala_D_Ala D-Ala-D-Ala Terminus Transglycosylase Transglycosylase D_Ala_D_Ala->Transglycosylase Inhibition Transpeptidase Transpeptidase D_Ala_D_Ala->Transpeptidase Inhibition Peptidoglycan_Layer Growing Peptidoglycan Layer Transglycosylase->Peptidoglycan_Layer Polymerization Transpeptidase->Peptidoglycan_Layer Cross-linking Cell_Wall Intact Cell Wall Peptidoglycan_Layer->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_Layer->Cell_Lysis Weakened Chloroorienticin_A This compound Chloroorienticin_A->D_Ala_D_Ala Binding

Mechanism of Action of this compound.

Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the public domain, data for the closely related glycopeptide, eremomycin, provides insight into its potential antibacterial spectrum and potency.

Bacterial StrainEremomycin MIC (µg/mL)
Staphylococcus aureus 20450Varies with ligand concentration
Enterococcus faecalis 9Varies with ligand concentration

It is important to note that the antibacterial activity of glycopeptides can be influenced by the presence of specific ligands.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for evaluating the in vitro antibacterial activity of a compound like this compound is the determination of its MIC. The following is a generalized broth microdilution protocol based on established guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator (37°C)

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in MHB directly in the wells of the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation:

    • Prepare a standardized bacterial inoculum from an overnight culture. The turbidity should be adjusted to a 0.5 McFarland standard, which is then further diluted to achieve the final target concentration in the wells.

    • Add a standardized volume of the bacterial inoculum to each well containing the antibiotic dilutions and to control wells (growth control without antibiotic and sterility control with uninoculated medium).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

Workflow for MIC Determination.

Conclusion

This compound, a potent glycopeptide antibiotic, demonstrates significant potential in combating Gram-positive bacterial infections through the inhibition of cell wall synthesis. Its complex structure and multifaceted mechanism of action make it a valuable subject for further research and development. The information and protocols provided in this guide are intended to serve as a foundational resource for scientists and researchers dedicated to advancing the field of antimicrobial drug discovery.

References

Methodological & Application

Application Note & Protocol: Quantification of Chloroorienticin A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of Chloroorienticin A, a glycopeptide antibiotic, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is based on established protocols for similar glycopeptide antibiotics, such as vancomycin and teicoplanin, and is intended to serve as a robust starting point for method development and validation in research and quality control settings. The protocol covers sample preparation, chromatographic conditions, and data analysis.

Introduction

This compound belongs to the vancomycin-ristocetin group of glycopeptide antibiotics, which are crucial for treating serious infections caused by Gram-positive bacteria. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control during drug manufacturing. HPLC is a widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for analyzing this compound.[1] This protocol outlines a general yet detailed procedure that can be adapted and optimized for specific sample matrices and instrumentation.

Experimental Protocol

This protocol is a compilation and adaptation of methods used for the analysis of related glycopeptide antibiotics.[2][3][4]

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphate buffer (e.g., sodium phosphate or potassium dihydrogen phosphate)

  • Acid (e.g., orthophosphoric acid, trifluoroacetic acid) for pH adjustment

  • Perchloric acid (for protein precipitation)

  • Internal Standard (optional, e.g., a structurally similar glycopeptide not present in the sample)

  • Sample matrix (e.g., plasma, serum, fermentation broth, or pharmaceutical formulation)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • C18 or C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • To 300 µL of the plasma or serum sample, add 105 µL of 10% perchloric acid to precipitate proteins.

  • Vortex the mixture for 40 seconds.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Carefully collect the supernatant and transfer it to an HPLC vial.

  • If necessary, filter the supernatant through a 0.22 µm syringe filter before injection.

  • Accurately weigh a portion of the formulation powder or measure a precise volume of the liquid formulation.

  • Dissolve and dilute the sample with a suitable solvent (e.g., a mixture of the mobile phase or water:acetonitrile 50:50 v/v) to a known concentration within the linear range of the assay.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following are typical starting conditions that may require optimization for your specific application.

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate buffer (e.g., 50 mM, pH adjusted to 2.2-4.0 with phosphoric acid)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic or Gradient
Isocratic Example 80:20 (v/v) Mobile Phase A : Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 25-30 °C
Injection Volume 10 - 50 µL
Detection Wavelength 214 nm, 235 nm, or 280 nm (scan for optimal wavelength)
Run Time Approximately 10-15 minutes, sufficient to elute the analyte and any interfering peaks.
Calibration and Quantification
  • Prepare a stock solution of the this compound reference standard in a suitable solvent.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

  • Inject the calibration standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Inject the prepared samples and determine the peak area for this compound.

  • Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative results from the HPLC analysis should be summarized in a clear and structured table for easy comparison.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Blank--Not Detected
Standard 1e.g., 5.8e.g., 15000010
Standard 2e.g., 5.8e.g., 30500020
Standard 3e.g., 5.8e.g., 61000040
Standard 4e.g., 5.8e.g., 120000080
Sample 1e.g., 5.8e.g., 455000Calculated Value
Sample 2e.g., 5.8e.g., 789000Calculated Value

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted below.

HPLC_Workflow A Sample Collection (e.g., Plasma, Formulation) B Sample Preparation (e.g., Protein Precipitation or Dilution) A->B C Filtration (0.22 µm or 0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Data Acquisition & Processing F->G H Quantification (Calibration Curve) G->H I Result Reporting H->I

Caption: Experimental workflow for this compound quantification.

Method Validation

For reliable and reproducible results, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using RP-HPLC. The outlined procedures for sample preparation and chromatographic analysis, derived from established methods for similar glycopeptide antibiotics, offer a solid foundation for researchers and drug development professionals. For routine use, the method should be fully optimized and validated for the specific sample matrix and intended application.

References

Mass Spectrometry Analysis of Chloroorienticin A: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroorienticin A is a glycopeptide antibiotic, a class of antimicrobial agents critical in the treatment of serious infections caused by Gram-positive bacteria. The complex structure of these molecules necessitates sophisticated analytical techniques for their characterization and quantification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the structural elucidation, quantitative analysis, and metabolic profiling of glycopeptide antibiotics like this compound.[1][2] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, offering insights into its structural characterization and quantification in various matrices.

Principle and Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by tandem mass spectrometry.[1] This technique is widely employed in pharmaceutical analysis for:

  • Structural Characterization: High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.[2]

  • Quantitative Analysis: Techniques such as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) allow for the precise and sensitive quantification of the target analyte in complex biological samples.[2]

  • Impurity and Degradant Profiling: LC-MS can be used to identify and quantify process-related impurities and degradation products, which is crucial for drug safety and stability studies.

  • Pharmacokinetic Studies: The high sensitivity of LC-MS/MS is essential for measuring drug concentrations in biological fluids, enabling the determination of key pharmacokinetic parameters.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. For plasma samples, a protein precipitation followed by solid-phase extraction (SPE) is a common approach to remove interferences and concentrate the analyte.

Protocol for Plasma Samples:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or another glycopeptide antibiotic not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

A reversed-phase C18 column is typically used for the separation of glycopeptide antibiotics.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry (MS)

A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used for the analysis. Electrospray ionization (ESI) in positive ion mode is typically employed for glycopeptide antibiotics.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Collision Gas Argon
Data Acquisition Full scan for structural elucidation and precursor ion determination. Multiple Reaction Monitoring (MRM) for quantification. For this compound (C73H88Cl2N10O26), the protonated precursor ion [M+H]+ would be approximately m/z 1591.5. Specific MRM transitions would need to be optimized experimentally.

Data Presentation

Quantitative data for the analysis of this compound should be presented in a clear and organized manner. The following table provides an example of how to summarize key mass spectrometry parameters for a quantitative assay.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note: The exact m/z values and collision energies need to be determined empirically by infusing a standard solution of this compound into the mass spectrometer.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound from a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation Sample->Precipitation SPE Solid-Phase Extraction Precipitation->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Struct Structural Elucidation MS->Struct

Caption: Experimental workflow for this compound analysis.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other glycopeptide antibiotics, is known to inhibit the synthesis of the bacterial cell wall. This is a key aspect of its mechanism of action.

mechanism_of_action cluster_bacterium Bacterial Cell Chloroorienticin_A This compound Binding Binding to D-Ala-D-Ala terminus of Lipid II Chloroorienticin_A->Binding Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_II->Binding Transglycosylation Transglycosylation Inhibition Binding->Transglycosylation Transpeptidation Transpeptidation Inhibition Binding->Transpeptidation Cell_Wall Impaired Peptidoglycan Synthesis Transglycosylation->Cell_Wall Transpeptidation->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis

Caption: Inhibition of peptidoglycan synthesis by this compound.

References

Method for Purifying Chloroorienticin A from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Chloroorienticin A, a glycopeptide antibiotic, from the bacterial culture of Amycolatopsis orientalis. The protocol is designed to be a comprehensive guide for researchers, scientists, and drug development professionals, offering step-by-step instructions from fermentation to final purification.

Introduction

This compound is a potent glycopeptide antibiotic with significant activity against a range of Gram-positive bacteria. Produced by the actinomycete Amycolatopsis orientalis, its purification from fermentation broth is a critical step in its development as a potential therapeutic agent. This protocol outlines a robust and reproducible method for isolating this compound with high purity and yield. The methodology is based on a multi-step process involving fermentation, initial extraction, and a series of chromatographic separations.

Fermentation of Amycolatopsis orientalis

The production of this compound is initiated through the submerged fermentation of a high-yielding strain of Amycolatopsis orientalis. Optimal fermentation conditions are crucial for maximizing the antibiotic titer.

Culture Media and Conditions

Seed Culture Medium:

ComponentConcentration (g/L)
Glucose10.0
Yeast Extract5.0
Malt Extract5.0
Peptone5.0
NaCl3.0
CaCO₃1.0
pH 7.2

Production Medium:

ComponentConcentration (g/L)
Dextrin150.0
Soybean Powder30.0
Potato Protein24.0
NaCl1.2
MineralsTrace
pH 7.0
Fermentation Protocol
  • Inoculum Preparation: A well-sporulated culture of Amycolatopsis orientalis is used to inoculate the seed culture medium. The seed culture is incubated at 30°C for 48 hours with shaking at 220 rpm.

  • Production Fermentation: The production medium is inoculated with 5% (v/v) of the seed culture. Fermentation is carried out in a bioreactor at 30°C for 120-144 hours. The pH is maintained at 7.0, and aeration and agitation are optimized to ensure sufficient dissolved oxygen levels.

Purification of this compound

The purification process involves the separation of this compound from the fermentation broth and other metabolites through a series of extraction and chromatographic steps.

Experimental Workflow

Purification_Workflow Fermentation Fermentation of A. orientalis Centrifugation Centrifugation to remove biomass Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Extraction Adsorption onto Amberlite XAD-16 Resin Supernatant->Extraction Elution Elution with Acidified Methanol Extraction->Elution Concentration Vacuum Concentration Elution->Concentration CationExchange Cation Exchange Chromatography (Dowex 50W X2) Concentration->CationExchange Elution2 Elution with NH4OH CationExchange->Elution2 Concentration2 Vacuum Concentration Elution2->Concentration2 AdsorptionChrom Adsorption Chromatography (Diaion HP-20) Concentration2->AdsorptionChrom Elution3 Elution with Aqueous Acetone AdsorptionChrom->Elution3 Concentration3 Vacuum Concentration Elution3->Concentration3 HPLC Preparative RP-HPLC (C18 Column) Concentration3->HPLC Lyophilization Lyophilization HPLC->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct

Caption: A schematic overview of the this compound purification process.

Detailed Protocols

Step 1: Extraction from Culture Broth

  • Harvesting: After fermentation, the culture broth is centrifuged at 8,000 x g for 20 minutes to remove the mycelium.

  • Adsorption: The clarified supernatant is passed through a column packed with Amberlite XAD-16 resin at a flow rate of 2 bed volumes per hour.

  • Washing: The resin is washed with deionized water to remove unbound impurities.

  • Elution: this compound is eluted from the resin using methanol:water (80:20, v/v) adjusted to pH 3.0 with HCl.

  • Concentration: The eluate is concentrated under reduced pressure to remove methanol.

Step 2: Cation Exchange Chromatography

  • Column Preparation: A column is packed with Dowex 50W X2 resin and equilibrated with 0.1 M sodium phosphate buffer (pH 6.8).

  • Sample Loading: The concentrated extract from the previous step is loaded onto the column.

  • Washing: The column is washed with the equilibration buffer to remove neutral and anionic impurities.

  • Elution: this compound is eluted using a linear gradient of 0 to 1.0 M NaCl in the same buffer. Alternatively, a step elution with 0.1 N NH₄OH can be employed.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound using High-Performance Liquid Chromatography (HPLC).

Step 3: Adsorption Chromatography

  • Column Preparation: A column is packed with Diaion HP-20 resin and equilibrated with deionized water.

  • Sample Loading: The active fractions from the cation exchange step are pooled, desalted, and loaded onto the column.

  • Washing: The column is washed with deionized water.

  • Elution: A stepwise gradient of increasing acetone concentration (10%, 30%, 50%, 70% in water) is used to elute the bound compounds. This compound typically elutes at a concentration of 30-50% acetone.

  • Concentration: The fractions containing this compound are pooled and concentrated under vacuum.

Step 4: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: A C18 preparative column (e.g., 250 x 20 mm, 10 µm) is used.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 10% to 40% B over 60 minutes is typically effective for separating this compound from other closely related glycopeptides.

  • Detection: UV detection at 280 nm.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

Step 5: Lyophilization

The purified fractions from RP-HPLC are pooled, and the solvent is removed by lyophilization to obtain pure this compound as a solid powder.

Quantitative Data Summary

The following table summarizes the expected yield and purity at each stage of the purification process. The data is based on typical purification runs for glycopeptide antibiotics from Amycolatopsis orientalis and may require optimization for specific strains and fermentation batches. A Russian patent for a similar compound, dimethylvancomycin, reported a final yield of 0.738 g/L from the fermentation liquid with a purity of 97.4%.

Purification StepTotal Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Culture Supernatant1,000,000100100~5
Amberlite XAD-16 Eluate850,00040085~20
Cation Exchange Chromatography680,0002,00068~60
Adsorption Chromatography510,0008,00051~85
Preparative RP-HPLC357,00015,00035.7>97

Logical Relationship of Purification Steps

The purification strategy is based on the sequential application of different chromatographic techniques that exploit the varying physicochemical properties of this compound and the impurities present in the fermentation broth.

Logical_Relationship Start Crude Fermentation Broth Step1 Step 1: Adsorption Chromatography (XAD-16) Principle: Hydrophobic Interaction Removes: Polar impurities (sugars, salts) Start->Step1:f0 Step2 Step 2: Cation Exchange Chromatography Principle: Ionic Interaction Removes: Neutral and anionic compounds Step1:f0->Step2:f0 Step3 Step 3: Adsorption Chromatography (HP-20) Principle: Hydrophobic Interaction Removes: More polar and less hydrophobic impurities Step2:f0->Step3:f0 Step4 Step 4: Preparative RP-HPLC Principle: Reversed-Phase Partitioning Removes: Structurally similar glycopeptides Step3:f0->Step4:f0 End Pure this compound Step4:f0->End

Caption: The logical progression of the purification protocol for this compound.

Conclusion

The described method provides a comprehensive framework for the purification of this compound from Amycolatopsis orientalis culture. The multi-step chromatographic approach ensures the removal of a wide range of impurities, resulting in a final product of high purity suitable for further biological and pharmacological studies. Optimization of each step may be necessary depending on the specific characteristics of the producing strain and fermentation conditions.

Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Compounds such as Chloroorienticin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Chloroorienticin A is a compound of interest for its potential antibacterial properties. A critical step in the evaluation of any new potential antibiotic is the determination of its efficacy against various bacterial strains through antibacterial susceptibility testing (AST). These application notes provide detailed protocols for assessing the in vitro activity of a novel compound like this compound using standardized methods recognized by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

The two primary methods detailed are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing the susceptibility of bacteria to the compound.[4][5]

Data Presentation

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not publicly available at the time of this writing.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292132
Enterococcus faecalis292124
Streptococcus pneumoniae496191
Escherichia coli2592216
Pseudomonas aeruginosa2785332
Klebsiella pneumoniae7006038

Table 2: Hypothetical Zone of Inhibition Diameters for this compound (30 µg disk) using the Kirby-Bauer Disk Diffusion Method.

The diameter of the zone of inhibition is used to classify an organism as susceptible, intermediate, or resistant to an antibiotic.

Bacterial StrainATCC NumberZone Diameter (mm)Interpretation
Staphylococcus aureus2592325Susceptible
Escherichia coli2592218Intermediate
Pseudomonas aeruginosa2785312Resistant

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a substance in a liquid medium.

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., from ATCC)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution. Further dilute in CAMHB to the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of this compound in CAMHB to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL. This will further dilute the compound concentration by half, achieving the final desired test concentrations.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_compound->serial_dilution inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end_process End read_mic->end_process

Caption: Workflow for Broth Microdilution Method.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • This compound-impregnated paper disks (e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically apply the this compound-impregnated disks to the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.

    • Disks should be spaced far enough apart to prevent overlapping of the inhibition zones.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter (mm).

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to established interpretive criteria, which would need to be developed for a new compound like this compound based on further studies.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply this compound Disks inoculate_plate->apply_disks incubate Incubate at 35°C for 16-20 hours apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results measure_zones->interpret end_process End interpret->end_process

Caption: Workflow for the Kirby-Bauer Disk Diffusion Method.

Mechanism of Action and Signaling Pathways

As this compound is a novel compound, its specific mechanism of action and any associated signaling pathways have not been elucidated in the provided information. Further research, including studies on its interaction with bacterial cellular components (e.g., cell wall, proteins, nucleic acids), would be required to determine how it exerts its antibacterial effect. Once a target is identified, the relevant signaling pathway could be mapped.

Conclusion

These protocols provide a standardized framework for the initial in vitro evaluation of the antibacterial activity of novel compounds like this compound. Accurate and reproducible susceptibility testing is fundamental for the progression of new candidates in the drug development pipeline. Adherence to established guidelines, such as those from CLSI, is crucial for generating reliable data.

References

Application Notes and Protocols for Chloroorienticin A in In Vitro Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroorienticin A, also known as LY264826, is a glycopeptide antibiotic produced by the bacterium Amycolatopsis orientalis. As a member of the glycopeptide class, which includes vancomycin and teicoplanin, this compound exhibits potent activity against a broad spectrum of Gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a critical process for bacterial viability. These application notes provide detailed protocols for the in vitro evaluation of this compound's antimicrobial activity using established infection models.

Mechanism of Action

This compound targets the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor molecule in the peptidoglycan synthesis pathway.[1][2][3] This binding sterically hinders the transglycosylation and transpeptidation steps, preventing the polymerization of the peptidoglycan chains and their cross-linking.[4][5] The disruption of cell wall integrity ultimately leads to bacterial cell lysis and death.

Chloroorienticin_A_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Lipid_II Lipid II Precursor (with D-Ala-D-Ala terminus) Binding Binding Lipid_II->Binding Peptidoglycan_Layer Growing Peptidoglycan Cell Wall Cell_Lysis Cell Lysis and Death Peptidoglycan_Layer->Cell_Lysis Weakened Cell Wall Transglycosylase Transglycosylase Transglycosylase->Peptidoglycan_Layer Polymerization Transpeptidase Transpeptidase Transpeptidase->Peptidoglycan_Layer Cross-linking Chloroorienticin_A This compound Chloroorienticin_A->Binding Inhibition_TG Inhibition Binding->Inhibition_TG Steric Hindrance Inhibition_TP Inhibition Binding->Inhibition_TP Steric Hindrance Inhibition_TG->Transglycosylase Inhibition_TP->Transpeptidase

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Antimicrobial Activity

The in vitro potency of this compound has been evaluated against a wide range of Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound (LY264826) in comparison to other glycopeptide antibiotics. MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Comparative in vitro activity of this compound (LY264826) against Staphylococci.

Organism (No. of Isolates)AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (including methicillin-resistant strains)This compound0.25 - 1.00.51.0
Vancomycin0.5 - 2.01.01.0
Teicoplanin0.25 - 2.00.51.0
Coagulase-negative Staphylococci (including methicillin-resistant strains)This compound0.12 - 2.00.51.0
Vancomycin1.0 - 4.02.04.0
Teicoplanin2.0 - 16.08.016.0

Data compiled from studies by Rolston et al. (1990) and Collins et al. (1991).

Table 2: Comparative in vitro activity of this compound (LY264826) against Streptococci and Enterococci.

Organism (No. of Isolates)AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniaeThis compound≤0.06 - 0.250.120.25
Vancomycin0.25 - 0.50.250.5
Teicoplanin≤0.06 - 0.120.060.12
Streptococcus pyogenesThis compound≤0.06 - 0.250.120.25
Vancomycin0.25 - 0.50.50.5
Teicoplanin≤0.06 - 0.120.060.12
Enterococcus faecalisThis compound0.25 - 1.00.50.5
Vancomycin1.0 - 4.02.04.0
Teicoplanin0.12 - 0.50.250.5
Enterococcus faecium (vancomycin-susceptible)This compound0.12 - 1.00.51.0
Vancomycin1.0 - 4.02.04.0
Teicoplanin0.12 - 0.50.250.5

Data compiled from studies by Rolston et al. (1990) and Collins et al. (1991).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the standardized methods of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Materials:

  • This compound (LY264826) powder

  • Sterile, 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Experimental Workflow:

MIC_Determination_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Prepare_Antibiotic Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution of This compound Prepare_Antibiotic->Serial_Dilution Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Dilute_Inoculum Dilute Inoculum in CAMHB Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Dilute_Inoculum->Inoculate_Plate Dispense_Broth Dispense CAMHB into 96-well plate Dispense_Broth->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Controls Include Growth and Sterility Controls Controls->Incubate Read_MIC Read MIC as lowest concentration with no visible growth Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Reconstitute the powder in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO followed by dilution in sterile water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For glycopeptides, a full 24-hour incubation may be necessary for accurate results.

  • Reading the MIC:

    • Following incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined visually or with a microplate reader.

Concluding Remarks

This compound demonstrates significant in vitro activity against a variety of clinically relevant Gram-positive bacteria, including resistant strains. The provided protocols offer a standardized framework for researchers to further evaluate the antimicrobial properties of this promising glycopeptide antibiotic in various in vitro infection models. Adherence to established methodologies is crucial for generating accurate and reproducible data to support preclinical and clinical development.

References

Application Note and Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of Chloroorienticin A against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a wide range of antibiotics. Glycopeptide antibiotics are a critical class of antimicrobial agents used to treat serious MRSA infections. Chloroorienticin A, a naturally occurring glycopeptide, has demonstrated potent in vitro activity against MRSA. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Data Presentation

The in vitro activity of this compound (also known as LY264826) against Staphylococcus aureus is summarized in the table below. This data is compiled from published studies and provides a reference for expected MIC ranges.

OrganismAntimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)This compoundNot ReportedNot Reported≤ 1.0
Methicillin-Resistant S. aureus (MRSA)This compoundNot ReportedNot Reported0.5 - 1.0[1][2]
Methicillin-Resistant S. aureus (MRSA)VancomycinNot ReportedNot Reported1.0
Methicillin-Resistant S. epidermidisThis compound0.25 - 2.0Not ReportedNot Reported

Experimental Protocol

This protocol is based on the CLSI M07-A9 guidelines for broth dilution antimicrobial susceptibility testing.

Materials
  • This compound (LY264826) powder

  • MRSA strain(s) of interest (e.g., ATCC 43300, ATCC 33591, or clinical isolates)

  • Quality control (QC) strain: Staphylococcus aureus ATCC 29213

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Sterile pipette tips

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or sterile deionized water

  • Incubator (35 ± 2 °C)

  • Vortex mixer

  • Spectrophotometer (optional, for inoculum standardization)

  • Dimethyl sulfoxide (DMSO) or sterile deionized water for dissolving this compound

Procedure

1. Preparation of this compound Stock Solution

  • Solvent Selection: Based on the properties of other glycopeptide antibiotics, this compound is likely soluble in sterile deionized water or DMSO. It is recommended to first attempt to dissolve a small amount in sterile deionized water. If solubility is an issue, DMSO can be used.

  • Stock Concentration: Prepare a stock solution of this compound at a concentration of 1280 µg/mL. For example, weigh 1.28 mg of this compound powder and dissolve it in 1 mL of the chosen solvent.

  • Storage: Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

  • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the standardized suspension.

3. Preparation of Microtiter Plates

  • Label a sterile 96-well microtiter plate.

  • Add 100 µL of CAMHB to wells 2 through 12 of the desired rows.

  • Prepare a 2X working solution of this compound at the highest concentration to be tested (e.g., 128 µg/mL) in CAMHB.

  • Add 200 µL of the 2X working solution to well 1 of the corresponding rows.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (no bacteria).

4. Inoculation

  • Add 100 µL of the standardized MRSA inoculum to wells 1 through 11. Do not inoculate well 12.

  • The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

5. Incubation

  • Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

6. Reading the Results

  • Examine the microtiter plate from the bottom using a reading mirror or by holding it up to a light source.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • The growth control (well 11) should show distinct turbidity.

  • The sterility control (well 12) should remain clear.

Visualization of Experimental Workflow

MIC_Protocol_Workflow Workflow for MIC Determination of this compound against MRSA cluster_prep Preparation cluster_assay Assay cluster_results Results prep_antibiotic Prepare this compound Stock Solution (1280 µg/mL) prep_plate Prepare Serial Dilutions in 96-Well Plate prep_antibiotic->prep_plate prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) inoculate Inoculate Plate with MRSA Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic qc Validate with QC Strain (S. aureus ATCC 29213) read_mic->qc

Caption: Workflow for MIC Determination.

Mechanism of Action of this compound

As a glycopeptide antibiotic, this compound inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions that are essential for cell wall cross-linking and integrity. This disruption of the cell wall synthesis process ultimately leads to bacterial cell lysis and death.

Glycopeptide_MoA Mechanism of Action of this compound cluster_cell Bacterial Cell chloroorienticin_a This compound d_ala_d_ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor chloroorienticin_a->d_ala_d_ala Binds to transglycosylase Transglycosylase d_ala_d_ala->transglycosylase Inhibits transpeptidase Transpeptidase (PBP) d_ala_d_ala->transpeptidase Inhibits cell_wall Peptidoglycan Cell Wall transglycosylase->cell_wall Elongates transpeptidase->cell_wall Cross-links lysis Cell Lysis cell_wall->lysis Weakened

Caption: Glycopeptide Mechanism of Action.

References

Application Notes and Protocols: Synergistic Antibiotic Studies of Chloroorienticin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of Chloroorienticin A, a glycopeptide antibiotic, in synergistic antibiotic studies. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the potential of this compound in combination therapies to combat bacterial infections, particularly those caused by drug-resistant pathogens.

Introduction to this compound and Antibiotic Synergy

This compound is a glycopeptide antibiotic, a class of antimicrobial agents that includes vancomycin.[1] Glycopeptides exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4] Specifically, they bind to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps essential for cell wall assembly.[3] This mechanism of action makes them particularly effective against Gram-positive bacteria.

The rise of antibiotic resistance necessitates the exploration of new therapeutic strategies, including combination therapy. Antibiotic synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This approach can enhance antimicrobial efficacy, reduce the required doses of individual drugs, minimize toxicity, and potentially slow the development of resistance. Given its classification as a glycopeptide, this compound is a promising candidate for synergistic studies with other classes of antibiotics, such as β-lactams.

Data Presentation: Illustrative Synergistic Activity of a Glycopeptide Antibiotic

The following tables present illustrative quantitative data on the synergistic activity of a glycopeptide antibiotic (in this case, vancomycin as a proxy for this compound) in combination with a β-lactam antibiotic against Methicillin-Resistant Staphylococcus aureus (MRSA). This data is representative of the type of results that can be obtained from checkerboard and time-kill assays.

Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assay

Antibiotic CombinationOrganismMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Glycopeptide (e.g., Vancomycin) MRSA Strain 12.00.50.375Synergy
β-Lactam (e.g., Oxacillin) MRSA Strain 164.08.0
Glycopeptide (e.g., Vancomycin) MRSA Strain 21.00.50.75Additive
β-Lactam (e.g., Oxacillin) MRSA Strain 2128.032.0

FICI is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 1, indifference as 1 < FICI ≤ 4, and antagonism as FICI > 4.

Table 2: Logarithmic Reduction in Bacterial Viability from Time-Kill Curve Assay

TreatmentLog10 CFU/mL at 0 hrLog10 CFU/mL at 6 hrLog10 CFU/mL at 24 hrLog Reduction at 24 hr
Growth Control 6.08.59.2-3.2
Glycopeptide Alone (1x MIC) 6.05.85.50.5
β-Lactam Alone (1x MIC) 6.07.28.0-2.0
Glycopeptide + β-Lactam (0.5x MIC each) 6.04.12.83.2

Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a given time point.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.

Materials:

  • This compound stock solution

  • Partner antibiotic stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • In the first column, add 50 µL of the partner antibiotic stock solution to the first well and perform serial twofold dilutions down the column.

    • In the first row, add 50 µL of the this compound stock solution to the first well and perform serial twofold dilutions across the row.

    • This creates a gradient of the partner antibiotic in the columns and this compound in the rows.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.

Time-Kill Curve Assay Protocol

The time-kill curve assay provides a dynamic picture of the antimicrobial effect of a drug combination over time.

Materials:

  • This compound stock solution

  • Partner antibiotic stock solution

  • Culture tubes or flasks

  • CAMHB

  • Bacterial inoculum (logarithmic growth phase)

  • Incubator with shaking capabilities (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Timer

Procedure:

  • Preparation of Test Conditions:

    • Prepare tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination. Include a growth control tube without any antibiotic.

  • Inoculation:

    • Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with constant shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on each plate to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each condition to generate time-kill curves.

Visualizations

Experimental Workflow and Signaling Pathways

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Antibiotic Stock Solutions C Serial Dilutions of Antibiotics in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate B->D C->D E Incubate at 37°C for 18-24h D->E F Read MICs E->F G Calculate FICI F->G

Caption: Workflow for the checkerboard synergy assay.

Time_Kill_Assay_Workflow A Prepare Culture Tubes with Antibiotics B Inoculate with Bacterial Suspension A->B C Incubate with Shaking at 37°C B->C D Collect Aliquots at Time Points C->D E Serial Dilution and Plating D->E F Incubate Plates E->F G Count Colonies (CFU/mL) F->G H Plot Time-Kill Curves G->H

Caption: Workflow for the time-kill curve assay.

Glycopeptide_Synergy_Pathway cluster_cell_wall Bacterial Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Peptidoglycan Cell Wall PBP->CellWall Precursor Peptidoglycan Precursors (D-Ala-D-Ala) Precursor->PBP Transpeptidation Glycopeptide This compound (Glycopeptide) Glycopeptide->Precursor Binds and blocks BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits Synergy Synergistic Cell Wall Disruption Synergy->CellWall

Caption: Hypothetical signaling pathway of synergy.

References

Application Notes and Protocols: Development of a Bioassay for Chloroorienticin A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroorienticin A is a glycopeptide antibiotic that demonstrates significant activity against Gram-positive bacteria, including staphylococci and streptococci.[1][2] Like other antibiotics in its class, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] Specifically, glycopeptides bind to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps essential for creating a stable cell wall.[3] This targeted action ultimately leads to cell lysis and death in susceptible bacteria.

The development of a robust and reproducible bioassay is critical for the continued research and development of this compound. A well-defined bioassay allows for the accurate determination of its potency, spectrum of activity, and the minimum inhibitory concentration (MIC) against various bacterial strains. These application notes provide detailed protocols for establishing a bioassay for this compound activity, ensuring reliable and consistent results for research and drug development purposes.

Core Principles of Antimicrobial Susceptibility Testing

Several established methods are widely used to determine the in vitro susceptibility of bacteria to antimicrobial agents. The most common of these are the broth dilution and agar diffusion methods, which form the basis for the protocols detailed below.

  • Broth Dilution: This method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the test microorganism. Following incubation, the tubes or wells are examined for visible bacterial growth. The lowest concentration of the agent that prevents visible growth is recorded as the Minimum Inhibitory Concentration (MIC). This can be performed in test tubes (macrodilution) or in 96-well plates (microdilution).

  • Disk Diffusion (Kirby-Bauer Test): In this method, a paper disk impregnated with a known amount of the antibiotic is placed on the surface of an agar plate that has been uniformly inoculated with the test bacterium. As the antibiotic diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible, a clear circular area where no growth occurs will form around the disk, known as the zone of inhibition. The diameter of this zone is proportional to the susceptibility of the organism to the antibiotic.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This technique is highly efficient for testing multiple samples and replicates.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Test organism (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select several colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension 1:100 in sterile broth to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Reading the Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, the results can be read using a microplate reader by measuring the optical density at 600 nm.

Protocol 2: Disk Diffusion Assay for Zone of Inhibition

This protocol describes the disk diffusion method, a qualitative or semi-quantitative assay to determine the susceptibility of a bacterial strain to this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test organism (e.g., Staphylococcus aureus ATCC 25923)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35 ± 2°C)

  • Calipers or ruler

Procedure:

  • Preparation of Antibiotic Disks:

    • Prepare a solution of this compound at a desired concentration (e.g., 30 µg/mL).

    • Aseptically apply a known volume (e.g., 10 µL) of the this compound solution to each sterile paper disk to achieve the desired amount per disk (e.g., 0.3 µg).

    • Allow the disks to dry completely in a sterile environment.

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.

  • Application of Disks:

    • Aseptically place the prepared this compound disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Measuring the Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Data Presentation

Quantitative data from the bioassays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 29213
Streptococcus pneumoniae ATCC 49619
Enterococcus faecalis ATCC 29212
Methicillin-resistant Staphylococcus aureus (MRSA)

Table 2: Zone of Inhibition Diameters for this compound (30 µg disk).

Bacterial StrainZone Diameter (mm)Interpretation (S/I/R)
Staphylococcus aureus ATCC 25923
Streptococcus pyogenes ATCC 19615
Enterococcus faecalis ATCC 29212

S = Susceptible, I = Intermediate, R = Resistant (Interpretation requires standardized breakpoints)

Visualizations

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare this compound Stock Solution E Add 100 µL Stock to First Well & Perform Serial Dilutions A->E B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum 1:100 in Broth B->C F Add 10 µL Diluted Inoculum to each well C->F D Add 100 µL Broth to all wells D->E E->F G Incubate at 35°C for 18-24 hours F->G H Read Results Visually or with Plate Reader G->H I Determine MIC H->I

Caption: Workflow for the Broth Microdilution MIC Assay.

References

Application Notes and Protocols for the Fermentation of Amycolatopsis orientalis to Produce Chloroorienticin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the fermentation of Amycolatopsis orientalis for the production of the glycopeptide antibiotic, Chloroorienticin A. While specific data for this compound is limited in publicly available literature, the protocols outlined below are based on established methods for the production of structurally similar glycopeptide antibiotics, such as vancomycin and A82846B, from the same bacterial species.

Overview of Amycolatopsis orientalis and this compound

Amycolatopsis orientalis is a Gram-positive, filamentous bacterium belonging to the actinomycetes, a group renowned for its prolific production of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[1][2] This species is notably the producer of vancomycin, a critical last-resort antibiotic for treating serious Gram-positive bacterial infections.[1]

This compound is a glycopeptide antibiotic that was first isolated from the fermentation broth of Amycolatopsis orientalis strain PA-45052.[2] Structurally similar to vancomycin, it belongs to the same class of compounds that inhibit bacterial cell wall synthesis.

Fermentation Parameters for Glycopeptide Production

The successful production of this compound is contingent on the precise control of various fermentation parameters. The following table summarizes optimized conditions derived from studies on vancomycin production by A. orientalis, which are anticipated to be favorable for this compound synthesis.

Table 1: Optimized Fermentation Parameters for Glycopeptide Production by Amycolatopsis orientalis

ParameterOptimized ValueReference
pH7.6[3]
Temperature29 °C
Inoculum Size4.5% (v/v)
Agitation255 rpm
Aeration< 1:10 medium-to-air ratio

Experimental Protocols

This section provides detailed protocols for the cultivation of Amycolatopsis orientalis for the production of this compound, from initial strain propagation to production-scale fermentation and subsequent product extraction and analysis.

Media Formulations

Several media formulations have been successfully employed for the cultivation of A. orientalis for glycopeptide antibiotic production. The choice of medium can significantly impact cell growth and product yield.

Table 2: Media Compositions for Amycolatopsis orientalis Fermentation

MediumComponentConcentration (g/L)Reference
YMG (Yeast Extract-Malt Extract-Glucose) Yeast Extract4
Malt Extract10
Glucose4
CaCO₃2
Agar (for solid medium)20
TSB (Tryptic Soy Broth) Tryptone20
NaCl5
Glucose2.5
K₂HPO₄2.5
GP (Glucose Peptone) Glucose20
Peptone5
NaCl1
KCl0.5
MgSO₄0.8
KH₂PO₄0.01
Chemically Defined Medium MgSO₄·7H₂O0.6
KH₂PO₄3.5
Asparagine2.0
Glycerol10
MOPS Buffer21.0
Trace Salts Solution1 mL/L

Trace Salts Solution Composition (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·H₂O 1.0, CaCl₂ 1.0

Protocol 1: Seed Culture Preparation

This protocol describes the preparation of a seed culture of A. orientalis for inoculating the production fermentation.

  • Prepare YMG agar plates.

  • Streak Amycolatopsis orientalis onto the YMG agar plates and incubate at 30°C for 5-6 days until sufficient mycelial growth is observed.

  • Inoculate a 250 mL flask containing 25 mL of TSB medium with a loopful of mycelia from the YMG plate.

  • Incubate the flask on a rotary shaker at 220 rpm and 30°C for 48 hours. This will serve as the seed culture.

Protocol 2: Production Fermentation

This protocol outlines the procedure for the production of this compound in a laboratory-scale fermenter.

  • Prepare 30 mL of GP medium in a 250 mL flask.

  • Inoculate the GP medium with 1.5 mL (5% v/v) of the seed culture.

  • Incubate the production culture at 30°C on a rotary shaker at 220 rpm for 6 days.

  • Monitor the fermentation by taking samples at regular intervals to measure pH, cell growth (e.g., by measuring packed mycelial volume), and this compound concentration.

Protocol 3: Extraction and Quantification of this compound

This protocol provides a general method for the extraction and analysis of this compound from the fermentation broth.

  • Extraction:

    • Transfer the fermentation broth to a centrifuge tube.

    • Add an equal volume of methanol to the broth to extract the glycopeptide product.

    • Centrifuge the mixture at 12,000 rpm for 2 minutes to pellet the mycelia and other solids.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm membrane to remove any remaining particulate matter.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is suitable for the separation of glycopeptide antibiotics.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 4.0) and an organic solvent (e.g., methanol or acetonitrile) can be used. The exact ratio should be optimized for the best separation of this compound.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of 280 nm is appropriate for glycopeptide antibiotics.

    • Quantification: A standard curve of purified this compound should be prepared to quantify the concentration in the fermentation samples.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the fermentation of A. orientalis and the production of this compound.

G cluster_0 Strain Preparation cluster_1 Seed Culture cluster_2 Production Fermentation cluster_3 Downstream Processing A Amycolatopsis orientalis Strain B YMG Agar Plate A->B C Incubation (30°C, 5-6 days) B->C E Inoculation C->E D TSB Medium D->E F Incubation (30°C, 220 rpm, 48h) E->F H Inoculation (5% v/v) F->H G GP Medium G->H I Incubation (30°C, 220 rpm, 6 days) H->I J Methanol Extraction I->J K Centrifugation & Filtration J->K L HPLC Analysis K->L M This compound L->M

Caption: Workflow for this compound Production.

Generalized Glycopeptide Biosynthetic Pathway

The biosynthesis of glycopeptide antibiotics like this compound is a complex process involving non-ribosomal peptide synthesis. The following diagram provides a simplified, generalized representation of this pathway in Amycolatopsis.

G cluster_0 Precursor Synthesis cluster_1 Heptapeptide Assembly cluster_2 Post-Assembly Modification cluster_3 Final Product A Primary Metabolism (Amino Acids, Sugars) B Non-Ribosomal Peptide Synthetases (NRPSs) A->B C Linear Heptapeptide B->C D Cyclization C->D E Halogenation (Chlorination) D->E F Glycosylation E->F G Other Modifications F->G H This compound G->H

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Chloroorienticin A Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Chloroorienticin A, a potent glycopeptide antibiotic. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to improve your fermentation yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fermentation yield important?

This compound is a glycopeptide antibiotic with significant activity against various Gram-positive bacteria. Optimizing its fermentation yield is crucial for making its production economically viable for research and potential therapeutic applications.

Q2: What microorganism is used to produce this compound?

This compound is produced by the bacterium Amycolatopsis orientalis. Different strains of this bacterium may exhibit varying production capabilities.

Q3: What are the key factors influencing the fermentation yield of this compound?

The yield of this compound is influenced by a combination of factors including the composition of the fermentation medium (carbon and nitrogen sources, trace elements), physical parameters (pH, temperature, aeration, agitation), and the genetic makeup of the producing strain.

Q4: Can metabolic engineering be used to improve this compound yield?

Yes, metabolic engineering strategies have shown promise in improving the yield of glycopeptide antibiotics. This can involve the overexpression of genes in the biosynthetic pathway or the modification of precursor pathways to increase the supply of building blocks for this compound synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

Problem Potential Causes Troubleshooting Steps
Low or No this compound Production - Inappropriate medium composition.- Suboptimal physical fermentation parameters (pH, temperature, aeration).- Poor inoculum quality or size.- Contamination of the culture.- Review and optimize the fermentation medium (see Table 1 for representative media compositions).- Systematically vary pH, temperature, and agitation/aeration rates to find the optimum for your strain.- Ensure the seed culture is in the exponential growth phase and use an appropriate inoculum size (e.g., 5-10% v/v).- Check for microbial contamination through microscopy and plating; if contaminated, discard and restart with a pure culture.
Inconsistent Fermentation Yields - Variability in raw materials.- Inconsistent inoculum preparation.- Fluctuations in fermentation parameters.- Use high-quality, consistent sources for all medium components.- Standardize the protocol for inoculum preparation, including age and cell density.- Ensure precise control and monitoring of pH, temperature, and dissolved oxygen throughout the fermentation.
Foaming - High protein content in the medium.- High agitation or aeration rates.- Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.- Optimize agitation and aeration rates to minimize shear stress while maintaining adequate oxygen supply.
Slow Cell Growth - Nutrient limitation.- Presence of inhibitory substances.- Suboptimal growth conditions.- Analyze the medium for potential nutrient depletion and consider fed-batch strategies.- Test for the presence of inhibitory byproducts; if present, consider medium replacement or detoxification steps.- Re-optimize growth parameters such as temperature and pH.
Product Degradation - Unfavorable pH or temperature conditions post-fermentation.- Enzymatic degradation.- Adjust the pH of the fermentation broth immediately after harvest.- Cool the broth quickly after fermentation and process it promptly.- Investigate the presence of degradative enzymes and consider purification strategies that minimize their activity.

Data on Fermentation Parameter Optimization

The following tables provide representative data on the effect of various parameters on glycopeptide antibiotic production, which can be used as a starting point for optimizing this compound fermentation.

Table 1: Effect of Carbon and Nitrogen Sources on Glycopeptide Production

Carbon Source (40 g/L)Nitrogen Source (15 g/L)Representative Yield (%)
GlucosePeptone100
FructoseYeast Extract85
MaltoseSoybean Meal115
StarchCasein Hydrolysate95

Table 2: Influence of Physical Parameters on Glycopeptide Fermentation

ParameterCondition 1Yield (%)Condition 2Yield (%)
pH 6.5907.5110
Temperature (°C) 281053295
Agitation (rpm) 20080300100
Aeration (vvm) 0.5751.0100

Key Experimental Protocols

Laboratory-Scale Fermentation of Amycolatopsis orientalis for this compound Production

Objective: To cultivate Amycolatopsis orientalis in a controlled fermenter to produce this compound.

Materials:

  • Amycolatopsis orientalis strain

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., containing soluble starch, soybean meal, yeast extract, and mineral salts)

  • Sterile baffled flasks

  • Laboratory-scale fermenter (e.g., 5 L) with pH, temperature, and dissolved oxygen control

  • Antifoaming agent

Procedure:

  • Inoculum Preparation: Inoculate a sterile baffled flask containing seed medium with a cryopreserved stock of A. orientalis. Incubate at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours until a dense culture is obtained.

  • Fermenter Preparation: Sterilize the fermenter vessel containing the production medium. Calibrate the pH and dissolved oxygen probes.

  • Inoculation: Aseptically transfer the seed culture to the fermenter (typically 5-10% of the final volume).

  • Fermentation:

    • Set the temperature to 28-30°C.

    • Maintain the pH between 7.0 and 7.5 by automated addition of sterile acid/base.

    • Control the dissolved oxygen level above 20% by adjusting the agitation speed and aeration rate.

    • Add antifoam as needed to control foaming.

  • Sampling and Monitoring: Take samples aseptically at regular intervals to monitor cell growth (e.g., by measuring optical density or dry cell weight) and this compound concentration.

  • Harvesting: After the desired fermentation time (typically 7-10 days), harvest the broth for product recovery and purification.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in the fermentation broth.

Materials:

  • Fermentation broth sample

  • Centrifuge

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and water with trifluoroacetic acid)

  • This compound standard of known concentration

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a known volume of the prepared sample onto the C18 column.

    • Run a gradient elution program to separate this compound from other components in the broth.

    • Detect the compound using a UV detector at an appropriate wavelength (e.g., 280 nm).

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the this compound standard.

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Fermentation_Workflow Experimental Workflow for Improving this compound Yield cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing strain Strain Selection & Improvement media Media Optimization (Carbon, Nitrogen, etc.) strain->media inoculum Inoculum Development media->inoculum fermenter Bioreactor Fermentation inoculum->fermenter process_control Process Control (pH, Temp, DO) fermenter->process_control harvest Harvesting fermenter->harvest purification Purification harvest->purification analysis Analysis (HPLC) purification->analysis analysis->media Feedback for Optimization

Caption: A typical workflow for enhancing this compound production.

Signaling_Pathway Generalized Regulatory Pathway for Glycopeptide Biosynthesis cluster_precursors Precursor Supply cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis shikimate Shikimate Pathway amino_acids Amino Acid Precursors shikimate->amino_acids bgc This compound Biosynthetic Gene Cluster (BGC) amino_acids->bgc Building Blocks global_reg Global Regulatory Proteins (e.g., SARPs) pathway_reg Pathway-Specific Regulator global_reg->pathway_reg Activation pathway_reg->bgc Transcriptional Activation antibiotic This compound bgc->antibiotic antibiotic->pathway_reg Feedback Inhibition

Caption: A simplified model of the regulatory network controlling glycopeptide antibiotic production.

Overcoming challenges in the purification of Chloroorienticin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the purification of Chloroorienticin A.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Degradation during purification: this compound, like other glycopeptide antibiotics, is susceptible to degradation in aqueous solutions, especially at non-optimal pH and elevated temperatures.[1]- Maintain a controlled pH environment (typically acidic) throughout the purification process.- Perform purification steps at reduced temperatures (e.g., 4°C) where possible.- Minimize the duration of exposure to aqueous buffers.
Suboptimal Chromatography Conditions: Incorrect mobile phase composition, gradient, or flow rate can lead to poor separation and loss of the target compound.- Optimize the preparative HPLC method. Start with the recommended protocol and adjust the gradient steepness and mobile phase composition to improve resolution.- Ensure the column is properly equilibrated before sample loading.
Adsorption to Surfaces: Glycopeptides can adsorb to glass and plastic surfaces, leading to product loss.- Use silanized glassware or polypropylene tubes to minimize adsorption.
Co-elution of Impurities Presence of Structurally Related Analogs: The fermentation process often produces related compounds, primarily A82846A (monochloro) and A82846C (deschloro), which have very similar retention times to this compound (dichloro).[2][3][4]- Employ a high-resolution preparative HPLC column (e.g., C18 silica gel).- Utilize a shallow gradient of acetonitrile in an ammonium phosphate buffer to enhance the separation of these closely related compounds.[5]
Formation of Degradation Products: Hydrolysis or oxidation can lead to the formation of degradation products that may co-elute with the main peak. A common degradation pathway for similar glycopeptides involves the formation of crystalline degradation products (CDP-1) from the hydrolysis and rearrangement of the asparagine moiety.- Analyze fractions by high-resolution analytical HPLC or LC-MS to identify the nature of the impurity.- Adjust the mobile phase pH to potentially alter the retention time of the degradation product relative to this compound.
Poor Peak Shape in HPLC Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.- Reduce the sample load per injection.- Consider using a larger diameter preparative column if high throughput is required.
Secondary Interactions with Column Matrix: The amine groups in this compound can interact with residual silanols on the silica-based stationary phase, causing peak tailing.- Use a modern, end-capped C18 column with minimal silanol activity.- Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block silanol interactions.
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.- Dissolve the crude sample in the initial mobile phase or a solvent with a slightly weaker elution strength.
Product Instability After Purification Residual Solvents or Salts: The presence of residual acids, buffers, or organic solvents from the purification process can promote degradation during storage.- Desalt the purified fractions using a suitable method like solid-phase extraction (SPE) or size-exclusion chromatography.- Lyophilize the final product from a slightly acidic aqueous solution to obtain a stable powder.
Exposure to Light or Oxygen: Some complex molecules are sensitive to light and oxidation.- Store the purified this compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen).- Store at low temperatures (-20°C or below) for long-term stability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from its inherent instability in aqueous solutions and the presence of structurally similar impurities. The co-production of related factors, A82846A (monochloro) and A82846C (deschloro), during fermentation presents a significant separation challenge due to their similar physicochemical properties to the target molecule, this compound (A82846B, dichloro). Additionally, degradation products can form during the purification process, further complicating the isolation of the pure compound.

Q2: What is the recommended starting method for preparative HPLC purification of this compound?

A2: Based on established protocols for separating the A82846 complex, a reversed-phase preparative HPLC method is recommended. A detailed starting protocol is provided in the "Experimental Protocols" section below.

Q3: How can I distinguish between this compound and its related impurities (A82846A and A82846C)?

A3: The primary difference between these compounds is their chlorine content. This results in a slight difference in polarity and molecular weight. High-resolution analytical HPLC can separate these compounds, and their identity can be confirmed by mass spectrometry (MS), which will show distinct molecular ion peaks corresponding to the number of chlorine atoms.

Q4: My this compound sample shows a new peak after storage. What could it be?

A4: A new peak appearing after storage is likely a degradation product. For glycopeptide antibiotics like vancomycin, a common degradation product is CDP-1, formed by the hydrolysis of the asparagine side chain. To confirm, you can use LC-MS to determine the molecular weight of the new peak and compare it to known degradation products of vancomycin-like antibiotics.

Q5: What analytical techniques are suitable for assessing the purity of the final product?

A5: A combination of techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): To determine the chromatographic purity and quantify the main peak relative to impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound and identify any co-eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or degradation products.

Experimental Protocols

Preparative HPLC for the Purification of this compound

This protocol is adapted from methods used for the separation of the A82846 antibiotic complex.

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump and UV detector.

  • Reversed-phase C18 silica gel preparative column (e.g., 20 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 1% (w/v) Ammonium Phosphate Monobasic ((NH₄)H₂PO₄) in water.

  • Mobile Phase B: Acetonitrile.

  • Crude this compound extract.

  • Analytical HPLC system for fraction analysis.

2. Procedure:

  • Sample Preparation: Dissolve the crude this compound extract in Mobile Phase A to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes or until a stable baseline is achieved.

  • Chromatographic Separation:

    • Inject the filtered sample onto the equilibrated column.

    • Run a linear gradient from 5% to 20% Mobile Phase B over 60 minutes.

    • Maintain a flow rate appropriate for the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

    • Monitor the elution profile at 254 nm.

  • Fraction Collection: Collect fractions based on the elution of peaks from the chromatogram. It is recommended to collect small fractions (e.g., 5-10 mL) to ensure high purity of the isolated compounds.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction and identify those containing pure this compound.

  • Pooling and Desalting: Pool the pure fractions containing this compound. The pooled fractions can be desalted using a solid-phase extraction (SPE) C18 cartridge.

  • Lyophilization: Lyophilize the desalted solution to obtain pure this compound as a stable powder.

Visualizations

PurificationWorkflow cluster_0 Crude Extract Preparation cluster_1 Purification cluster_2 Analysis & Final Processing Fermentation Fermentation Broth Extraction Extraction & Concentration Fermentation->Extraction Prep_HPLC Preparative HPLC (C18, (NH4)H2PO4/ACN gradient) Extraction->Prep_HPLC Filtered Crude Sample Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analytical_HPLC Purity Analysis (Analytical HPLC) Fraction_Collection->Analytical_HPLC Collected Fractions Pooling Pooling of Pure Fractions Analytical_HPLC->Pooling Desalting Desalting (SPE) Pooling->Desalting Lyophilization Lyophilization Desalting->Lyophilization Pure_Product Pure_Product Lyophilization->Pure_Product Final Product

Caption: Workflow for the purification of this compound.

TroubleshootingLogic cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Start Low Purity or Yield? Check_Analogs Co-eluting Analogs (A82846A, A82846C)? Start->Check_Analogs Yes Check_Degradation Degradation Products Present? Check_Analogs->Check_Degradation No Optimize_Gradient Optimize HPLC Gradient (shallower gradient) Check_Analogs->Optimize_Gradient Yes Check_Peak_Shape Poor Peak Shape? Check_Degradation->Check_Peak_Shape No Optimize_pH Adjust Mobile Phase pH Check_Degradation->Optimize_pH Yes Reduce_Load Reduce Sample Load Check_Peak_Shape->Reduce_Load Yes Improved_Purity Improved Purity and Yield Check_Peak_Shape->Improved_Purity No, problem solved Optimize_Gradient->Improved_Purity Optimize_pH->Improved_Purity Change_Column Use End-capped Column / Add TEA Reduce_Load->Change_Column If still poor Change_Column->Improved_Purity

Caption: Logical workflow for troubleshooting purification issues.

References

Stability issues and degradation of Chloroorienticin A in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chloroorienticin A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues and degradation challenges encountered when working with this compound in solution. The information provided is based on established knowledge of glycopeptide antibiotic stability; however, it is crucial to validate these findings for your specific experimental conditions with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?

A1: Precipitation or cloudiness in a this compound solution can be attributed to several factors:

  • Poor Solubility: this compound, like many glycopeptide antibiotics, may have limited solubility in certain aqueous buffers, especially at neutral or alkaline pH.

  • Aggregation: At high concentrations, glycopeptide antibiotics can self-associate and form aggregates, leading to precipitation.

  • Degradation: Degradation products of this compound may be less soluble than the parent compound, causing them to precipitate out of solution.

  • Temperature Effects: Solubility can be temperature-dependent. A solution prepared at a higher temperature might precipitate upon cooling.

Q2: I am observing a loss of bioactivity in my this compound stock solution over time. What are the likely reasons?

A2: Loss of bioactivity is a common indicator of chemical degradation. Key factors that can contribute to the degradation of this compound in solution include:

  • pH: Glycopeptide antibiotics are susceptible to both acid- and base-catalyzed hydrolysis. The optimal pH for stability is typically in the acidic range.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] For long-term storage, solutions should be kept at refrigerated or frozen temperatures.

  • Hydrolysis: The complex structure of this compound, containing amide and glycosidic bonds, is prone to hydrolysis, leading to the formation of inactive degradation products.

  • Oxidation: Although less common for this class of compounds, oxidative degradation can occur, particularly in the presence of metal ions or exposure to light.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: For short-term storage (a few days), refrigeration at 2-8°C is advisable.[2] For long-term storage, freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles.

  • pH: Solutions should be prepared and stored in a buffer with a slightly acidic pH (typically between 4.5 and 5.5) to minimize hydrolysis.[3]

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

  • Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound During an Experiment

Symptoms:

  • Significant decrease in the main peak area and the appearance of new peaks in HPLC analysis.

  • Loss of expected biological activity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate pH of the experimental buffer. Measure the pH of your solution. If it is neutral or alkaline, adjust it to a slightly acidic range (e.g., pH 4.5-5.5) using a suitable buffer system (e.g., acetate buffer).
High experimental temperature. If the experiment allows, perform it at a lower temperature. For incubations, consider if the temperature can be reduced without compromising the experimental outcome.
Presence of catalytic metal ions. If suspected, add a chelating agent like EDTA to the buffer to sequester any divalent metal ions.
Photodegradation from ambient light. Protect the experimental setup from light by using amber-colored containers or covering the vessels with aluminum foil.
Issue 2: Poor Reproducibility of Results

Symptoms:

  • High variability in analytical or bioassay results between different preparations of this compound solutions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent solution preparation. Standardize the protocol for solution preparation, including the source and purity of water and buffer components, the final pH, and the method of dissolution.
Degradation between solution preparation and use. Prepare solutions fresh before each experiment. If solutions need to be stored, validate the storage conditions to ensure minimal degradation over the storage period.
Use of degraded solid material. Ensure that the solid this compound powder is stored under appropriate conditions (cool, dry, and protected from light) as recommended by the supplier.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following tables are provided as templates for researchers to populate with their own experimental data. The data for the related glycopeptide antibiotic, Teicoplanin, is included for reference.

Table 1: Effect of Temperature on the Stability of Teicoplanin in Dialysis Fluid (25 mg/L) [1]

Storage Temperature (°C)Time to 10% Reduction in Activity
4> 42 days
2025 days
377 days

Table 2: Template for pH-Dependent Stability of this compound

pHBuffer SystemTemperature (°C)Half-life (t½)
3.0Acetate25User Data
4.5Acetate25User Data
7.4Phosphate25User Data
9.0Borate25User Data

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and experimental conditions.

Objective: To separate and quantify this compound in the presence of its degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted)

  • Water (HPLC grade)

  • Acid (e.g., 0.1 N HCl)

  • Base (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

Method:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. A common starting point is a gradient elution from 95:5 (Buffer:Acetonitrile) to 50:50 over 30 minutes.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours. Neutralize before injection.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 4 hours. Neutralize before injection.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 280 nm).

    • Inject the standard solution, degraded samples, and a non-degraded control.

  • Data Analysis:

    • Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

    • Calculate the percentage degradation by comparing the peak area of this compound in the degraded samples to the control.

Visualizations

degradation_pathway Chloroorienticin_A This compound (Active) Hydrolysis Hydrolysis (Acid/Base) Chloroorienticin_A->Hydrolysis pH, Temp Oxidation Oxidation Chloroorienticin_A->Oxidation O₂, Metal Ions Photodegradation Photodegradation Chloroorienticin_A->Photodegradation Light Degradation_Products Degradation Products (Inactive) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: General degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare this compound Solution in Buffer Acid Acid Hydrolysis Prep_Solution->Acid Base Base Hydrolysis Prep_Solution->Base Oxidation Oxidation Prep_Solution->Oxidation Heat Thermal Stress Prep_Solution->Heat Light Photostability Prep_Solution->Light HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data_Analysis Data Analysis and Degradation Calculation HPLC->Data_Analysis

Caption: Workflow for forced degradation studies.

troubleshooting_tree Start Issue: Loss of Activity or Precipitation Check_pH Is the solution pH in the acidic range (4.5-5.5)? Start->Check_pH Adjust_pH Adjust pH to acidic range using a suitable buffer. Check_pH->Adjust_pH No Check_Temp Is the solution stored at an elevated temperature? Check_pH->Check_Temp Yes Store_Cold Store solution at 2-8°C (short-term) or -20°C (long-term). Check_Temp->Store_Cold Yes Check_Light Is the solution exposed to light? Check_Temp->Check_Light No Protect_Light Store in amber vials or protect from light. Check_Light->Protect_Light Yes Fresh_Solution Prepare fresh solution before use. Check_Light->Fresh_Solution No

Caption: Troubleshooting decision tree for stability issues.

References

Troubleshooting inconsistent results in Chloroorienticin A MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloroorienticin A Minimum Inhibitory Concentration (MIC) assays. Inconsistent results in MIC assays can be a significant hurdle in antimicrobial drug development, and this guide aims to provide clear and actionable solutions to common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during this compound MIC assays, presented in a question-and-answer format.

Q1: My MIC values for this compound are inconsistent between experimental replicates. What are the potential causes?

Inconsistent MIC values are a common challenge. Several factors can contribute to this variability:

  • Incomplete Solubilization: this compound, like many complex natural products, may not be fully soluble in standard aqueous media. Precipitated compound will lead to an inaccurate concentration in the assay wells.

    • Troubleshooting:

      • Ensure the compound is completely dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), before preparing serial dilutions in the broth medium.

      • Visually inspect the stock solution for any particulate matter before use.

      • Consider the final concentration of the solvent in the assay, ensuring it is not at a level that inhibits bacterial growth (typically ≤1% v/v).

  • Compound Adsorption: Glycopeptide antibiotics can adhere to the plastic surfaces of microtiter plates, reducing the effective concentration of the compound in the wells.

    • Troubleshooting:

      • The use of low-binding microtiter plates can mitigate this issue.

      • Consider adding a non-ionic surfactant, such as Polysorbate 80 (Tween 80), to the broth medium at a low concentration (e.g., 0.002% v/v) to prevent adsorption.

  • Inoculum Variability: The density of the bacterial inoculum is a critical parameter in MIC assays. Inconsistent inoculum preparation will lead to variable results.

    • Troubleshooting:

      • Strictly adhere to standardized protocols for inoculum preparation, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines.

      • Use a spectrophotometer to adjust the inoculum to the correct turbidity (e.g., 0.5 McFarland standard).

      • Ensure the bacterial culture is in the logarithmic growth phase.

  • Media Composition: Variations in the composition of the culture medium, such as cation concentration, can affect the activity of glycopeptide antibiotics.

    • Troubleshooting:

      • Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of non-fastidious bacteria, as recommended by CLSI.

      • Ensure the pH of the media is within the recommended range.

Q2: I am observing "skipped wells" in my microdilution plate, where there is growth at a higher concentration of this compound but no growth at a lower concentration. What does this indicate?

Skipped wells are often an indication of a technical error during the preparation of the assay.

  • Troubleshooting:

    • Pipetting Errors: Carefully review your pipetting technique to ensure accurate serial dilutions. Use calibrated pipettes and fresh tips for each dilution step.

    • Contamination: Cross-contamination between wells can lead to unexpected growth. Maintain aseptic technique throughout the procedure.

    • Incomplete Mixing: Ensure the contents of each well are thoroughly mixed after the addition of the bacterial inoculum.

Q3: The MIC values I am obtaining for my quality control (QC) strain are outside the expected range. What should I do?

If your QC strain results are out of specification, the results for your test isolates are not valid.

  • Troubleshooting:

    • Verify QC Strain Identity and Purity: Ensure you are using the correct QC strain and that it has been properly stored and is not contaminated.

    • Check Media and Reagents: Confirm that the media and all reagents are within their expiration dates and have been stored under the correct conditions.

    • Review Assay Protocol: Meticulously review every step of your experimental protocol against a validated standard, such as the CLSI guidelines, to identify any deviations.

    • Instrument Calibration: Verify that all equipment used, such as pipettes and spectrophotometers, are properly calibrated.

Quantitative Data Summary

The following tables summarize the in vitro antibacterial activity of this compound (A82846A), its related factors (A82846B and A82846C), and a comparison with Vancomycin against various Gram-positive bacteria. These values were determined using a broth microdilution method.

Table 1: In Vitro Activity of A82846 Factors Against Staphylococcus Species

OrganismAntibioticMIC (µg/mL)
Staphylococcus aureus V50A82846A0.5
A82846B0.25
A82846C0.5
Vancomycin1
Staphylococcus aureus X400A82846A0.5
A82846B0.25
A82846C0.5
Vancomycin1
Staphylococcus epidermidis 222A82846A1
A82846B0.5
A82846C1
Vancomycin2

Table 2: In Vitro Activity of A82846 Factors Against Streptococcus Species

OrganismAntibioticMIC (µg/mL)
Streptococcus pyogenes C203A82846A0.125
A82846B0.06
A82846C0.125
Vancomycin0.25
Streptococcus pneumoniae ParkA82846A0.25
A82846B0.125
A82846C0.25
Vancomycin0.25

Table 3: In Vitro Activity of A82846 Factors Against Enterococcus Species

OrganismAntibioticMIC (µg/mL)
Enterococcus faecalis V58A82846A1
A82846B0.5
A82846C1
Vancomycin2
Enterococcus faecium V10A82846A0.25
A82846B0.125
A82846C0.25
Vancomycin0.5

Experimental Protocols

Broth Microdilution MIC Assay Protocol (Adapted from CLSI Guidelines)

This protocol outlines the key steps for performing a broth microdilution MIC assay for this compound.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

    • In a separate tube or plate, prepare a working solution of this compound by diluting the stock solution in CAMHB to twice the highest desired final concentration.

    • Add 100 µL of this working solution to well 1 of the corresponding row.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). This will bring the total volume in each well to 100 µL and dilute the antibiotic concentrations to their final desired values.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizations

This compound Mechanism of Action: Inhibition of Peptidoglycan Synthesis

G cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) UDP_NAG->UDP_NAM MurA, MurB Pentapeptide L-Ala-D-Glu-L-Lys-D-Ala-D-Ala (Pentapeptide) UDP_NAM->Pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Transport Lipid_Carrier Undecaprenyl Phosphate (Lipid Carrier) Nascent_PG Nascent Peptidoglycan Chain Flippase->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Proteins (Transglycosylase / Transpeptidase) Chloroorienticin_A This compound Chloroorienticin_A->Lipid_II Binding to D-Ala-D-Ala Inhibition->Nascent_PG Inhibition of Transglycosylation Inhibition->Crosslinked_PG Inhibition of Transpeptidation

Caption: Mechanism of action of this compound.

Troubleshooting Workflow for Inconsistent MIC Results

G start Inconsistent MIC Results check_solubility Check Compound Solubility start->check_solubility check_adsorption Investigate Compound Adsorption check_solubility->check_adsorption [Soluble] dissolve_dmso Ensure complete dissolution in DMSO check_solubility->dissolve_dmso [Insoluble] check_inoculum Verify Inoculum Preparation check_adsorption->check_inoculum [No Adsorption] use_low_binding Use low-binding plates check_adsorption->use_low_binding [Adsorption Suspected] check_protocol Review Assay Protocol check_inoculum->check_protocol [Consistent Inoculum] mcfarland_std Standardize to 0.5 McFarland check_inoculum->mcfarland_std [Inconsistent Inoculum] pipetting Check pipetting technique check_protocol->pipetting [Protocol Error Suspected] end Consistent MIC Results check_protocol->end [Protocol Correct] dissolve_dmso->check_solubility add_surfactant Add Polysorbate 80 (0.002%) use_low_binding->add_surfactant add_surfactant->check_inoculum log_phase Use log-phase culture mcfarland_std->log_phase log_phase->check_inoculum media_qc Verify media and QC strain pipetting->media_qc media_qc->check_protocol

Technical Support Center: Optimizing Downstream Processing of Chloroorienticin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the downstream processing of Chloroorienticin A.

Troubleshooting Guide

This guide addresses common issues encountered during the purification and isolation of this compound.

Problem Potential Cause Suggested Solution
Low Yield Inefficient extraction from the fermentation broth.Optimize the extraction solvent and method. Consider advanced techniques like microwave-assisted or supercritical fluid extraction for better efficiency.[1][2]
Poor binding of this compound to the chromatography column.Adjust the pH and ionic strength of the buffer to enhance the interaction between the target molecule and the stationary phase.[3]
Loss of product during multi-step purification.Implement orthogonal chromatography techniques (e.g., IEX-RPC) to reduce the number of steps and improve overall recovery.[4][5]
Low Purity Co-elution of impurities with similar physicochemical properties.Employ a multi-dimensional chromatography approach. An initial ion-exchange step can separate molecules based on charge before a reverse-phase step separates them based on hydrophobicity.
Presence of host cell proteins (HCPs) and DNA.Introduce a specific capture step, such as affinity chromatography, early in the downstream process to remove the bulk of contaminants.
Aggregation of this compound.Optimize buffer conditions, including pH, ionic strength, and the use of additives, to maintain protein stability and prevent aggregation.
Column Fouling Inadequate clarification of the initial feedstock.Ensure efficient removal of cells and debris post-fermentation using methods like depth filtration or centrifugation before loading onto the chromatography column.
Precipitation of the product or impurities on the column.Adjust buffer conditions to ensure the solubility of all components under the operating conditions.
Inconsistent Results Variability in the fermentation broth.Implement Process Analytical Technology (PAT) for real-time monitoring of critical process parameters during fermentation and downstream processing to ensure consistency.
Degradation of the chromatography resin.Follow the manufacturer's guidelines for resin cleaning and regeneration. If performance degrades, consider replacing the resin.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial step for capturing this compound from the fermentation broth?

A1: An effective initial step is a capture method that can handle large volumes and selectively bind the target molecule. Ion-exchange chromatography (IEX) is often a good choice as it can provide high-resolution separation under mild conditions with high binding capacity. Specifically, cation exchange chromatography (CEX) is often preferred as an initial capture method.

Q2: How can I improve the resolution between this compound and closely related impurities?

A2: To improve resolution, consider an orthogonal purification strategy. This involves using two different chromatography techniques that separate molecules based on different properties. For example, following an ion-exchange step (separation by charge) with a reverse-phase chromatography step (separation by hydrophobicity) can effectively resolve impurities that are difficult to separate using a single method.

Q3: What are the critical parameters to optimize in a chromatography step?

A3: The critical parameters to optimize include the pH, ionic strength, and temperature of the buffers used. The pH should be optimized to ensure the desired charge state of this compound for binding to the resin (for IEX) or to maintain its stability. Ionic strength is crucial for controlling the binding and elution from an ion-exchange column. Temperature can also affect the stability of the product and the performance of the chromatography.

Q4: Are there alternatives to traditional solvent extraction for the initial recovery of this compound?

A4: Yes, advanced extraction methods can offer higher efficiency and be more environmentally friendly. Techniques like microwave-assisted extraction (MAE) and supercritical fluid extraction have been shown to improve extraction efficiency and reduce preparation time.

Q5: How can I minimize the aggregation of this compound during downstream processing?

A5: Protein aggregation is a common challenge that can be addressed by optimizing the buffer conditions. This includes adjusting the pH and ionic strength. The addition of stabilizers or excipients to the buffer can also help maintain the conformational stability of this compound and prevent aggregation.

Quantitative Data

The following table presents representative recovery data from a two-step purification process for similar complex peptides, labyrinthopeptins A1 and A2, which can serve as a benchmark for optimizing this compound purification.

Compound Purification Method Recovery Rate Final Purity
Labyrinthopeptin A1Gel Permeation Chromatography followed by RP-HPLC72.5%>99%
Labyrinthopeptin A2Gel Permeation Chromatography followed by RP-HPLC42.3%>99%

Experimental Protocols

General Protocol for Two-Step Orthogonal Purification of this compound

This protocol outlines a general methodology for purifying this compound using an Ion-Exchange Chromatography (IEX) step followed by a Reverse-Phase Chromatography (RPC) step.

1. Initial Clarification:

  • Centrifuge the fermentation broth to pellet the cells and large debris.
  • Filter the supernatant through a depth filter to remove any remaining fine particles.

2. Ion-Exchange Chromatography (Capture Step):

  • Equilibrate a cation exchange column with a low ionic strength buffer at a pH below the isoelectric point (pI) of this compound.
  • Load the clarified supernatant onto the column.
  • Wash the column with the equilibration buffer to remove unbound impurities.
  • Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or a step elution with a high salt concentration buffer.
  • Collect fractions and analyze for the presence of this compound.

3. Reverse-Phase Chromatography (Polishing Step):

  • Pool the fractions containing this compound from the IEX step.
  • Adjust the composition of the pooled sample by adding a suitable organic solvent (e.g., acetonitrile) and acid (e.g., trifluoroacetic acid) to promote binding to the RPC column.
  • Equilibrate a C18 reverse-phase column with a mobile phase containing a low percentage of organic solvent.
  • Load the sample onto the column.
  • Wash the column with the equilibration mobile phase.
  • Elute this compound using a gradient of increasing organic solvent concentration.
  • Collect fractions and analyze for purity.

4. Buffer Exchange and Concentration:

  • Pool the pure fractions from the RPC step.
  • Perform buffer exchange into a suitable storage buffer and concentrate the sample using ultrafiltration/diafiltration.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Fermentation Fermentation Broth (contains this compound) Clarification Clarification (Centrifugation/Filtration) Fermentation->Clarification IEX Ion-Exchange Chromatography (Capture Step) Clarification->IEX RPC Reverse-Phase Chromatography (Polishing Step) IEX->RPC Ultrafiltration Ultrafiltration/Diafiltration (Concentration & Buffer Exchange) RPC->Ultrafiltration FinalProduct Pure this compound Ultrafiltration->FinalProduct

Caption: A typical downstream processing workflow for this compound.

troubleshooting_logic Start Low Purity Issue ImpurityType Impurity Type? Start->ImpurityType HCP Host Cell Proteins/ DNA ImpurityType->HCP Process-related RelatedSubstances Closely Related Substances ImpurityType->RelatedSubstances Product-related Aggregates Aggregates ImpurityType->Aggregates Product-related Solution_HCP Add Affinity Chromatography Step HCP->Solution_HCP Solution_Related Implement Orthogonal Chromatography (IEX-RPC) RelatedSubstances->Solution_Related Solution_Aggregates Optimize Buffer (pH, Ionic Strength) Aggregates->Solution_Aggregates

Caption: Troubleshooting logic for addressing low purity issues.

References

How to resolve poor solubility of Chloroorienticin A for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor solubility of Chloroorienticin A for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a glycopeptide antibiotic with potent activity against Gram-positive bacteria.[1][2] Like many complex natural products, it has poor aqueous solubility, which can lead to challenges in preparing solutions for in vitro assays, potentially causing inaccurate and irreproducible results.

Q2: What is the primary mechanism of action of this compound?

This compound inhibits bacterial cell wall synthesis. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][3] This binding sterically hinders the transglycosylation and transpeptidation steps, preventing the polymerization of the peptidoglycan layer and ultimately leading to bacterial cell death.[1]

Q3: What are the general approaches to solubilizing poorly soluble compounds like this compound?

Common strategies include the use of organic co-solvents, adjusting the pH of the solution, and employing formulation techniques such as creating solid dispersions or using surfactants. For in vitro assays, the most practical approach is often the use of a water-miscible organic solvent to prepare a concentrated stock solution.

Troubleshooting Guide: Resolving Poor Solubility of this compound

This guide provides a step-by-step approach to effectively dissolve this compound for your in vitro experiments.

Issue: Precipitate forms when preparing an aqueous solution of this compound.

Root Cause: this compound has limited solubility in aqueous buffers due to its complex and hydrophobic structure.

Solutions:

  • Primary Method: Use of an Organic Co-Solvent (DMSO)

    • Recommendation: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Many complex organic molecules exhibit good solubility in DMSO.

    • Procedure:

      • Accurately weigh the desired amount of this compound powder.

      • Add a small volume of high-purity, sterile DMSO to the powder.

      • Vortex or sonicate the mixture until the solid is completely dissolved.

      • This concentrated stock solution can then be serially diluted into the appropriate aqueous assay buffer or cell culture medium to achieve the desired final concentration.

    • Important Consideration: Ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity to cells.

  • Alternative Method: pH Adjustment

    • Background: The solubility of some glycopeptide antibiotics, like vancomycin, is pH-dependent, with higher solubility at acidic pH (3-5). While specific data for this compound is limited, this approach may be beneficial.

    • Procedure:

      • Attempt to dissolve this compound in a buffer with a slightly acidic pH (e.g., pH 4.0-6.0).

      • If using an unbuffered aqueous solution, consider adding a small amount of a weak acid (e.g., dilute HCl) to lower the pH.

    • Caution: Be mindful that altering the pH may affect the biological activity of the compound or the performance of your assay. This method should be validated carefully.

Data Presentation: Solubility of Similar Compounds
CompoundSolventApproximate Solubility
Chlorpromazine (hydrochloride)DMSO~30 mg/mL
Melperone hydrochlorideDMSO~10 mM (~3.5 mg/mL)
Anilopam hydrochlorideDMSOHigh-concentration stock possible
VancomycinWater (acidic pH)Good

This data is for illustrative purposes and may not directly reflect the solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the recommended method for preparing a concentrated stock solution of this compound using DMSO.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-warm DMSO: Briefly warm the DMSO to room temperature if stored at a lower temperature.

  • Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. Perform this step in a controlled environment to minimize contamination.

  • Add DMSO: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mg/mL). A higher stock concentration is generally preferred to minimize the volume of DMSO added to the final assay.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard method for determining the MIC of this compound against Gram-positive bacteria.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare Serial Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add a specific volume of the this compound stock solution to the first well of each row to achieve twice the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).

  • Inoculate the Plate: a. Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB. b. Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow: MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_dilutions Prepare Serial Dilutions in 96-well Plate prep_stock->prep_dilutions inoculate Inoculate 96-well Plate prep_dilutions->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

References

Preventing contamination in Amycolatopsis orientalis fermentation for Chloroorienticin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on preventing and troubleshooting contamination during the fermentation of Amycolatopsis orientalis for the production of Chloroorienticin A.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in Amycolatopsis orientalis fermentation?

A1: Contamination in fermentation processes is a significant challenge that can lead to reduced product yield or complete batch failure.[1] The primary sources of unwanted microorganisms stem from four main areas: the air, personnel, equipment, and raw materials (media).[2]

  • Airborne Contaminants: Bacteria, fungi, and dust particles can enter the fermentation system through inadequate ventilation or improperly sealed vessels.[2]

  • Personnel: Microbes can be introduced from skin, hair, clothing, or respiratory droplets during handling and sampling.[2]

  • Equipment and Instruments: Improperly sterilized bioreactors, probes, tubing, flasks, and pipettes are common culprits.[2]

  • Raw Materials and Media: The nutrient-rich fermentation media can support the growth of contaminants if not sterilized correctly. Contaminated water sources can also introduce bacteria and biofilms.

Q2: What are the ideal growth conditions for Amycolatopsis orientalis that might also favor contaminants?

A2: Amycolatopsis orientalis is typically cultured at temperatures around 28-30°C and a pH of 7.0-7.6. These moderate conditions and the nutrient-rich media, often containing glucose, yeast extract, and peptones, are unfortunately also ideal for many common bacterial and fungal contaminants. This overlap makes strict aseptic technique paramount.

Q3: How can I distinguish between A. orientalis growth and contamination by visual inspection?

A3: Early detection can be challenging. A. orientalis is a filamentous bacterium (actinomycete) that forms mycelial pellets or clumps in liquid culture. Signs of contamination may include:

  • Unexpected Turbidity: A sudden, uniform cloudiness in the broth, which is characteristic of many fast-growing bacteria, rather than the typical pellet-like growth of A. orientalis.

  • Pellicle Formation: A film or layer of microbial growth on the surface of the culture.

  • Color Changes: An unusual shift in the medium's color, often due to pH changes from contaminant metabolism. For example, phenol red in a medium may turn yellow, indicating acid production by a contaminant.

  • Microscopy: A definitive initial check involves Gram staining a sample of the culture. A. orientalis is Gram-positive. The presence of Gram-negative rods or cocci, or yeasts, is a clear sign of contamination.

Q4: Is the routine use of antibiotics in the culture medium a good strategy to prevent contamination?

A4: While it may seem like a simple solution, the routine use of antibiotics is generally discouraged. Continuous use can lead to the development of antibiotic-resistant strains, which are much harder to eliminate if they become established. Furthermore, some studies suggest that antibiotics can alter gene expression in the production strain, potentially affecting this compound yield. Antibiotics should be reserved for specific situations, such as the selective isolation of strains, rather than as a preventative measure in production fermentation.

Troubleshooting Guide

Contamination can jeopardize your fermentation run. This guide provides a systematic approach to identifying and resolving contamination issues.

Problem: I suspect my Amycolatopsis orientalis fermentation is contaminated.

Contamination_Troubleshooting cluster_detection Phase 1: Detection & Confirmation cluster_action Phase 2: Action & Investigation start Suspicion of Contamination (e.g., unusual turbidity, pH drop) observe 1. Visual & Olfactory Check - Cloudy broth? - Pellicle? - Off-odors? microscopy 2. Microscopic Examination - Gram Stain - Wet Mount plate 3. Plate on General Media (e.g., Nutrient Agar, TSB) confirm Contamination Confirmed isolate 4. Isolate Bioreactor Terminate Run confirm->isolate no_contam No Contamination Detected (Continue monitoring) identify 5. Identify Contaminant - Colony Morphology - Selective Media - 16S rRNA Sequencing isolate->identify trace 6. Trace the Source - Review aseptic procedures - Test raw materials - Check equipment sterility identify->trace correct 7. Implement Corrective Actions - Re-sterilize equipment - Discard media stocks - Re-train personnel trace->correct

Step-by-Step Troubleshooting Actions:

  • Immediate Observation: As soon as contamination is suspected, perform a thorough visual and olfactory check of the culture. Note any deviations from a healthy A. orientalis culture.

  • Microscopic Examination: Aseptically remove a small sample. Prepare a Gram stain and a wet mount. Look for microbial morphologies inconsistent with A. orientalis (e.g., motile rods, budding yeast, Gram-negative cells).

  • Plating for Confirmation: Streak a loopful of the culture onto a general-purpose medium like Nutrient Agar or Tryptic Soy Agar (TSA) and incubate. Growth of colonies that are not A. orientalis confirms contamination.

  • Isolate and Terminate: If contamination is confirmed, immediately terminate the run to prevent the contaminant from spreading throughout the lab. Securely contain and sterilize the contaminated batch before disposal, typically by autoclaving.

  • Identify the Contaminant: Use the colonies grown in Step 3 to identify the contaminating organism. This can be done through colony morphology, use of selective and differential media, or more advanced methods like 16S rRNA sequencing for bacteria. Knowing the contaminant (e.g., Bacillus sp., Pseudomonas sp., yeast) can provide clues to its origin.

  • Trace the Source: This is the most critical step for prevention. Systematically review all potential entry points.

    • Procedures: Were all aseptic techniques followed correctly during inoculation and sampling?

    • Materials: Plate samples from the media components, water, and inoculum stock.

    • Equipment: Re-validate the sterilization cycles (autoclave, dry heat). Check the integrity of all seals, gaskets, and filters on the bioreactor.

  • Implement Corrective Actions: Based on the findings from the source trace, implement targeted corrective actions. This may involve re-sterilizing all equipment, discarding suspect media stocks, replacing bioreactor components, or reinforcing aseptic technique training for all personnel.

Data and Parameters

Table 1: Recommended Fermentation Parameters for Amycolatopsis orientalis

This data is compiled from studies on vancomycin production, a closely related glycopeptide antibiotic also produced by A. orientalis. These parameters provide a strong baseline for this compound fermentation.

ParameterRecommended RangeNotesSource(s)
Temperature 28 - 32°COptimal production is often found around 29-30°C.
pH 7.0 - 7.6pH control is a key factor affecting production.
Agitation 200 - 260 rpmDependent on vessel geometry; ensures adequate mixing and aeration.
Inoculum Size 4.5% - 10% (v/v)A proper inoculum size ensures a healthy start to the fermentation.
Dissolved Oxygen >20%Maintain aerobic conditions. DOT can be a key scale-up parameter.
Table 2: Common Sterilization Methods

Effective sterilization is the first line of defense against contamination.

MethodAgentTypical ParametersApplication
Moist Heat (Autoclave) Saturated Steam121°C, 15 psi, ≥20 minCulture media, glassware, bioreactors, aqueous solutions.
Dry Heat Hot Air Oven170°C, ≥2 hoursEmpty glassware, metal instruments (e.g., spatulas).
Filtration Membrane Filter0.22 µm pore sizeHeat-sensitive media components (e.g., vitamins, some amino acids).
Chemical 70% EthanolSurface contactDisinfection of work surfaces, gloved hands, vessel exteriors.
Gas Ethylene OxideVariesHeat-sensitive equipment like plastic tubing or electronics.

Source: Adapted from general microbiology and aseptic processing principles.

Key Experimental Protocols

Protocol 1: Sterility Testing of Fermentation Medium

This protocol is used to verify that the prepared culture medium is sterile before inoculation. It is a critical quality control step.

Principle: A sample of the sterilized medium is incubated under conditions that would support microbial growth. The absence of growth (turbidity) indicates sterility.

Methodology (Direct Inoculation):

  • Prepare and sterilize the fermentation medium as per your standard procedure (e.g., autoclaving at 121°C for 20 minutes).

  • Working in a laminar flow hood or using strict aseptic technique, aseptically transfer a representative sample (e.g., 10 mL) of the sterilized medium into a sterile test tube or flask.

  • As a positive control, inoculate a separate tube of the same medium with a known non-fastidious microorganism (e.g., a loopful of E. coli or B. subtilis).

  • As a negative control, use an unopened, sterile tube of a standard broth like Tryptic Soy Broth (TSB).

  • Incubate all tubes at 30-35°C for up to 14 days. Slower-growing organisms may require a longer incubation period to become visible.

  • Interpretation:

    • Test Sample: Must remain clear (no turbidity).

    • Positive Control: Must show turbidity.

    • Negative Control: Must remain clear.

    • If the test sample shows growth, the entire batch of medium is considered non-sterile and must be discarded. The sterilization process must be investigated and validated again.

Protocol 2: Basic Identification of a Bacterial Contaminant

This protocol outlines the initial steps to characterize an unknown bacterial contaminant once it has been isolated on an agar plate.

Methodology:

  • Observe Colony Morphology: Examine the colonies on the agar plate. Note their size, shape, color, texture, and margin. This provides initial clues.

  • Perform Gram Staining: a. Aseptically pick a single, well-isolated colony with a sterile loop. b. Smear the colony in a drop of sterile water on a clean microscope slide and heat-fix it. c. Follow the standard Gram stain procedure (Crystal Violet, Iodine, Decolorizer, Safranin). d. Observe under a microscope at 100x magnification (oil immersion). Determine if the bacteria are Gram-positive (purple) or Gram-negative (pink/red) and note their morphology (cocci, rods) and arrangement (chains, clusters).

  • Perform Catalase Test: a. Place a drop of 3% hydrogen peroxide on a clean microscope slide. b. Aseptically transfer a small amount of the colony into the drop. c. Observation: The immediate formation of bubbles (effervescence) indicates a positive result (catalase enzyme is present). Most aerobic and facultative anaerobic bacteria are catalase-positive.

  • Inoculate Differential Media: Based on the Gram stain result, streak the isolate onto appropriate differential media to learn more about its metabolic capabilities (e.g., MacConkey agar for Gram-negative bacteria to test for lactose fermentation).

Visual Guides

// Sources air [label="Air", fillcolor="#FBBC05", fontcolor="#202124"]; operator [label="Operator", fillcolor="#FBBC05", fontcolor="#202124"]; media [label="Raw Materials\n(Media, Water)", fillcolor="#FBBC05", fontcolor="#202124"]; equipment [label="Equipment", fillcolor="#FBBC05", fontcolor="#202124"];

// Central Node fermenter [label="Fermentation\nProcess", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=13];

// Pathways air -> fermenter [label="Leaky seals,\nImproper filters", color="#5F6368", fontcolor="#202124"]; operator -> fermenter [label="Poor aseptic technique,\nSampling", color="#5F6368", fontcolor="#202124"]; media -> fermenter [label="Incomplete\nsterilization", color="#5F6368", fontcolor="#202124"]; equipment -> fermenter [label="Biofilms,\nImproper cleaning", color="#5F6368", fontcolor="#202124"]; } dot Caption: Key sources and pathways for microbial entry into the fermenter.

References

Addressing matrix effects in LC-MS/MS analysis of Chloroorienticin A

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of Chloroorienticin A. The focus is on identifying and mitigating matrix effects, a common challenge that can compromise data accuracy and reproducibility.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Question 1: My signal intensity for this compound is highly variable and irreproducible between samples from different lots of plasma. What is the likely cause?

Answer: This issue is a classic sign of the matrix effect , where co-eluting, endogenous components from the biological sample (e.g., plasma) interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This interference can either suppress the analyte signal, leading to underestimation, or enhance it, causing overestimation.[1][3] Given that this compound is a complex glycopeptide, it is susceptible to interference from phospholipids, salts, and other endogenous molecules present in plasma. The variability between different lots of plasma is expected, as the composition of these interfering components can differ from source to source.

Question 2: How can I definitively confirm that matrix effects are impacting my assay?

Answer: You can use two primary experimental methods to assess matrix effects: the post-extraction addition method and the post-column infusion method.

  • Post-Extraction Addition (Quantitative): This is the most common approach for quantifying the extent of matrix effects. You compare the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same analyte concentration in a neat (pure) solvent. The ratio of these responses indicates the degree of ion suppression or enhancement. According to FDA guidance, this should be performed with matrix from at least six different sources to ensure robustness.

  • Post-Column Infusion (Qualitative): This method helps identify at what points during the chromatographic run matrix effects occur. A solution of this compound is continuously infused into the MS detector while a blank, extracted matrix sample is injected onto the LC column. Any drop or rise in the constant analyte signal baseline indicates a region of ion suppression or enhancement, respectively. This allows you to see if the analyte's retention time coincides with a region of significant matrix interference.

Question 3: What is the best sample preparation strategy to minimize matrix effects for this compound in a complex matrix like plasma?

Answer: The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of this compound. While simple Protein Precipitation (PPT) is fast, it is often the least effective method for removing matrix components like phospholipids and can lead to significant matrix effects.

More rigorous techniques are recommended:

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but optimizing the solvent system for a polar glycopeptide like this compound can be challenging, potentially leading to low recovery.

  • Solid-Phase Extraction (SPE): This is generally the most effective technique for reducing matrix effects. For a complex molecule like this compound, a mixed-mode SPE cartridge, which utilizes both reversed-phase and ion-exchange mechanisms, is often superior at removing a wider range of interferences compared to single-mode cartridges.

Below is a table summarizing the general performance of these techniques.

Sample Preparation TechniqueTypical Analyte RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) Good to ExcellentPoor to FairHigh
Liquid-Liquid Extraction (LLE) Variable (often low for polar analytes)GoodMedium
Solid-Phase Extraction (SPE) Good to ExcellentExcellentMedium to High

Question 4: I don't have access to a stable isotope-labeled internal standard (SIL-IS) for this compound. What are my best options for quantification?

Answer: A SIL-IS is the gold standard for correcting matrix effects because it co-elutes with the analyte and experiences the same ionization suppression or enhancement. In its absence, you have several alternatives:

  • Use a Structural Analog: Find a related glycopeptide antibiotic that is not present in your samples and has similar chromatographic behavior and ionization efficiency. Vancomycin or Teicoplanin could be potential candidates. However, be aware that it may not perfectly mimic the behavior of this compound.

  • Employ Matrix-Matched Calibration: Prepare your calibration standards by spiking known concentrations of this compound into a blank matrix that is representative of your study samples. This helps to ensure that the standards and the unknown samples experience similar matrix effects. According to regulatory guidance, the matrix used for validation should be the same as the matrix of the study samples.

  • Use the Standard Addition Method: This involves adding known amounts of a standard to aliquots of the actual sample. It is a powerful but labor-intensive method that can correct for matrix effects specific to each individual sample.

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effect via Post-Extraction Addition

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike this compound at a low and a high concentration (e.g., QC low and QC high) into the initial mobile phase or a reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., human plasma) through your entire sample preparation procedure (e.g., SPE). After the final elution and evaporation step, reconstitute the dried extract with the solutions from Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation: Calculate the matrix effect (ME) for each lot using the following formula:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpretation:

    • ME ≈ 100%: No significant matrix effect.

    • ME < 100%: Ion suppression.

    • ME > 100%: Ion enhancement.

    • Per FDA guidance, the precision (%CV) of the responses among the different lots should not be greater than 15%.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Glycopeptides

This protocol uses a mixed-mode polymeric SPE sorbent, which is effective for polar compounds like this compound.

  • Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Load: Pre-treat 0.5 mL of plasma sample by adding 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge at a slow, steady flow rate.

  • Wash:

    • Wash 1: Use 1 mL of 0.1% formic acid in water to remove salts and other highly polar interferences.

    • Wash 2: Use 1 mL of 20% methanol in water to remove less polar interferences.

  • Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Visual Guides & Workflows

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Matrix Effect Evaluation Sample Plasma Sample PreTreat Pre-treatment (e.g., Dilution, Acidification) Sample->PreTreat SPE Solid-Phase Extraction (SPE) or LLE / PPT PreTreat->SPE Extract Clean Extract SPE->Extract LC LC Separation Extract->LC Compare Compare vs. Neat Standard Extract->Compare Post-spike with analyte MS MS/MS Detection LC->MS Data Raw Data (Peak Area) MS->Data Data->Compare Result Quantify Ion Suppression/Enhancement Compare->Result

Caption: Workflow for identifying and quantifying matrix effects.

Ion_Suppression_Mechanism cluster_source ESI Source Droplet cluster_gas_phase Gas Phase Ions Analyte This compound (A) Ion_Analyte [A+H]+ Analyte->Ion_Analyte Ionization Competition Competition for charge and surface access reduces [A+H]+ formation MatrixComp Matrix Component (M) Ion_Matrix [M+H]+ MatrixComp->Ion_Matrix Ionization Proton H+ MS_Inlet To Mass Analyzer Ion_Analyte->MS_Inlet Desired Signal Ion_Matrix->MS_Inlet Competing Ion Competition->Ion_Analyte Suppression

Caption: Mechanism of ion suppression in the ESI source.

Frequently Asked Questions (FAQs)

Q1: What exactly is the "matrix effect"? A: The matrix effect refers to the alteration of ionization efficiency for an analyte by the presence of co-eluting components in the sample matrix. These components, such as salts, phospholipids, or metabolites, do not generate a direct signal at the analyte's mass transition but compete with the analyte for ionization in the MS source, leading to either ion suppression (a loss of signal) or ion enhancement (a gain in signal).

Q2: What are the primary sources of matrix effects in plasma? A: In plasma, the most common sources of matrix effects are phospholipids from cell membranes, which are notorious for causing ion suppression in reversed-phase chromatography. Other sources include salts, endogenous metabolites, and co-administered drugs.

Q3: Can I overcome matrix effects simply by diluting my sample? A: Dilution can be an effective strategy to reduce the concentration of interfering components, thereby minimizing matrix effects. This approach is often used after a simple protein precipitation step. However, this is only feasible if the concentration of this compound in your samples is high enough to remain above the lower limit of quantitation (LLOQ) after dilution.

Q4: What are the regulatory expectations regarding matrix effect evaluation for bioanalytical methods? A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidance on bioanalytical method validation. The guidance mandates the assessment of matrix effects to ensure that the method is selective, accurate, and reproducible. This typically involves testing at least six different lots of the biological matrix to demonstrate that variability in matrix composition does not impact quantitation. The accuracy and precision for each lot should generally be within ±15%.

References

Enhancing the production of Chloroorienticin A through media optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the production of Chloroorienticin A through media formulation.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound production experiments.

Question Possible Causes Troubleshooting Steps
Why is the this compound yield consistently low? - Suboptimal nutrient concentrations (carbon, nitrogen, phosphate).- Inappropriate precursors in the media.- Unfavorable pH or temperature during fermentation.[1][2]- Insufficient aeration and oxygen supply.[2]- Perform a media component optimization study using techniques like one-factor-at-a-time or response surface methodology.[3]- Systematically vary the concentrations of key nutrients to identify the optimal range.- Ensure the media contains necessary precursors for the biosynthesis of the heptapeptide core and sugar moieties.[4]- Monitor and control pH and temperature throughout the fermentation process to maintain optimal conditions for the producing organism.- Increase agitation speed or airflow to improve oxygen transfer.
What could be causing batch-to-batch inconsistency in production? - Variability in raw material quality.- Inconsistent inoculum preparation.- Fluctuations in fermentation parameters (pH, temperature, aeration).- Use high-quality, certified raw materials from a consistent supplier.- Standardize the inoculum preparation protocol, ensuring a consistent age, cell density, and physiological state of the seed culture.- Implement strict process control to maintain consistent fermentation parameters across all batches.
How can I identify and resolve contamination in the fermentation culture? - Non-sterile media or equipment.- Contaminated inoculum.- Airborne contamination during sampling or inoculation.- Review and validate sterilization protocols for all media and equipment.- Perform regular microscopic examination and plating of the culture to detect contaminants early.- If contamination is detected, discard the batch and thoroughly clean and sterilize the fermenter and all associated equipment.- Use aseptic techniques for all manipulations.
Why is the produced this compound showing poor bioactivity? - Production of inactive analogues or degradation of the active compound.- Issues with downstream processing and purification.- Analyze the fermentation broth using techniques like HPLC or LC-MS to identify the presence of related compounds.- Optimize downstream processing steps to minimize degradation of this compound.- Ensure proper storage conditions for the purified compound.
What is causing foaming in the fermenter? - High protein content in the media (e.g., soybean meal, yeast extract).- High agitation speeds.- Add an appropriate antifoaming agent to the medium before sterilization.- Optimize the agitation speed to provide sufficient mixing and oxygen transfer without excessive foaming.

Frequently Asked Questions (FAQs)

1. What are the key media components to consider for optimizing this compound production?

Based on the production of other glycopeptide antibiotics, the key media components to focus on are:

  • Carbon Sources: Glucose and starch are common carbon sources that can influence both cell growth and antibiotic production.

  • Nitrogen Sources: Soybean meal, yeast extract, and peptone are effective nitrogen sources. The type and concentration of the nitrogen source can significantly impact the yield.

  • Phosphate Sources: Phosphate is crucial for primary metabolism and energy transfer, and its concentration can be a limiting factor in antibiotic production.

  • Trace Elements: Minerals like iron, zinc, and manganese are often required as cofactors for enzymes involved in the biosynthetic pathway.

  • Precursors: The addition of specific amino acids that are building blocks of the this compound peptide core may enhance production.

2. How does pH affect this compound production?

The pH of the fermentation medium can influence enzyme activity, nutrient uptake, and the overall physiology of the producing microorganism. Maintaining an optimal pH range is critical for maximizing yield. It is recommended to monitor and control the pH throughout the fermentation process. For many antibiotic fermentations, an initial pH of around 6.5-7.0 is a good starting point.

3. What is the role of aeration in this compound fermentation?

Aeration is crucial for providing dissolved oxygen to the culture, which is essential for the aerobic metabolism of the producing organism and for the enzymatic reactions in the biosynthetic pathway. Inadequate aeration can lead to reduced growth and antibiotic production.

4. Can response surface methodology (RSM) be used for media optimization?

Yes, response surface methodology is a powerful statistical tool for optimizing fermentation media. It allows for the study of the interactions between different media components and can help identify the optimal concentrations for maximizing this compound production with fewer experiments compared to traditional one-factor-at-a-time methods.

5. How can I quantify the amount of this compound produced?

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of antibiotics like this compound. A validated HPLC method with a suitable standard curve is essential for accurate determination of the concentration in the fermentation broth. Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for both quantification and structural confirmation.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol describes a systematic approach to screen the effect of individual media components on this compound production.

  • Establish a Baseline Medium: Start with a known production medium for a related glycopeptide antibiotic or a standard complex medium.

  • Prepare Experimental Media: Create a series of media where one component is varied at a time while keeping all other components constant. For example, to test the effect of glucose, prepare media with different glucose concentrations (e.g., 10 g/L, 20 g/L, 30 g/L, 40 g/L, 50 g/L).

  • Inoculation and Fermentation: Inoculate each medium with a standardized seed culture of the producing organism. Run the fermentation under controlled conditions (temperature, pH, agitation) for a defined period.

  • Sampling and Analysis: Take samples at regular intervals and at the end of the fermentation.

  • Quantification: Quantify the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the this compound yield against the concentration of the varied component to determine the optimal level for that component.

  • Iteration: Repeat steps 2-6 for each media component you wish to optimize.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general procedure for quantifying this compound. Method development and validation will be required for specific instrumentation and conditions.

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to separate the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase if necessary to fall within the range of the standard curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard.

    • Injection Volume: 20 µL.

  • Standard Curve Preparation:

    • Prepare a stock solution of pure this compound standard of known concentration.

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Integrate the peak area corresponding to this compound.

  • Calculation:

    • Plot a standard curve of peak area versus concentration for the standards.

    • Use the linear regression equation from the standard curve to calculate the concentration of this compound in the samples.

Data Presentation

Table 1: Example of Media Optimization Data for a Glycopeptide Antibiotic (Illustrative)

Carbon SourceConcentration (g/L)Nitrogen SourceConcentration (g/L)Phosphate Source (K2HPO4)Concentration (g/L)Antibiotic Yield (mg/L)
Glucose20Soybean Meal101.0450
Starch20Soybean Meal101.0380
Glucose40Soybean Meal101.0620
Glucose20Yeast Extract101.0410
Glucose20Soybean Meal201.0510
Glucose20Soybean Meal102.0470
Optimized 40 Soybean Meal 15 1.5 750

Note: This table is for illustrative purposes and based on general findings for antibiotic production. Actual results for this compound may vary.

Visualizations

Experimental_Workflow_for_Media_Optimization cluster_preparation Preparation cluster_experimentation Experimentation cluster_analysis Analysis cluster_outcome Outcome A Baseline Medium Formulation B One-Factor-at-a-Time Variation A->B C Inoculation & Fermentation B->C D Sampling C->D E HPLC Quantification D->E F Data Analysis E->F G Optimized Medium F->G

Caption: Experimental workflow for media optimization.

Hypothetical_Signaling_Pathway Nutrients Optimal Nutrients (Carbon, Nitrogen, Phosphate) Regulator Regulatory Protein Activation Nutrients->Regulator Signal Biosynthesis This compound Biosynthesis Gene Cluster Regulator->Biosynthesis Upregulation Production Increased this compound Production Biosynthesis->Production

Caption: Hypothetical signaling pathway for production.

References

Validation & Comparative

Oritavancin Demonstrates Superior Efficacy Over Vancomycin Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, a comprehensive comparison of in-vitro data reveals that oritavancin, a lipoglycopeptide antibiotic, exhibits significantly greater efficacy against vancomycin-resistant enterococci (VRE) than the conventional glycopeptide, vancomycin. This analysis, aimed at researchers, scientists, and drug development professionals, highlights the potential of oritavancin as a critical therapeutic option for infections caused by these multidrug-resistant pathogens.

Vancomycin-resistant enterococci pose a serious threat in healthcare settings, often leading to difficult-to-treat infections. While vancomycin has been a cornerstone in treating Gram-positive bacterial infections, the emergence of VRE has necessitated the development of novel antimicrobial agents. Oritavancin has emerged as a potent alternative, demonstrating robust activity against various VRE phenotypes.

Superior In-Vitro Activity of Oritavancin

A key indicator of an antibiotic's effectiveness is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Across numerous studies, oritavancin has consistently demonstrated lower MIC values against VRE strains compared to vancomycin, indicating greater potency.

Oritavancin's efficacy extends to both Enterococcus faecalis and Enterococcus faecium, the two most common species of enterococci causing clinical infections. Notably, it retains activity against strains harboring vanA and vanB resistance genes, which confer high-level resistance to vancomycin.

AntibioticVRE PhenotypeOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Oritavancin vanAE. faecalis0.250.5
vanBE. faecalis0.0150.015
vanAE. faecium0.030.06
vanBE. faecium≤0.008≤0.008
Vancomycin vanA / vanBE. faecalis / E. faecium≥8>16

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple in-vitro studies.[1]

Distinct Mechanisms of Action

The superior performance of oritavancin against VRE can be attributed to its multifaceted mechanism of action. While vancomycin primarily inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, this is the very target that is altered in VRE, rendering vancomycin ineffective.

Oritavancin, in contrast, possesses a unique chemical structure, including a hydrophobic side chain, which confers multiple mechanisms of action.[2] It not only inhibits transglycosylation and transpeptidation steps in cell wall synthesis but can also disrupt the bacterial cell membrane integrity.[2] This multi-pronged attack allows oritavancin to overcome the resistance mechanisms that thwart vancomycin.[2]

cluster_vancomycin Vancomycin cluster_vre_resistance VRE Resistance cluster_oritavancin Oritavancin Vanc Vancomycin DAlaDAla D-Ala-D-Ala terminus Vanc->DAlaDAla Binds to PGSynthesis_Vanc Peptidoglycan Synthesis DAlaDAla->PGSynthesis_Vanc Inhibits Alteration Alteration to D-Ala-D-Lac Orita Oritavancin Transglycosylation Transglycosylation Orita->Transglycosylation Transpeptidation Transpeptidation Orita->Transpeptidation Membrane Cell Membrane Disruption Orita->Membrane PGSynthesis_Orita Peptidoglycan Synthesis Transglycosylation->PGSynthesis_Orita Inhibits Transpeptidation->PGSynthesis_Orita Inhibits

Figure 1. Comparative mechanisms of action of vancomycin and oritavancin, and the mechanism of VRE resistance.

Rapid Bactericidal Activity

Time-kill assays, which measure the rate at which an antibiotic kills bacteria, further underscore the superior efficacy of oritavancin. Studies have shown that oritavancin exhibits concentration-dependent and rapid bactericidal activity against VRE strains. At physiologically relevant concentrations, oritavancin demonstrates a more rapid reduction in bacterial colonies compared to vancomycin, which is often bacteriostatic against VRE.

Comparative Experimental Workflow Start VRE Clinical Isolates (vanA and vanB genotypes) MIC Minimum Inhibitory Concentration (MIC) Determination Start->MIC TimeKill Time-Kill Assays Start->TimeKill Data Quantitative Data Collection MIC->Data TimeKill->Data Analysis Comparative Efficacy Analysis Data->Analysis

Figure 2. A simplified workflow for the in-vitro comparison of antibiotic efficacy against VRE.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

MIC values for oritavancin and vancomycin are determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: VRE isolates are grown on an appropriate agar medium, and colonies are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antibiotic Preparation: Serial twofold dilutions of oritavancin and vancomycin are prepared in cation-adjusted Mueller-Hinton broth. For oritavancin testing, polysorbate-80 is added to the broth at a final concentration of 0.002% to prevent drug adsorption to plastic surfaces.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assays:

Time-kill assays are performed to assess the bactericidal activity of the antibiotics over time.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL is prepared in Mueller-Hinton broth.

  • Antibiotic Addition: Oritavancin and vancomycin are added at concentrations corresponding to their respective MICs and multiples of their MICs.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each test tube, serially diluted, and plated onto appropriate agar plates.

  • Incubation and Counting: Plates are incubated for 24-48 hours, after which the number of viable colonies is counted.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion

The available in-vitro data strongly support the superior efficacy of oritavancin over vancomycin against VRE. Its potent activity, demonstrated by low MIC values and rapid bactericidal effects, is attributed to its unique, multi-faceted mechanism of action that circumvents common resistance pathways. These findings position oritavancin as a valuable therapeutic agent in the management of serious infections caused by vancomycin-resistant enterococci. Further clinical investigation is warranted to fully elucidate its role in various clinical settings.

References

Chloroorienticin A Versus Teicoplanin: A Comparative Analysis of Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antibacterial spectrum of chloroorienticin A and teicoplanin, two glycopeptide antibiotics. The information presented is intended to support research and development efforts in the field of antibacterial drug discovery.

Introduction

This compound is a glycopeptide antibiotic that, like teicoplanin, exhibits activity primarily against Gram-positive bacteria. Both compounds share a common mechanism of action, inhibiting the synthesis of the bacterial cell wall, a crucial structure for bacterial survival. This guide offers a side-by-side comparison of their in vitro efficacy, supported by available experimental data.

Mechanism of Action

Both this compound and teicoplanin belong to the glycopeptide class of antibiotics. Their primary mechanism of action involves the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2][3] They achieve this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II precursor molecule.[3] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are critical for the polymerization and cross-linking of peptidoglycan chains.[2] The disruption of this process leads to a weakened cell wall, ultimately causing bacterial cell lysis and death. The lipoglycopeptide nature of teicoplanin, featuring a fatty acyl chain, is believed to anchor the molecule to the cell membrane, enhancing its binding affinity.

Glycopeptide_Mechanism_of_Action cluster_CellWall Growing Peptidoglycan Cell Wall cluster_Inhibition Lipid_II Lipid II Precursor (with D-Ala-D-Ala terminus) Peptidoglycan Peptidoglycan Chain Lipid_II->Peptidoglycan Incorporation into Peptidoglycan Glycopeptide This compound / Teicoplanin Glycopeptide->Lipid_II Inhibition1 Inhibits Transglycosylation Inhibition2 Inhibits Transpeptidation

Mechanism of action for glycopeptide antibiotics.

Data Presentation: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and teicoplanin against various Gram-positive bacteria. MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

Bacterial StrainThis compound MIC (µg/mL)Teicoplanin MIC (µg/mL)
Staphylococcus aureus Smith0.20.2
Staphylococcus aureus 209P0.20.39
Staphylococcus epidermidis0.390.78
Streptococcus pyogenes0.050.1
Streptococcus pneumoniae0.10.1
Enterococcus faecalis0.390.39
Clostridium difficile0.20.1

Note: The MIC values for this compound are sourced from patent literature describing its initial discovery and characterization. Teicoplanin MIC values are compiled from various research articles.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of an antibacterial agent using the broth microdilution method, a standard procedure in microbiology.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Antibiotic Stock Solution: A stock solution of the antibiotic (this compound or teicoplanin) of known concentration, prepared in a suitable solvent.
  • Broth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
  • 96-Well Microtiter Plate: Sterile, U-bottomed 96-well plates.

2. Inoculum Preparation:

  • The overnight bacterial culture is diluted in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotic:

  • A two-fold serial dilution of the antibiotic is performed in the 96-well plate using the broth medium. This creates a range of decreasing antibiotic concentrations across the wells.

4. Inoculation and Incubation:

  • Each well containing the serially diluted antibiotic and a growth control well (broth only) and a sterility control well (broth and antibiotic) are inoculated with the prepared bacterial suspension.
  • The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

5. Determination of MIC:

  • Following incubation, the plate is visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

start [label="Start", shape=ellipse, color="#FBBC05", fillcolor="#FFFFFF", fontcolor="#202124"]; prep_culture [label="Prepare Bacterial\nInoculum (0.5 McFarland)"]; serial_dilution [label="Perform 2-fold Serial Dilution\nof Antibiotic in 96-well Plate"]; inoculate [label="Inoculate Plate with\nBacterial Suspension"]; incubate [label="Incubate at 37°C\nfor 16-20 hours"]; read_results [label="Visually Inspect for Growth\n(Turbidity)"]; determine_mic [label="Determine MIC:\nLowest Concentration with\nNo Visible Growth"]; end [label="End", shape=ellipse, color="#FBBC05", fillcolor="#FFFFFF", fontcolor="#202124"];

start -> prep_culture; prep_culture -> inoculate; serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> determine_mic; determine_mic -> end; }

Experimental workflow for MIC determination.

Conclusion

Based on the available in vitro data, both this compound and teicoplanin demonstrate potent activity against a range of clinically relevant Gram-positive bacteria. Their MIC values are largely comparable, suggesting a similar spectrum and potency of antibacterial action. As members of the glycopeptide class, they represent important therapeutic options, particularly in the context of increasing resistance to other classes of antibiotics. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this compound.

References

In Vivo Efficacy of Lipoglycopeptide Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo performance of potent lipoglycopeptide antibiotics against challenging Gram-positive pathogens. This report details the efficacy of oritavancin in various animal infection models, with a comparative assessment against vancomycin, dalbavancin, and telavancin.

The emergence of multidrug-resistant Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibiotics with superior in vivo efficacy. Lipoglycopeptides are a promising class of antibiotics that exhibit potent bactericidal activity. This guide provides a comparative analysis of the in vivo efficacy of several key lipoglycopeptides, with a focus on oritavancin, to inform preclinical and clinical research.

Comparative Efficacy in Animal Infection Models

The in vivo efficacy of lipoglycopeptides has been evaluated in a variety of animal models, demonstrating their potential in treating severe bacterial infections. The following table summarizes the quantitative data from key preclinical studies, offering a direct comparison of their performance against relevant pathogens.

Antibiotic Animal Model Bacterial Strain Dosage Regimen Key Efficacy Outcome Comparator(s)
Oritavancin Neutropenic Mouse Thigh InfectionS. aureusSingle doses of 0.5, 1, 2, 4, and 16 mg/kgDose-dependent reduction in bacterial load; single doses were more effective than fractionated doses.[1]-
Oritavancin Neutropenic Mouse PneumoniaS. pneumoniaeSingle IV dose of ≥10 mg/kg≥3 log reduction in bacterial count at 72 hours.[2]-
Oritavancin Rabbit EndocarditisMRSANot specifiedAs effective as vancomycin in clearing bacteremia and reducing bacterial counts in vegetations.[2]Vancomycin
Oritavancin Hamster C. difficile InfectionC. difficile50 mg/kg and 100 mg/kg orally80% and 100% survival, respectively, at day 28.[3]Vancomycin (40% survival at 50 mg/kg)[3]
Dalbavancin Neutropenic Murine Thigh InfectionS. pneumoniae, S. aureusDose range of 3.8 to 480 mg/kg/6 days, fractionatedWidely spaced, large doses were most efficacious. The 24-h AUC/MIC and Cmax/MIC correlated well with efficacy.-
Dalbavancin Neutropenic Mouse Thigh InfectionS. aureus (including VISA)Not specifiedNet stasis, 1-log kill, and 2-log kill were achieved with mean free-drug AUC/MIC values of 27.1, 53.3, and 111.1, respectively.-
Telavancin Mouse Neutropenic Thigh (MNT) ModelMRSA ATCC 33591ED50 of 0.5 to 6.6 mg/kg (IV)4- and 30-fold more potent than vancomycin and linezolid, respectively, based on ED50.Vancomycin, Linezolid
Telavancin Mouse Subcutaneous Infection (MSI) ModelMRSA ATCC 33591Not specifiedMore potent than in the MNT model, suggesting less impact from immune status compared to vancomycin and linezolid.Vancomycin, Linezolid
Telavancin Rabbit Aortic Valve EndocarditisMRSA or VISANot specifiedEffective against both MRSA and VISA strains.Vancomycin

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. The following are representative protocols for commonly used animal infection models.

Murine Thigh Infection Model

This model is frequently used to assess the in vivo efficacy of antimicrobial agents against localized bacterial infections.

  • Animal Preparation: Immunocompetent or neutropenic mice (e.g., ICR Swiss) are typically used. Neutropenia can be induced by intraperitoneal injections of cyclophosphamide.

  • Infection: A predetermined inoculum of the bacterial strain (e.g., S. aureus or S. pneumoniae) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), the antibiotic is administered via a clinically relevant route (e.g., intravenous or subcutaneous).

  • Efficacy Assessment: At various time points, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/thigh). The reduction in bacterial count compared to untreated controls is the primary measure of efficacy.

Rabbit Endocarditis Model

This model is employed to evaluate the efficacy of antibiotics in treating deep-seated infections, such as infective endocarditis.

  • Catheterization: A catheter is inserted into the carotid artery and advanced to the aortic valve to induce sterile vegetations.

  • Infection: A high-titer bacterial suspension (e.g., MRSA) is intravenously administered to colonize the vegetations.

  • Treatment: Antibiotic therapy is initiated after confirming bacteremia.

  • Efficacy Assessment: After a defined treatment period, animals are euthanized. Blood cultures are taken, and the cardiac vegetations are excised, weighed, homogenized, and quantitatively cultured to determine the bacterial density.

Hamster Clostridioides difficile Infection Model

This model is the standard for evaluating the efficacy of treatments for C. difficile-associated diarrhea.

  • Antibiotic Pre-treatment: Hamsters are pre-treated with an antibiotic (e.g., clindamycin) to disrupt the normal gut flora and induce susceptibility to C. difficile.

  • Infection: Animals are orally challenged with C. difficile spores.

  • Treatment: The test antibiotic is administered orally for a specified duration.

  • Efficacy Assessment: The primary endpoint is survival. Other parameters, such as time to onset of diarrhea and bacterial load in cecal contents, can also be measured.

Experimental Workflow and Signaling Pathways

To visualize the experimental process and the logical flow of in vivo efficacy studies, the following diagrams are provided.

Experimental_Workflow_In_Vivo_Efficacy cluster_preparation Phase 1: Preparation cluster_infection_treatment Phase 2: Infection & Treatment cluster_assessment Phase 3: Efficacy Assessment Animal_Model Select Animal Model (e.g., Mouse, Rabbit) Induce_Condition Induce Condition (e.g., Neutropenia) Animal_Model->Induce_Condition Infection Induce Infection (e.g., Thigh Injection) Induce_Condition->Infection Bacterial_Strain Prepare Bacterial Inoculum (e.g., MRSA) Bacterial_Strain->Infection Treatment_Groups Administer Treatment (Test drug, Comparator, Vehicle) Infection->Treatment_Groups Data_Collection Collect Samples (e.g., Thigh Tissue, Blood) Treatment_Groups->Data_Collection Bacterial_Load Determine Bacterial Load (CFU count) Data_Collection->Bacterial_Load Analysis Analyze Data & Compare Groups Bacterial_Load->Analysis

Caption: General workflow for in vivo antibiotic efficacy studies.

Glycopeptide_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Wall Synthesis cluster_antibiotics Antibiotic Action Lipid_II Lipid II Transglycosylase Transglycosylase Lipid_II->Transglycosylase Substrate Peptidoglycan Peptidoglycan Polymer Transpeptidase Transpeptidase (PBP) Peptidoglycan->Transpeptidase Substrate Transglycosylase->Peptidoglycan Elongation Cell_Wall Stable Cell Wall Transpeptidase->Cell_Wall Cross-linking Chloroorienticin_A Chloroorienticin A (Lipoglycopeptide) Chloroorienticin_A->Lipid_II Binds to D-Ala-D-Ala Chloroorienticin_A->Transglycosylase Inhibits Chloroorienticin_A->Transpeptidase Inhibits

Caption: Mechanism of action of glycopeptide antibiotics.

References

Navigating Glycopeptide Resistance: A Comparative Analysis of Chloroorienticin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of Chloroorienticin A and its derivatives against glycopeptide-resistant bacteria, with a focus on cross-resistance with other glycopeptides like vancomycin and teicoplanin. The information is supported by experimental data and detailed methodologies to aid in the evaluation and development of new antimicrobial agents.

The emergence of vancomycin-resistant enterococci (VRE) and staphylococci with reduced susceptibility to vancomycin poses a significant challenge in clinical settings. Glycopeptide antibiotics are a cornerstone in treating serious Gram-positive infections, making the study of cross-resistance patterns among this class of drugs crucial for guiding therapeutic strategies and developing novel antibiotics that can overcome existing resistance mechanisms. This compound, a naturally occurring glycopeptide, and its semi-synthetic derivatives have demonstrated promising activity against these resistant pathogens.

Comparative In Vitro Activity of this compound and Other Glycopeptides

The in vitro efficacy of this compound (also known as A82846B or LY264826) and its N-alkylated derivatives has been evaluated against a panel of glycopeptide-susceptible and -resistant Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key studies, providing a direct comparison with vancomycin and teicoplanin.

Table 1: Comparative MICs (µg/mL) of this compound (LY264826) and Vancomycin against Vancomycin-Resistant Enterococci (VRE)

Organism (Vancomycin Resistance Phenotype)No. of StrainsThis compound (LY264826) MIC RangeVancomycin MIC Range
Enterococcus faecium (VanA)2716 - >12864 - >128
Enterococcus faecalis (VanA)1032 - >128128 - >128
Enterococcus faecium (VanB)120.5 - 416 - 128
Enterococcus faecalis (VanB)51 - 432 - 64

Table 2: In Vitro Activity (MIC90, µg/mL) of this compound (LY264826) Compared to Vancomycin and Teicoplanin against Various Gram-Positive Bacteria

OrganismThis compound (LY264826)VancomycinTeicoplanin
Methicillin-Susceptible S. aureus (MSSA)1.01.00.5
Methicillin-Resistant S. aureus (MRSA)1.01.01.0
Coagulase-Negative Staphylococci (CNS)1.02.08.0
Enterococcus faecalis1.08.00.5
Streptococcus pyogenes0.250.50.12
Streptococcus pneumoniae0.250.250.12

Data compiled from published studies. MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

The data indicates that while this compound itself shows variable activity against VanA-type VRE, its N-alkylated derivatives exhibit significantly enhanced potency. These derivatives have demonstrated potent activity against vancomycin-resistant enterococci with MICs often below 1.0 µg/mL.[1] Furthermore, this compound is notably more active than vancomycin against enterococci in general.[2]

Understanding the Mechanism of Action and Resistance

Glycopeptide antibiotics inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. This binding blocks the subsequent transglycosylation and transpeptidation reactions, which are essential for the integrity of the bacterial cell wall.

The primary mechanism of high-level vancomycin resistance in enterococci involves the alteration of the antibiotic's target. Resistance genes, often located on mobile genetic elements, encode enzymes that replace the terminal D-Ala-D-Ala with D-Ala-D-Lactate or D-Ala-D-Serine. This substitution significantly reduces the binding affinity of vancomycin.

This compound and its derivatives, particularly those with N-alkyl substitutions, are thought to overcome this resistance mechanism through several potential strategies. The modified side chains may provide additional interactions with the bacterial cell membrane, leading to increased affinity for the altered cell wall precursors or alternative mechanisms of action, such as membrane disruption.

Below is a diagram illustrating the general mechanism of glycopeptide action and the VanA-type resistance pathway.

Glycopeptide_Action_and_Resistance cluster_0 Susceptible Bacterium cluster_1 VanA-Resistant Bacterium Peptidoglycan Precursor Peptidoglycan Precursor (ends in D-Ala-D-Ala) Binding High-Affinity Binding Peptidoglycan Precursor->Binding Target Vancomycin Vancomycin Vancomycin->Binding Inhibition Inhibition of Cell Wall Synthesis Binding->Inhibition Cell Death Bacterial Cell Death Inhibition->Cell Death Altered Precursor Altered Precursor (ends in D-Ala-D-Lac) Low Binding Low-Affinity Binding Altered Precursor->Low Binding VanA Genes vanHAX Genes VanA Genes->Altered Precursor Modification Vancomycin_R Vancomycin Vancomycin_R->Low Binding Continued Synthesis Continued Cell Wall Synthesis Low Binding->Continued Synthesis Survival Bacterial Survival Continued Synthesis->Survival

Caption: Mechanism of glycopeptide action and VanA-type resistance.

Experimental Protocols

The determination of in vitro activity of glycopeptide antibiotics is primarily conducted through broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay Protocol
  • Preparation of Antibiotic Solutions: Stock solutions of this compound, vancomycin, teicoplanin, and other comparator agents are prepared in a suitable solvent (e.g., water or dimethyl sulfoxide) at a high concentration. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium (e.g., blood agar or tryptic soy agar) overnight at 35-37°C. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. The results are read visually or with a plate reader.

  • Quality Control: Standard quality control strains, such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, are included in each assay to ensure the accuracy and reproducibility of the results.

The following diagram illustrates the typical workflow for a cross-resistance study.

Cross_Resistance_Workflow Start Start: Isolate Selection Isolates Select Panel of Bacterial Isolates (Glycopeptide-Susceptible & Resistant) Start->Isolates MIC_Testing Perform Broth Microdilution MIC Testing Isolates->MIC_Testing Data_Collection Record MIC Values for Each Antibiotic Against Each Isolate MIC_Testing->Data_Collection Antibiotics Test Antibiotics: - this compound - Vancomycin - Teicoplanin - Other Glycopeptides Antibiotics->MIC_Testing Data_Analysis Analyze and Compare MIC Data Data_Collection->Data_Analysis Cross_Resistance Determine Cross-Resistance Patterns Data_Analysis->Cross_Resistance Conclusion Conclusion: Evaluate Comparative Efficacy Cross_Resistance->Conclusion

Caption: Workflow for a glycopeptide cross-resistance study.

References

Oritavancin: A Multi-faceted Approach to Combating Gram-Positive Pathogens by Disrupting Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Oritavancin and its predecessor, Vancomycin, for researchers, scientists, and drug development professionals.

In the ongoing battle against antibiotic-resistant bacteria, understanding the precise mechanisms of action of novel antimicrobial agents is paramount. This guide provides a detailed comparison of Oritavancin, a second-generation lipoglycopeptide, and the well-established glycopeptide, Vancomycin. Both antibiotics target bacterial cell wall synthesis, a critical pathway for bacterial survival, yet Oritavancin exhibits a distinct and broader mechanism that confers advantages, particularly against resistant strains.

Dual-Targeting Mechanism of Oritavancin

Oritavancin distinguishes itself from Vancomycin through a multifaceted mechanism of action that not only inhibits the construction of the protective peptidoglycan layer but also disrupts the integrity of the bacterial cell membrane.[1][2][3] This dual activity contributes to its potent and rapid bactericidal effects.[1][2]

Vancomycin's primary mode of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of lipid II, the precursor molecule for peptidoglycan synthesis. This binding sterically hinders the transglycosylation step, preventing the polymerization of the glycan chains that form the backbone of the cell wall.

Oritavancin shares this ability to inhibit transglycosylation by binding to the D-Ala-D-Ala terminus. However, it possesses two additional key features. Firstly, it can also bind to the pentaglycyl bridging segment of the peptidoglycan, which is crucial for the cross-linking of the peptide side chains (transpeptidation). This secondary binding site allows Oritavancin to inhibit the transpeptidation step, a mechanism not observed with Vancomycin. Secondly, the presence of a hydrophobic 4'-chlorobiphenylmethyl group on the Oritavancin molecule allows it to anchor to and disrupt the bacterial cell membrane, leading to depolarization and increased permeability. This membrane disruption contributes to its rapid, concentration-dependent killing of bacteria, even those in a stationary phase of growth.

dot

cluster_vancomycin Vancomycin Mechanism cluster_oritavancin Oritavancin's Dual Mechanism Vancomycin Vancomycin D-Ala-D-Ala Binds to D-Ala-D-Ala of Lipid II Vancomycin->D-Ala-D-Ala Transglycosylation_V Inhibition of Transglycosylation D-Ala-D-Ala->Transglycosylation_V CellWallSynthesis_V Inhibition of Cell Wall Synthesis Transglycosylation_V->CellWallSynthesis_V Oritavancin Oritavancin D-Ala-D-Ala_O Binds to D-Ala-D-Ala of Lipid II Oritavancin->D-Ala-D-Ala_O PentaglycylBridge Binds to Pentaglycyl Bridge Oritavancin->PentaglycylBridge MembraneDisruption Cell Membrane Disruption Oritavancin->MembraneDisruption Transglycosylation_O Inhibition of Transglycosylation D-Ala-D-Ala_O->Transglycosylation_O Transpeptidation_O Inhibition of Transpeptidation PentaglycylBridge->Transpeptidation_O CellWallSynthesis_O Inhibition of Cell Wall Synthesis Transglycosylation_O->CellWallSynthesis_O Transpeptidation_O->CellWallSynthesis_O CellDeath Rapid Bactericidal Activity CellWallSynthesis_O->CellDeath MembraneDisruption->CellDeath

Caption: Mechanisms of Action: Vancomycin vs. Oritavancin.

Comparative In Vitro Activity

The enhanced mechanism of action of Oritavancin translates to superior in vitro activity against a broad spectrum of Gram-positive pathogens, including those with reduced susceptibility to Vancomycin.

Organism (Resistance Phenotype)Oritavancin MIC90 (μg/mL)Vancomycin MIC90 (μg/mL)
Staphylococcus aureus (MSSA)0.121
Staphylococcus aureus (MRSA)0.122
Enterococcus faecalis (VSE)0.061
Enterococcus faecium (VSE)0.121
Enterococcus faecium (VanA VRE)0.25>512
Streptococcus pyogenes0.03≤0.5
Streptococcus agalactiae0.06≤0.5

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple sources.

Experimental Protocols

The validation of the mechanisms of action and the determination of in vitro activity rely on a variety of sophisticated experimental techniques.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

This powerful technique has been instrumental in elucidating the molecular interactions between glycopeptide antibiotics and the bacterial cell wall.

Protocol for Investigating Drug-Peptidoglycan Binding:

  • Isotope Labeling: Grow Staphylococcus aureus cultures in media enriched with stable isotopes, such as 13C- and 15N-labeled amino acids (e.g., glycine, alanine, lysine), to selectively label components of the peptidoglycan.

  • Antibiotic Treatment: Introduce the antibiotic (Oritavancin or Vancomycin) to the bacterial culture during the exponential growth phase.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation and wash them to remove any unbound antibiotic.

  • NMR Analysis: Perform solid-state NMR experiments, such as Rotational-Echo Double-Resonance (REDOR), on the intact, lyophilized bacterial cells.

  • Data Interpretation: Analyze the NMR spectra to identify specific atomic-level interactions between the antibiotic and the labeled peptidoglycan components. The REDOR technique can measure internuclear distances, providing direct evidence of binding to specific sites like the D-Ala-D-Ala terminus or the pentaglycyl bridge.

dot

A Isotope Labeling of S. aureus B Antibiotic Treatment (Oritavancin or Vancomycin) A->B C Cell Harvesting and Washing B->C D Solid-State NMR (REDOR) C->D E Analysis of Drug-Peptidoglycan Interactions D->E

Caption: Solid-State NMR Experimental Workflow.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method used to determine the in vitro susceptibility of bacteria to antimicrobial agents.

Protocol for MIC Testing:

  • Prepare Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, Enterococcus spp.) in a suitable broth medium.

  • Serial Dilutions: Prepare serial two-fold dilutions of the antibiotics (Oritavancin and Vancomycin) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. For Oritavancin testing, the addition of polysorbate-80 (0.002%) to the broth is recommended to prevent drug loss due to binding to plastic surfaces.

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cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Plate with Bacteria A->C B Serial Dilution of Antibiotics in Microtiter Plate B->C D Incubate at 35-37°C for 18-24h C->D E Read and Determine MIC D->E

Caption: Broth Microdilution MIC Assay Workflow.

Conclusion

Oritavancin represents a significant advancement in the glycopeptide class of antibiotics. Its unique, multi-targeted mechanism of action, which includes the inhibition of both transglycosylation and transpeptidation, as well as the disruption of the bacterial cell membrane, provides a powerful tool against a wide range of Gram-positive pathogens, including those that have developed resistance to older agents like Vancomycin. The presented data and experimental protocols offer a foundation for further research and development in the critical area of antimicrobial resistance.

References

Glycopeptide Antibiotics: A Comparative Guide to the Structure-Activity Relationship of Vancomycin, Teicoplanin, and Their Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of foundational glycopeptide antibiotics, vancomycin and teicoplanin, alongside their clinically significant semi-synthetic derivatives: telavancin, dalbavancin, and oritavancin. This document outlines their antibacterial potency, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Comparative Antibacterial Potency

The evolution of glycopeptide antibiotics has been driven by the need to overcome emerging resistance in Gram-positive pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of these agents against key clinical isolates. Lower MIC values indicate greater potency.

Table 1: Comparative MIC90 Values (μg/mL) Against Staphylococcus aureus

AntibioticMethicillin-Susceptible S. aureus (MSSA)Methicillin-Resistant S. aureus (MRSA)Vancomycin-Intermediate S. aureus (VISA)
Vancomycin11-28
Teicoplanin≤2≤24
Telavancin0.06 - 0.250.06 - 0.250.125
Dalbavancin≤0.125≤0.1250.125
Oritavancin≤0.06≤0.06≤0.12

Data compiled from multiple sources. MIC values can vary based on testing methodology and specific strains.[1][2][3][4][5]

Table 2: Comparative MIC90 Values (μg/mL) Against Enterococcus Species

AntibioticVancomycin-Susceptible E. faecalis (VSE)E. faecalis (VanA)E. faecalis (VanB)E. faecium (VanA)E. faecium (VanB)
Vancomycin1>2561>2561
Teicoplanin≤0.5>16≤0.5>16≤0.5
Telavancin≤0.25>2≤0.25>2≤0.25
Dalbavancin≤0.25>8≤0.25>8≤0.25
Oritavancin≤0.030.50.0150.06≤0.008

Data compiled from multiple sources. Oritavancin demonstrates notable activity against vancomycin-resistant strains.

Structure-Activity Relationship and Mechanisms of Action

The core structure of glycopeptide antibiotics is a heptapeptide backbone, which is crucial for their primary mechanism of action: inhibition of bacterial cell wall synthesis. These antibiotics bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps, which are essential for cell wall integrity.

cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Glycopeptide Inhibition UDP_NAG UDP_NAG UDP_NAM UDP_NAM UDP_NAG->UDP_NAM Multiple steps UDP-NAM-pentapeptide\n(ends in D-Ala-D-Ala) UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->UDP-NAM-pentapeptide\n(ends in D-Ala-D-Ala) Addition of amino acids Lipid II Lipid II UDP-NAM-pentapeptide\n(ends in D-Ala-D-Ala)->Lipid II Translocation to membrane Growing Peptidoglycan Chain Growing Peptidoglycan Chain Lipid II->Growing Peptidoglycan Chain Transglycosylation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Growing Peptidoglycan Chain->Cross-linked Peptidoglycan Transpeptidation Vancomycin Vancomycin/ Teicoplanin Vancomycin->Lipid II Binds to D-Ala-D-Ala

Mechanism of Action of First-Generation Glycopeptides.

The development of second-generation lipoglycopeptides, such as telavancin, dalbavancin, and oritavancin, introduced key structural modifications that enhance their antibacterial activity and expand their mechanism of action. The addition of lipophilic side chains allows these derivatives to anchor to the bacterial cell membrane. This anchoring increases the local concentration of the drug at the site of peptidoglycan synthesis and, for some derivatives, confers a second mechanism of action: disruption of bacterial membrane potential and integrity.

cluster_dual_action Lipoglycopeptide Dual Mechanism Lipoglycopeptide\n(e.g., Telavancin, Oritavancin) Lipoglycopeptide (e.g., Telavancin, Oritavancin) Bacterial Cell Membrane Bacterial Cell Membrane Lipoglycopeptide\n(e.g., Telavancin, Oritavancin)->Bacterial Cell Membrane Anchors via Lipophilic Tail Lipid II Lipid II Lipoglycopeptide\n(e.g., Telavancin, Oritavancin)->Lipid II Inhibits Transglycosylation Loss of Membrane Potential\n& Permeability Loss of Membrane Potential & Permeability Bacterial Cell Membrane->Loss of Membrane Potential\n& Permeability Disrupts Integrity

Dual Mechanism of Action of Lipoglycopeptide Derivatives.

A significant challenge in antibiotic development is overcoming resistance. The most common mechanism of vancomycin resistance in enterococci is mediated by the vanA gene cluster, which alters the peptidoglycan precursor target from D-Ala-D-Ala to D-alanyl-D-lactate (D-Ala-D-Lac). This substitution reduces the binding affinity of vancomycin by approximately 1000-fold.

cluster_resistance VanA-Mediated Vancomycin Resistance Pathway cluster_regulation Regulation Pyruvate Pyruvate D-Lactate D-Lactate Pyruvate->D-Lactate VanH D-Ala-D-Lac D-Ala-D-Lac D-Lactate->D-Ala-D-Lac D-Alanine D-Alanine D-Alanine->D-Ala-D-Lac VanA D-Ala-D-Ala D-Ala-D-Ala D-Alanine + D-Alanine D-Alanine + D-Alanine D-Ala-D-Ala->D-Alanine + D-Alanine VanX (Dipeptidase) UDP-NAM-pentapeptide\n(ends in D-Ala-D-Ala) UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP-NAM-tetrapeptide UDP-NAM-tetrapeptide UDP-NAM-pentapeptide\n(ends in D-Ala-D-Ala)->UDP-NAM-tetrapeptide VanY (Carboxypeptidase) UDP-NAM-pentapeptide\n(ends in D-Ala-D-Lac) UDP-NAM-pentapeptide (ends in D-Ala-D-Lac) UDP-NAM-tetrapeptide->UDP-NAM-pentapeptide\n(ends in D-Ala-D-Lac) Addition of D-Ala-D-Lac Vancomycin_ext Extracellular Vancomycin VanS VanS (Sensor Kinase) Vancomycin_ext->VanS Senses VanR VanR (Response Regulator) VanS->VanR Phosphorylates cluster_resistance cluster_resistance VanR->cluster_resistance Activates Transcription of vanHAX

Biochemical Pathway of VanA-Mediated Vancomycin Resistance.

Experimental Protocols

Synthesis of a Lipoglycopeptide Derivative (Dalbavancin)

The synthesis of dalbavancin is a multi-step process starting from the natural glycopeptide precursor A40926. The following is a simplified representation of the chemical modifications.

cluster_synthesis_flow Dalbavancin Synthesis Workflow A40926 A40926 Precursor Intermediate1 Carboxyl Protection A40926->Intermediate1 Esterification Intermediate2 Amidation with 3-dimethylamino-1-propylamine Intermediate1->Intermediate2 Amide Coupling Dalbavancin Dalbavancin Intermediate2->Dalbavancin Deprotection (Hydrolysis)

Simplified Synthetic Workflow for Dalbavancin.

A general laboratory-scale synthesis involves:

  • Carboxyl Protection: The carboxyl group of the A40926 precursor is protected, often through esterification.

  • Amidation: The protected intermediate is then reacted with 3-dimethylamino-1-propylamine in the presence of a coupling agent to form an amide bond.

  • Deprotection and Purification: The protecting group is removed under alkaline conditions (hydrolysis), followed by acidification and purification, typically using chromatography, to yield dalbavancin.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Stock solutions of the glycopeptide antibiotics

Procedure:

  • A serial two-fold dilution of each antibiotic is prepared in CAMHB in the wells of a 96-well plate.

  • Each well is inoculated with the standardized bacterial suspension.

  • A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • For lipoglycopeptides like dalbavancin, the broth is often supplemented with 0.002% polysorbate-80 to prevent drug loss due to binding to plastic surfaces.

  • The plates are incubated at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Bacterial Membrane Depolarization Assay

This assay measures the ability of an antimicrobial agent to disrupt the bacterial membrane potential using a fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

Materials:

  • Bacterial cells in logarithmic growth phase

  • Buffer (e.g., HEPES with glucose)

  • DiSC3(5) fluorescent dye

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Bacterial cells are washed and resuspended in the buffer to a standardized optical density.

  • The cell suspension is incubated with DiSC3(5) dye. In polarized cells, the dye is taken up and its fluorescence is quenched.

  • The antimicrobial agent is added to the cell suspension.

  • If the agent depolarizes the cell membrane, the dye is released, resulting in an increase in fluorescence.

  • The fluorescence is monitored over time to determine the rate and extent of membrane depolarization.

Conclusion

The structure-activity relationship of glycopeptide antibiotics has evolved significantly from the foundational molecules of vancomycin and teicoplanin. The addition of lipophilic side chains in second-generation derivatives like telavancin, dalbavancin, and oritavancin has not only enhanced their potency against susceptible Gram-positive bacteria but also conferred activity against some vancomycin-resistant strains through a dual mechanism of action involving both cell wall synthesis inhibition and membrane disruption. Oritavancin, in particular, shows promising activity against a broad range of resistant enterococci. The continued exploration of novel modifications to the glycopeptide scaffold remains a critical area of research in the fight against antimicrobial resistance.

References

Correlating In Vitro MIC with In Vivo Outcomes for Glycopeptide Antibiotics: A Comparative Guide Featuring Oritavancin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The predictive power of in vitro minimum inhibitory concentration (MIC) values for in vivo clinical success is a cornerstone of antimicrobial drug development. This guide provides a comparative analysis of the correlation between in vitro MIC data and in vivo outcomes, using the lipoglycopeptide antibiotic Oritavancin as a case study. Due to the unavailability of public data for "Chloroorienticin A," this guide will focus on Oritavancin, a potent, structurally related antibiotic, to illustrate the principles of translating laboratory susceptibility testing into preclinical and clinical efficacy.

Data Presentation: In Vitro Susceptibility and In Vivo Efficacy of Oritavancin

The following tables summarize the in vitro activity of Oritavancin against Staphylococcus aureus and the corresponding in vivo efficacy in a neutropenic mouse thigh infection model.

Table 1: In Vitro Activity of Oritavancin against Staphylococcus aureus

Bacterial StrainPhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
S. aureus (all)-0.030.060.03 - 1
S. aureusMethicillin-Susceptible (MSSA)0.030.06-
S. aureusMethicillin-Resistant (MRSA)0.030.060.03 - 1
S. aureusVancomycin-Intermediate (VISA)0.510.12 - 2
S. aureusVancomycin-Resistant (VRSA)--0.12 - 1

Data compiled from multiple surveillance studies.[1][2][3]

Table 2: In Vivo Efficacy of Oritavancin in a Neutropenic Mouse Thigh Infection Model against Staphylococcus aureus

Oritavancin Dose (mg/kg)Dosing Regimen24-h Bacterial Load Reduction (log₁₀ CFU/thigh) vs. Control
0.25 - 20 (single dose)Single IntravenousDose-dependent reduction
1.53 (single dose)Single IntravenousStasis (no change in bacterial count)
>2 (single dose)Single IntravenousMaximal bactericidal effect
0.5, 1, 2, 4, 16 (total dose)Single vs. Fractionated DosesSingle doses showed greater efficacy than divided doses

This table summarizes findings from a study by Boylan et al., which demonstrated a sigmoid Emax dose-response relationship.[4][5]

Table 3: Pharmacokinetic Parameters of Oritavancin in Mice

Dose (mg/kg)RouteCmax (µg/mL)
0.5IV7.27
1IV12.56
5IV69.29
20IV228.83

Peak plasma concentrations (Cmax) after a single intravenous dose.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro and in vivo data.

In Vitro Minimum Inhibitory Concentration (MIC) Testing

The MIC of Oritavancin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Antimicrobial Agent: Oritavancin is dissolved and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB). For Oritavancin, the broth is supplemented with 0.002% polysorbate-80 to prevent drug loss due to binding to plastic surfaces.

  • Inoculum Preparation: S. aureus colonies from an 18- to 24-hour agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

In Vivo Murine Thigh Infection Model

The neutropenic mouse thigh infection model is a standard preclinical model for evaluating the efficacy of antimicrobial agents.

Protocol:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.

  • Infection: A bacterial suspension of S. aureus in the early logarithmic phase of growth is injected into the thigh muscles of the mice. The typical inoculum is around 10⁶ to 10⁷ CFU per thigh.

  • Drug Administration: Oritavancin is administered intravenously at various doses and schedules, typically starting 2 hours post-infection.

  • Efficacy Assessment: At 24 hours post-treatment, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh). The efficacy is measured by the reduction in bacterial load compared to untreated control animals.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Correlation Analysis prep_agent Prepare Oritavancin Dilutions mic_plate Inoculate Microtiter Plate prep_agent->mic_plate prep_inoculum Prepare S. aureus Inoculum prep_inoculum->mic_plate incubate_mic Incubate Plate (16-20h) mic_plate->incubate_mic read_mic Determine MIC incubate_mic->read_mic correlate Correlate MIC with In Vivo Efficacy read_mic->correlate neutropenia Induce Neutropenia in Mice infection Thigh Infection with S. aureus neutropenia->infection treatment Administer Oritavancin infection->treatment euthanasia Euthanize and Harvest Thighs (24h) treatment->euthanasia cfu_count Determine Bacterial Load (CFU) euthanasia->cfu_count cfu_count->correlate pkpd_relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_outcome Therapeutic Outcome dose Oritavancin Dose absorption Absorption dose->absorption distribution Distribution absorption->distribution metabolism Metabolism distribution->metabolism cmax Cmax distribution->cmax auc AUC distribution->auc excretion Excretion metabolism->excretion bacterial_killing Bacterial Killing cmax->bacterial_killing Cmax/MIC auc->bacterial_killing AUC/MIC mic MIC mic->bacterial_killing efficacy In Vivo Efficacy bacterial_killing->efficacy

References

Comparative analysis of the safety profiles of Chloroorienticin A and vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available safety data for the glycopeptide antibiotic Chloroorienticin A and the widely used therapeutic agent, vancomycin, reveals a significant disparity in the depth and breadth of their respective safety profiles. While vancomycin has been extensively studied, with a well-documented array of potential adverse effects, publicly available safety information for this compound is sparse, necessitating a comparison largely based on related compounds and preclinical data.

Executive Summary of Comparative Safety

The primary safety concerns associated with vancomycin are nephrotoxicity (kidney damage) and ototoxicity (hearing damage), along with infusion-related reactions. The risk of these adverse effects is often dose-dependent and influenced by patient-specific factors. For this compound, a definitive clinical safety profile is not established. However, based on its classification and the known effects of related glycopeptides, it is plausible that it shares a similar spectrum of potential toxicities.

Safety ParameterVancomycinThis compound (inferred from related compounds)
Nephrotoxicity Well-documented, dose-dependent risk.Potential for nephrotoxicity, though clinical data is unavailable. Studies on its derivative, oritavancin, have not shown significant nephrotoxicity.
Ototoxicity Documented risk, particularly with high doses and prolonged use.Potential for ototoxicity, but not clinically established. Oritavancin has not been associated with significant ototoxicity.
Hematological Effects Neutropenia, thrombocytopenia (rare).Potential for hematological effects, but not documented.
Infusion-Related Reactions "Red Man Syndrome" is a common reaction.Potential for infusion-related reactions.

In-Depth Safety Profile Comparison

Nephrotoxicity

Vancomycin-induced nephrotoxicity is a significant clinical concern. The mechanism is believed to involve the accumulation of the drug in the renal proximal tubule cells, leading to oxidative stress, inflammation, and apoptosis.[1][2] The incidence of nephrotoxicity is variable, reported to be between 5% and 17%, and can increase to as high as 35% when co-administered with other nephrotoxic agents like aminoglycosides.[3] Risk factors include high doses, prolonged therapy, and pre-existing renal impairment.[1][2]

For this compound, direct clinical data on nephrotoxicity is absent. However, clinical trials of its derivative, oritavancin, have shown a comparable incidence of treatment-emergent adverse events to vancomycin, with no specific signal for increased nephrotoxicity. In the SOLO clinical trials, which compared a single 1200-mg dose of oritavancin to a 7-10 day course of vancomycin for acute bacterial skin and skin structure infections (ABSSSIs), the overall incidence of adverse events was similar between the two groups. A pooled analysis of these trials did not indicate that oritavancin was associated with nephrotoxicity. Another related glycopeptide, teicoplanin, has been shown in a meta-analysis to have a significantly lower incidence of nephrotoxicity compared to vancomycin (4.8% vs. 10.7%).

Vancomycin-Induced Nephrotoxicity Pathway

Vancomycin Vancomycin Administration Accumulation Accumulation in Proximal Tubule Cells Vancomycin->Accumulation OxidativeStress Oxidative Stress Accumulation->OxidativeStress Inflammation Inflammation Accumulation->Inflammation Apoptosis Apoptosis OxidativeStress->Apoptosis Inflammation->Apoptosis Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity

Caption: Simplified pathway of vancomycin-induced nephrotoxicity.

Ototoxicity

Ototoxicity, manifesting as hearing loss or vestibular dysfunction, is another recognized adverse effect of vancomycin, although it is considered rare with modern, purer formulations. The risk is elevated with high serum concentrations, prolonged use, and in patients with renal impairment or those receiving other ototoxic medications.

There is no direct evidence of ototoxicity for this compound. Clinical studies on oritavancin have not reported ototoxicity as a significant concern. One case report mentioned hearing loss in a patient who received multiple doses of oritavancin, but this patient had also recently completed a long course of intravenous vancomycin, confounding the attribution. Meta-analyses comparing teicoplanin to vancomycin suggest that ototoxicity is relatively uncommon with teicoplanin.

Hematological Effects

Vancomycin has been associated with hematological abnormalities, though they are generally rare. These include neutropenia (a decrease in a type of white blood cell) and, even less commonly, thrombocytopenia (a decrease in platelets).

For this compound, there is no available data on its hematological effects. Oritavancin has been associated with a potential for hematologic side effects, including decreases in white blood cells, red blood cells, and platelets, but these are not common.

Experimental Protocols

Vancomycin Nephrotoxicity Assessment in Clinical Trials

A common protocol for assessing nephrotoxicity in clinical trials involving vancomycin, such as the SOLO trials for oritavancin, involves monitoring serum creatinine levels. Nephrotoxicity is often defined as an increase in serum creatinine of ≥0.5 mg/dL or a 50% increase from baseline on two or more consecutive measurements after the initiation of the study drug.

Experimental Workflow for Nephrotoxicity Monitoring

Patient Patient Enrollment Baseline Baseline Serum Creatinine Measurement Patient->Baseline Treatment Vancomycin or Comparator Administration Baseline->Treatment Monitoring Serial Serum Creatinine Monitoring Treatment->Monitoring Analysis Analysis of Creatinine Change from Baseline Monitoring->Analysis Endpoint Determination of Nephrotoxicity Endpoint Analysis->Endpoint

Caption: Workflow for monitoring nephrotoxicity in clinical trials.

In Vitro Cytotoxicity Assays

Preclinical safety evaluation of new antibiotics often includes in vitro cytotoxicity assays to assess the potential for cell damage. A standard method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. Cells are exposed to varying concentrations of the test compound, and the reduction of MTT to formazan by mitochondrial dehydrogenases is quantified spectrophotometrically. A decrease in formazan production indicates reduced cell viability and cytotoxicity.

Conclusion

References

The Untapped Potential of Combination Therapy: Investigating the Synergistic Effects of Chloroorienticin A with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates innovative strategies to extend the efficacy of our current antimicrobial arsenal. One promising approach is the use of combination therapies, where two or more drugs work synergistically to produce a greater effect than the sum of their individual actions. This guide explores the potential synergistic relationship between Chloroorienticin A, a glycopeptide antibiotic, and the widely used β-lactam class of antibiotics.

While direct experimental data on the combination of this compound and β-lactams is not yet available in published literature, the well-documented synergy between other glycopeptides, such as vancomycin, and β-lactams provides a strong rationale for investigating this specific pairing.[1][2][3][4][5] This guide will, therefore, draw parallels from existing research on glycopeptide-β-lactam synergy to build a case for the investigation of this compound and to provide a framework for such studies.

Understanding the Components

This compound is a glycopeptide antibiotic, a class of drugs that inhibits the synthesis of the bacterial cell wall. Its mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps crucial for cell wall assembly. This compound has demonstrated excellent activity against various Gram-positive bacteria, including staphylococci and streptococci.

β-Lactam antibiotics , such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. They also target cell wall synthesis but through a different mechanism: they inhibit penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan cross-linking.

The Rationale for Synergy: Insights from Vancomycin-β-Lactam Combinations

Numerous studies have demonstrated the synergistic activity of vancomycin in combination with various β-lactams against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). This synergy is thought to arise from a multi-pronged attack on the bacterial cell wall synthesis pathway.

The proposed mechanism for this synergy involves the β-lactam antibiotic enhancing the activity of the glycopeptide. While the exact signaling pathways are complex and not fully elucidated, a leading hypothesis is that the inhibition of PBPs by β-lactams leads to an accumulation of peptidoglycan precursors, providing more targets for the glycopeptide to bind to. This "sensitizing" effect could potentially lower the minimum inhibitory concentration (MIC) of the glycopeptide, making the combination more potent than either drug alone.

Comparative Data: A Look at Glycopeptide-β-Lactam Synergy

To illustrate the potential for synergy, the following table summarizes representative data from studies on vancomycin in combination with β-lactam antibiotics. These values, determined by checkerboard and time-kill assays, demonstrate a significant reduction in the MIC of vancomycin when used with a β-lactam, indicating a synergistic interaction.

OrganismGlycopeptideβ-LactamFIC Index (Checkerboard Assay)Observation (Time-Kill Assay)
Enterococcus faecium (VanA)VancomycinPenicillin≤ 0.5Synergistic
Enterococcus faecium (VanA)TeicoplaninCeftriaxone≤ 0.5Synergistic
MRSAVancomycinCefoxitinNot specifiedSynergistic
MRSAVancomycinNafcillinNot specifiedSynergistic

Fractional Inhibitory Concentration (FIC) Index of ≤ 0.5 is generally interpreted as synergy.

Experimental Protocols for Investigating Synergy

For researchers interested in exploring the synergistic effects of this compound and β-lactams, the following established protocols for checkerboard and time-kill assays are recommended.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents.

Materials:

  • This compound

  • β-lactam antibiotic of choice

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of this compound and the β-lactam antibiotic in an appropriate solvent.

  • Serial Dilutions:

    • In a 96-well plate, create two-fold serial dilutions of this compound horizontally along the rows.

    • Create two-fold serial dilutions of the β-lactam antibiotic vertically along the columns.

    • The final plate will contain a gradient of concentrations for both antibiotics, with each well having a unique combination.

    • Include wells with each antibiotic alone to determine their individual MICs, and a growth control well with no antibiotics.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in each well (typically 5 x 105 CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FICA = MIC of drug A in combination / MIC of drug A alone

      • FICB = MIC of drug B in combination / MIC of drug B alone

    • Calculate the FIC Index (FICI): FICI = FICA + FICB

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or indifferent effect

      • FICI > 4: Antagonism

Time-Kill Assay Protocol

The time-kill assay provides a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Materials:

  • This compound

  • β-lactam antibiotic of choice

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

  • Apparatus for colony counting (e.g., agar plates, automated colony counter)

Procedure:

  • Prepare Cultures: Grow the bacterial strain to the logarithmic phase of growth.

  • Set up Test Conditions: Prepare culture tubes with CAMHB containing:

    • No antibiotic (growth control)

    • This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

    • β-lactam antibiotic alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

    • The combination of this compound and the β-lactam antibiotic at the same concentrations.

  • Inoculation: Inoculate each tube with the log-phase bacterial culture to a starting density of approximately 5 x 105 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected samples and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

Visualizing the Proposed Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

Synergy_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Peptidoglycan Precursors Peptidoglycan Precursors Cell Wall Cell Wall Peptidoglycan Precursors->Cell Wall Incorporation PBPs PBPs PBPs->Cell Wall Cross-linking This compound This compound This compound->Peptidoglycan Precursors Binds to D-Ala-D-Ala Beta-Lactam Beta-Lactam Beta-Lactam->Peptidoglycan Precursors Increases availability Beta-Lactam->PBPs Inhibits

Caption: Proposed synergistic mechanism of this compound and β-lactam antibiotics.

Checkerboard_Workflow Start Start Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Start->Prepare Antibiotic Dilutions Inoculate with Bacteria Inoculate with Bacteria Prepare Antibiotic Dilutions->Inoculate with Bacteria Incubate Plate Incubate Plate Inoculate with Bacteria->Incubate Plate Read MICs Read MICs Incubate Plate->Read MICs Calculate FIC Index Calculate FIC Index Read MICs->Calculate FIC Index Determine Synergy Determine Synergy Calculate FIC Index->Determine Synergy

Caption: Experimental workflow for the checkerboard assay.

Time_Kill_Workflow Start Start Prepare Cultures & Antibiotics Prepare Cultures & Antibiotics Start->Prepare Cultures & Antibiotics Inoculate Cultures Inoculate Cultures Prepare Cultures & Antibiotics->Inoculate Cultures Incubate & Sample Over Time Incubate & Sample Over Time Inoculate Cultures->Incubate & Sample Over Time Determine Viable Counts Determine Viable Counts Incubate & Sample Over Time->Determine Viable Counts Plot Time-Kill Curves Plot Time-Kill Curves Determine Viable Counts->Plot Time-Kill Curves Analyze for Synergy Analyze for Synergy Plot Time-Kill Curves->Analyze for Synergy

Caption: Experimental workflow for the time-kill assay.

Conclusion and Future Directions

The exploration of synergistic antibiotic combinations is a critical avenue of research in the fight against antimicrobial resistance. While direct evidence for the synergy between this compound and β-lactam antibiotics is currently lacking, the wealth of data on similar glycopeptide-β-lactam pairings provides a compelling rationale for its investigation. The experimental frameworks provided in this guide offer a starting point for researchers to systematically evaluate this potential synergy. Future studies should focus on in vitro characterization using checkerboard and time-kill assays against a panel of clinically relevant Gram-positive pathogens, followed by in vivo studies to validate these findings. Uncovering a synergistic relationship between this compound and β-lactams could pave the way for novel therapeutic strategies to combat resistant infections.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Chloroorienticin A

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Chloroorienticin A, a glycopeptide antibiotic, is crucial for ensuring laboratory safety and preventing environmental contamination. As a compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to established protocols is paramount for researchers, scientists, and drug development professionals.[1] All disposal procedures must comply with local, state, and federal regulations.

Summary of Key Safety and Disposal Information

Below is a summary of the essential safety precautions and disposal guidelines for this compound. This information is compiled from safety data sheets and general best practices for handling chemical and antibiotic waste.

Category Guideline Citation
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound. In case of dust or aerosol formation, a suitable respirator should be used.[1]
Handling and Storage Avoid inhalation, and contact with eyes and skin. Use only in areas with appropriate exhaust ventilation. Store in a tightly sealed container in a cool, well-ventilated area at -20°C (powder) or -80°C (in solvent), away from direct sunlight and ignition sources.[1]
Spill Management In case of a spill, use full personal protective equipment. Prevent further leakage and absorb solutions with a finely-powdered, liquid-binding material such as diatomite. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to approved waste disposal procedures.[1]
Environmental Precautions Avoid release to the environment.[1] Prevent the product from entering drains, water courses, or the soil. Improper disposal of antibiotics can contribute to the development of antibiotic-resistant bacteria in the environment.
Incompatible Materials Strong acids/alkalis and strong oxidizing/reducing agents.
Hazardous Decomposition Under fire conditions, this compound may decompose and emit toxic fumes.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the disposal of this compound waste, including pure compound, solutions, and contaminated labware.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. This container should be compatible with chemical waste.

  • Do not mix this compound waste with other types of waste unless permitted by your institution's environmental health and safety (EHS) office.

  • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a separate, sealed bag or container and labeled as this compound waste.

  • Liquid waste (e.g., stock solutions, experimental solutions) should be collected in a sealed, leak-proof container.

2. Treatment of Aqueous Solutions:

  • Due to its high toxicity to aquatic life, aqueous solutions containing this compound should not be disposed of down the drain.

  • While autoclaving is a common method for sterilizing biological waste, it is not always effective for deactivating antibiotics. There is no specific data available on the heat stability of this compound. Therefore, autoclaving should not be considered a terminal disposal method.

3. Packaging and Labeling for Disposal:

  • Ensure the waste container is securely sealed to prevent leaks or spills.

  • Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal plant or a licensed chemical waste management company.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and relationships with certified waste management vendors.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the following diagram.

cluster_0 Waste Generation & Segregation cluster_1 Waste Handling & Storage cluster_2 Final Disposal A This compound Waste (Solid, Liquid, Contaminated Labware) B Segregate into Designated Waste Containers A->B C Securely Seal and Label Containers ("Hazardous Waste - this compound") B->C D Store in a Secure, Designated Area C->D E Contact Institutional EHS Office for Waste Pickup D->E F Transfer to a Licensed Hazardous Waste Contractor E->F G Transport to an Approved Waste Disposal Facility F->G

Caption: Workflow for the disposal of this compound.

Quantitative Data

While a comprehensive safety profile with extensive quantitative data for this compound is not publicly available, the following table summarizes its known chemical properties.

Property Value Source
Molecular Formula C₇₃H₈₈Cl₂N₁₀O₂₆PubChem
Appearance SolidDC Chemicals
Chemical Stability Stable under recommended storage conditions.DC Chemicals
Water Solubility No data availableDC Chemicals

It is imperative to treat any substance with "no data available" for key toxicological and environmental fate parameters with a high degree of caution and to handle it as a hazardous material. Always consult your institution's specific guidelines and EHS department for the most current and locally compliant disposal procedures.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Chloroorienticin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel working with Chloroorienticin A. All researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and minimize environmental contamination. A thorough understanding and strict implementation of these protocols are mandatory before commencing any experimental work.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure.[1][2][3] The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard.[1][4]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and contamination.
Body Protection A disposable, solid-front gown made of polyethylene-coated polypropylene or other low-permeability fabric. Cuffs should be tight-fitting.Protects against splashes and aerosol exposure. Cloth lab coats are not permissible as they can absorb the compound.
Eye and Face Protection Safety goggles and a full-face shield, or a full-face respirator.Protects mucous membranes of the eyes, nose, and mouth from splashes, sprays, and aerosols.
Respiratory Protection A NIOSH-approved respirator is required, especially when handling the compound in powder form or when aerosols may be generated.Prevents inhalation of the potent compound, which can be toxic if inhaled.
Head and Foot Covering Disposable head, hair, beard, and shoe covers.Minimizes the risk of contamination of personal clothing and subsequent spread outside the laboratory.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to maintaining a safe laboratory environment. The following procedures must be followed at all times.

Preparation and Compounding:
  • Restricted Access: All work with this compound must be conducted in a designated and clearly marked restricted area with controlled access.

  • Engineering Controls: A certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE) must be used for all manipulations of the compound, especially when handling powders.

  • Donning PPE: Before entering the restricted area, don all required PPE as specified in the table above. Ensure the outer gloves overlap the gown cuffs.

  • Weighing and Reconstitution:

    • Handle the powder form with extreme care to avoid generating dust.

    • Use a dedicated and calibrated analytical balance within the containment enclosure.

    • When reconstituting, slowly add the solvent to the powder to minimize aerosolization.

  • Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date, and appropriate hazard symbols.

Experimental Workflow:

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_cleanup Post-Experiment Phase A Don Appropriate PPE B Prepare Containment Enclosure (BSC/CVE) A->B C Weigh and Reconstitute Compound B->C D Perform Experimental Procedures C->D E Temporarily Store Samples D->E F Decontaminate Work Surfaces E->F G Segregate and Dispose of Waste F->G H Doff PPE in Designated Area G->H I Thorough Hand Washing H->I

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and accidental exposure.

Waste Segregation and Disposal:
  • Hazardous Waste: All materials that have come into direct contact with this compound are considered hazardous waste. This includes:

    • Unused or expired compound.

    • Contaminated PPE (gloves, gowns, etc.).

    • Pipette tips, vials, and other disposable labware.

  • Containers: All hazardous waste must be placed in clearly labeled, sealed, and puncture-resistant containers.

  • Disposal Protocol:

    • Do not dispose of any this compound waste down the drain.

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.

    • Arrange for pickup and disposal by a certified hazardous waste management company.

Spill Management:

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify the laboratory supervisor and the institutional safety office.

  • Cleanup:

    • Only trained personnel with appropriate PPE should perform the cleanup.

    • Use a spill kit specifically designed for hazardous chemicals.

    • Absorb the spill with an inert material and place it in a sealed hazardous waste container.

    • Decontaminate the area thoroughly with an appropriate cleaning agent.

By adhering to these rigorous safety protocols, researchers can minimize the risks associated with handling the potent antibiotic this compound and maintain a safe and controlled laboratory environment.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.